A*3301
Description
Properties
sequence |
EVISCKLIKR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
The Function of HLA-A*33:01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Leukocyte Antigen (HLA)-A33:01 is a Class I major histocompatibility complex (MHC) allotype that plays a critical role in the adaptive immune system by presenting peptide antigens to cytotoxic T lymphocytes (CTLs). This allele has been a subject of significant research due to its diverse associations with infectious diseases, autoimmune conditions, and adverse drug reactions. Notably, HLA-A33:01 has been identified as a protective factor against severe dengue fever, while also being implicated in drug hypersensitivity reactions to medications such as terbinafine (B446) and allopurinol. Furthermore, it has been associated with the autoimmune skin disorder vitiligo. This guide provides a comprehensive overview of the function of HLA-A*33:01, including its peptide binding characteristics, disease associations, and the experimental methodologies used to elucidate its role in the immune response.
Core Function: Antigen Presentation
HLA-A*33:01, like all HLA Class I molecules, functions to present endogenous peptide fragments to CD8+ cytotoxic T lymphocytes. These peptides, typically 8-11 amino acids in length, are generated from the degradation of intracellular proteins. The presentation of these peptides on the cell surface allows the immune system to survey the internal environment of cells and identify those that are infected with pathogens or have undergone malignant transformation.
HLA-A33:01 belongs to the HLA-A3 supertype, a group of HLA-A alleles that share similar peptide-binding motifs.[1] Peptides that bind to A3 supertype molecules, including HLA-A33:01, typically have small or aliphatic amino acids at position 2 (P2) and a basic amino acid (Arginine or Lysine) at the C-terminus (PΩ).[2][3]
Disease and Drug Associations
The expression of HLA-A*33:01 has been statistically linked to several clinical outcomes, highlighting its importance in diverse immunological contexts.
| Condition/Drug | Association with HLA-A33:01 | Odds Ratio (OR) / Significance | Population Studied |
| Severe Dengue Fever | Protective | OR = 0.2 (Reduced risk)[4] | Filipino Children |
| Terbinafine-induced Liver Injury | Susceptibility | Strong association | Caucasians and African Americans[5][6] |
| Allopurinol Hypersensitivity | Susceptibility (in conjunction with HLA-B58:01) | Case reports | Men |
| Vitiligo | Susceptibility | Significantly increased frequency in patients | North Indian and Gujarat populations[7][8] |
Peptide Presentation by HLA-A*33:01
The specific peptides presented by HLA-A33:01 determine the T-cell response it can elicit. While a comprehensive experimental immunopeptidome for HLA-A33:01 is not exhaustively defined in publicly available databases, computational predictions and targeted studies have identified potential peptide binders.
| Source Protein | Peptide Sequence | Predicted Binding Affinity (IC50 nM) | Context |
| Plasmodium falciparum (Malaria) | Multiple peptides predicted | High to medium affinity | Infectious Disease[9] |
| U2AF1 (mutated) | DFREACCRR | Immunogenic | Myeloid Neoplasms[10] |
| Various human proteins | Multiple peptides identified | - | Immunopeptidome studies[11] |
Note: Predicted binding affinities are generated using computational algorithms and may not reflect in vivo binding.
Experimental Protocols
HLA Typing
High-resolution HLA typing is essential to identify the presence of the HLA-A*33:01 allele.
Methodology: Sequence-Specific Oligonucleotide (SSO) and Sequence-Based Typing (SBT)
-
DNA Extraction: Genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs) or other cell sources.
-
PCR Amplification: The HLA-A locus is amplified using polymerase chain reaction (PCR) with primers specific for the gene.
-
Sequencing/Hybridization:
-
SBT: The amplified PCR product is sequenced using Sanger sequencing or next-generation sequencing (NGS) to determine the exact nucleotide sequence of the HLA-A allele.
-
SSO: The amplified DNA is denatured and hybridized to a panel of microbeads coated with oligonucleotide probes specific for different HLA-A alleles, including HLA-A*33:01. The binding is detected using a fluorescently labeled reporter molecule.
-
-
Data Analysis: The sequencing data or hybridization patterns are analyzed using specialized software to assign the specific HLA-A allele.
Immunopeptidome Analysis by Mass Spectrometry
This technique identifies the repertoire of peptides naturally presented by HLA-A*33:01 on the cell surface.
Methodology: Immunoaffinity Purification and LC-MS/MS
-
Cell Lysis: HLA-A*33:01-expressing cells are lysed using a mild detergent to solubilize the cell membrane while preserving the HLA-peptide complexes.
-
Immunoaffinity Chromatography: The cell lysate is passed over an affinity column containing monoclonal antibodies (e.g., W6/32) that specifically bind to HLA Class I molecules.
-
Elution: The bound HLA-peptide complexes are eluted from the column using a low-pH buffer.
-
Peptide Separation: The eluted peptides are separated from the larger HLA heavy chain and β2-microglobulin by acid treatment and size-exclusion filtration or reverse-phase chromatography.
-
LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Database Searching: The resulting mass spectra are searched against a protein database to identify the source proteins of the presented peptides.
T-Cell Activation Assays
These assays are used to determine if T-cells recognize and respond to specific peptides presented by HLA-A*33:01.
Methodology: ELISpot and Intracellular Cytokine Staining (ICS)
-
Antigen Presenting Cell (APC) Preparation: HLA-A*33:01-positive APCs (e.g., B-lymphoblastoid cell lines or dendritic cells) are pulsed with the synthetic peptide of interest.
-
Co-culture: The peptide-pulsed APCs are co-cultured with CD8+ T-cells isolated from a donor.
-
Activation Measurement:
-
ELISpot: The cells are cultured on a plate coated with an antibody specific for a cytokine (e.g., IFN-γ). Upon T-cell activation and cytokine secretion, a colored spot develops, and the number of spots corresponds to the number of responding T-cells.
-
ICS: After co-culture, a protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines within the T-cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD8 and intracellular cytokines (e.g., IFN-γ, TNF-α). The percentage of cytokine-producing CD8+ T-cells is determined by flow cytometry.
-
Signaling Pathways and Experimental Workflows
TCR Signaling Pathway upon Recognition of Peptide-HLA-A*33:01
The binding of a T-cell receptor (TCR) on a CD8+ T-cell to a specific peptide presented by HLA-A*33:01 initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Experimental Workflow for Identification and Validation of HLA-A*33:01-restricted T-Cell Epitopes
This workflow outlines the key steps from the initial identification of potential peptide epitopes to their functional validation.
Structural Insights
As of late 2025, no experimentally determined crystal structure of HLA-A33:01 has been deposited in the Protein Data Bank (PDB). However, due to its high sequence homology with other HLA-A3 supertype members, homology modeling is a viable approach to gain structural insights. The crystal structure of the closely related allele, HLA-A03:01 (e.g., PDB ID: 3RL1), is commonly used as a template for building a three-dimensional model of the HLA-A33:01 peptide-binding groove.[2][12] These models are instrumental for molecular docking studies to predict how peptides and drugs, such as terbinafine, may interact with HLA-A33:01.[6]
Conclusion
HLA-A33:01 is a clinically significant HLA Class I allele with a dual role in conferring protection against a major infectious disease and predisposing individuals to adverse drug reactions and autoimmunity. Its function is intrinsically linked to the specific repertoire of peptides it presents to the immune system. Future research focusing on the comprehensive characterization of the HLA-A33:01 immunopeptidome in various disease contexts will be crucial for the development of targeted immunotherapies and for the prevention of adverse drug reactions. The methodologies and workflows described in this guide provide a framework for advancing our understanding of the pivotal role of HLA-A*33:01 in health and disease.
References
- 1. HLA-Modeler: Automated Homology Modeling of Human Leukocyte Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 3. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Epitope Database (IEDB) [iedb.org]
- 5. HLA-A major histocompatibility complex, class I, A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the peptide binding affinity changes in population-specific HLA repertoires to the SARS-CoV-2 variants Delta and Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA alleles and amino-acid signatures of the peptide-binding pockets of HLA molecules in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of HLA alleles with Plasmodium falciparum severity in Malian children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immune Epitope Database (IEDB) [iedb.org]
- 12. pnas.org [pnas.org]
The Global Landscape of HLA-A*33:01: A Technical Guide to Allele Frequencies, Typing Methodologies, and Clinical Associations
For Immediate Release
This technical guide provides a comprehensive overview of the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01, for researchers, scientists, and drug development professionals. The document details the allele's frequency across diverse global populations, outlines the primary experimental methodologies for its identification, and explores its role in immune-mediated clinical outcomes.
Executive Summary
HLA-A33:01, a Class I major histocompatibility complex (MHC) allele, exhibits significant frequency variations across different ethnic groups worldwide. Understanding its distribution is critical for population genetics, disease association studies, and the development of safer pharmaceuticals. This guide presents curated data on HLA-A33:01 frequencies, detailed protocols for its detection, and a conceptual framework for its involvement in drug hypersensitivity and infectious disease.
Data Presentation: HLA-A*33:01 Allele Frequencies
The frequency of the HLA-A*33:01 allele is not uniform across global populations. The following tables summarize the allele's prevalence, offering a comparative view of its distribution. Data is primarily sourced from the Allele Frequency Net Database and various population studies.
Table 1: HLA-A*33:01 Allele Frequencies in Major Population Groups
| Population Group | Representative Population | Allele Frequency (%) | Sample Size (n) | Reference |
| European | USA (European Caucasian) | 2.2 | - | [1] |
| England and Ireland | 1.2 | - | [1] | |
| Jewish | 6.8 | - | [1] | |
| African | USA (African American) | 4.6 | - | [1] |
| Asian | East Asian | 0.08 | - | [1] |
| Thai | 0.25 | 200 | [2] | |
| Korean | 15.6 | - | [3] | |
| Hispanic | USA (Hispanic) | 4.4 | - | [1] |
| Indigenous American | North American Native | 0.3 | 187 | [4] |
Table 2: Detailed HLA-A*33:01 Allele Frequencies in Select Populations
| Continent | Country/Population | Allele Frequency (%) | Sample Size (n) | Reference |
| Asia | Japan | 4.8 | - | [3] |
| Hong Kong (Chinese) | 14.7 | - | [3] | |
| Europe | Germany | 1.1 | - | [2] |
| North America | Mexico (Mestizo) | 1.89 | - | [5] |
| South America | Brazil | 1.8 | - | [2] |
| Colombia | 1.7 | - | [2] | |
| Middle East | Israel | 2.95 | - | [2] |
Experimental Protocols for HLA-A*33:01 Typing
Accurate identification of the HLA-A*33:01 allele is fundamental for clinical and research applications. The following are detailed methodologies for key experimental techniques used in HLA typing.
Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP)
PCR-SSP is a widely used method for HLA typing that relies on the principle that a perfectly matched primer will amplify a target DNA sequence more efficiently than a mismatched primer.[6][7]
a. DNA Isolation: Genomic DNA is extracted from peripheral blood leukocytes or buccal swabs using a standard DNA isolation kit. The DNA concentration and purity are determined by spectrophotometry, with an A260/A280 ratio of 1.65-1.80 being optimal.[8]
b. PCR Amplification: A panel of primer sets specific for different HLA-A alleles, including HLA-A*33:01, is used. Each reaction mix contains a specific primer pair and a control primer pair that amplifies a conserved region of a housekeeping gene. The PCR is performed in a thermal cycler under stringent conditions to ensure specificity.[6][9]
c. Gel Electrophoresis: The PCR products are resolved on a 2.5% agarose (B213101) gel.[8] The presence or absence of an amplified product for each specific primer set determines the HLA-A allele. A positive reaction for the HLA-A*33:01-specific primers indicates the presence of the allele.
d. Interpretation: The pattern of positive and negative reactions is compared to a reference chart to determine the individual's HLA-A genotype.
Sequence-Based Typing (SBT) using Sanger Sequencing
SBT is considered the gold standard for high-resolution HLA typing, providing the nucleotide sequence of the HLA genes.[10][11]
a. PCR Amplification: Locus-specific primers are used to amplify the relevant exons of the HLA-A gene from genomic DNA.[12]
b. PCR Product Purification: The amplified PCR products are purified to remove excess primers and dNTPs.
c. Sequencing Reaction: Sanger sequencing is performed using forward and reverse sequencing primers.[12]
d. Capillary Electrophoresis: The sequencing products are separated by size on an automated DNA sequencer.
e. Data Analysis: The resulting DNA sequences are analyzed and compared to a comprehensive HLA allele database to identify the specific HLA-A alleles, including HLA-A*33:01.[11]
Next-Generation Sequencing (NGS)
NGS technologies offer high-throughput and high-resolution HLA typing, enabling the sequencing of entire HLA genes.[13][14]
a. Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the DNA fragments to create a sequencing library.[15]
b. Target Enrichment (Optional): The HLA-A gene region can be specifically enriched using methods like long-range PCR or capture-based techniques.[16]
c. Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short DNA reads.[15]
d. Bioinformatic Analysis: The sequencing reads are aligned to the human reference genome, and specialized software is used to assemble the HLA-A gene sequence and assign the HLA-A*33:01 allele based on the identified polymorphisms.[17]
Clinical Significance and Signaling Pathways
HLA-A*33:01 has been implicated in both adverse drug reactions and protection against infectious diseases, highlighting its crucial role in the adaptive immune response.
Terbinafine-Induced Liver Injury
A strong association has been established between the HLA-A33:01 allele and terbinafine-induced liver injury, particularly in individuals of European and African American descent.[1][18] Molecular docking studies suggest that terbinafine (B446) or its metabolites may bind directly to the peptide-binding groove of the HLA-A33:01 molecule. This altered self-peptide presentation can lead to the activation of drug-specific T-cells, initiating an inflammatory cascade that results in liver damage.
Protection Against Severe Dengue
Conversely, HLA-A33:01 has been identified as a protective allele against severe forms of dengue fever in a Filipino population.[19] It is hypothesized that HLA-A33:01 is particularly effective at presenting specific dengue virus peptides to cytotoxic T-lymphocytes (CTLs). This leads to a robust and efficient CTL response, resulting in the rapid clearance of dengue virus-infected cells and preventing the progression to severe disease.
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 3. Identification of 8-Digit HLA-A, -B, -C, and -DRB1 Allele and Haplotype Frequencies in Koreans Using the One Lambda AllType Next-Generation Sequencing Kit [annlabmed.org]
- 4. The Allele Frequency Net Database [HLA Allele Information] [allelefrequencies.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A method for HLA-DQA typing by the PCR-SSP technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HLA Typing by Sequence-Specific Primers | Springer Nature Experiments [experiments.springernature.com]
- 8. thermofisher.com [thermofisher.com]
- 9. HLA-DR typing by PCR amplification with sequence-specific primers (PCR-SSP) in 2 hours: an alternative to serological DR typing in clinical practice including donor-recipient matching in cadaveric transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence-based typing of HLA: an improved group-specific full-length gene sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 14. NGS Workflow | NGS for HLA Genotyping & Ion Torrent | Omixon [omixon.com]
- 15. HLA-Typing by Next Generation Sequencing Protocol - CD Genomics [cd-genomics.com]
- 16. analytik-jena.com [analytik-jena.com]
- 17. Development of a high-resolution NGS-based HLA-typing and analysis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. HLA-A*33:01 as protective allele for severe dengue in a population of Filipino children - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HLA-A*33:01 in the Immune Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Leukocyte Antigen (HLA) system is a group of genes on chromosome 6 that encodes the Major Histocompatibility Complex (MHC) proteins in humans. These proteins are critical for the adaptive immune system's ability to distinguish self from non-self. HLA Class I molecules (HLA-A, -B, -C) are expressed on the surface of nearly all nucleated cells and are responsible for presenting endogenous peptide antigens to CD8+ cytotoxic T lymphocytes (CTLs). This presentation is a key step in initiating an immune response against virally infected cells or tumor cells.[1][2]
The HLA genes are the most polymorphic in the human genome, with thousands of known alleles.[3] This diversity allows the human population to respond to a wide array of pathogens. Individual HLA alleles can have distinct peptide binding preferences, influencing the specific epitopes presented to the immune system and thereby shaping the nature of the T-cell response.
This technical guide focuses on the specific allele HLA-A*33:01 . We will explore its molecular profile, its established roles in infectious diseases, autoimmunity, and hypersensitivity reactions, and its function in cancer immunology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.
Molecular Profile of HLA-A*33:01
HLA-A33:01 belongs to the A3 supertype , a classification based on shared structural features and peptide-binding motifs with other alleles like HLA-A03:01, HLA-A11:01, and HLA-A68:01.[4][5]
-
Peptide Binding Motif : Alleles within the A3 supertype typically bind peptides that are 8-13 amino acids in length.[1] They show a preference for small or aliphatic amino acids (such as Alanine, Threonine, Serine, Valine, Leucine, Isoleucine) at the second position (P2) of the peptide. The C-terminal anchor residue (PΩ) preferentially accommodates basic amino acids like Arginine (R) or Lysine (K).[4] This binding specificity dictates the repertoire of viral, tumor, or self-peptides that HLA-A*33:01 can present to T-cells.
-
Structural Homology : HLA-A33:01 shares significant sequence homology and peptide binding characteristics with the HLA-A33:03 allele.[6] However, even small differences in the amino acid sequence of the peptide-binding groove can alter the repertoire of presented peptides and subsequent T-cell recognition.
Role in Disease and Health
The specific peptide-presenting characteristics of HLA-A*33:01 have been linked to susceptibility or protection in various disease contexts, from infectious diseases to autoimmune conditions and adverse drug reactions.
Infectious Diseases
Dengue Virus Infection: Multiple studies have identified HLA-A33:01 as a protective allele against severe forms of dengue, such as Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS).[7][8][9] A study in a cohort of Filipino children found that the frequency of HLA-A33:01 was significantly lower in patients with severe dengue compared to the general population.[7][8] The proposed mechanism involves the effective presentation of dengue virus-derived peptides by HLA-A*33:01, leading to a robust and efficient CD8+ T-cell response that clears the virus before severe immunopathology develops.[7]
Cerebral Malaria: Research in Malian children has suggested that HLA-A33:01 may be a susceptibility factor for cerebral malaria. The allele was found at a higher frequency in patients with cerebral malaria compared to those with uncomplicated malaria.[5] This suggests that the T-cell response elicited by peptides presented by HLA-A33:01 in the context of Plasmodium falciparum infection might contribute to the severe neurological complications of the disease.
SARS-CoV-2: Bioinformatic analyses have explored the impact of SARS-CoV-2 variants on T-cell epitopes. One study identified that certain Omicron variants lost the ability to bind to the HLA-A*33:01 allele through a specific nucleocapsid epitope (SSRGTSPAR), highlighting how viral evolution can alter immune recognition by specific HLA types.[10]
Autoimmunity and Hypersensitivity
Terbinafine-Induced Drug-Induced Liver Injury (DILI): A very strong association has been established between HLA-A33:01 and liver injury caused by the antifungal drug terbinafine (B446).[6] This association is particularly prominent in individuals of European ancestry. HLA-A33:01 is often part of an extended haplotype that includes HLA-B14:02 and HLA-C08:02.[6][11] Molecular docking studies suggest that terbinafine may interact directly with the peptide-binding groove of HLA-A*33:01, altering the repertoire of self-peptides presented to T-cells and triggering an autoimmune-like response against hepatocytes.[6]
Vitiligo: Studies in North Indian and Gujarati populations have shown a significantly increased frequency of HLA-A33:01 in patients with vitiligo, establishing it as a risk allele for this autoimmune skin disorder.[12] This association suggests that HLA-A33:01 may be involved in presenting melanocyte-derived self-peptides that trigger the autoimmune destruction of these pigment-producing cells.
Aplastic Anemia (aAA): HLA-A33:01 is overrepresented in patients with acquired aplastic anemia, a condition characterized by immune-mediated destruction of hematopoietic stem cells.[13] Its association is often linked to the presence of HLA-B14:02, indicating a shared haplotype may confer risk.[13]
Cancer Immunology
The ability of HLA molecules to present tumor-associated antigens and neoantigens (derived from somatic mutations) is fundamental to cancer immunotherapy. A study on myeloid neoplasms identified a neoantigen epitope (DFREACCRR) derived from a recurrent mutation in the U2AF1 gene (Q157R). This specific neoantigen was shown to be presented by HLA-A*33:01 and was capable of priming and activating specific CD8+ T-cell clones, demonstrating the allele's potential role in anti-tumor immunity.[14]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data associated with HLA-A*33:01's role in various conditions.
Table 1: Summary of HLA-A*33:01 Disease Associations
| Disease/Condition | Association | Population | Quantitative Data (Odds Ratio, p-value) | Reference(s) |
| Severe Dengue (DHF/DSS) | Protection | Filipino | OR = 0.2, Pc = 0.0022 | [7][8] |
| Dengue Shock Syndrome (DSS) | Protection | Filipino | OR = 0.1, Pc = 0.0044 | [7][8] |
| Terbinafine-Induced DILI | Susceptibility | European Ancestry | OR = 40.5, p = 6.7 × 10⁻¹⁰ | [6] |
| Vitiligo | Susceptibility | North Indian, Gujarati | Significantly increased frequency (p < 0.05) | [12] |
| Aplastic Anemia (aAA) | Susceptibility | Caucasian | 7.1% in patients vs 1.6% in controls, p = 0.031 | [13] |
| Cerebral Malaria | Susceptibility | Malian | OR = 4.31, p = 0.005 | [5] |
| Allopurinol SJS/EEM | No Association | Mixed | OR = 1.7, p = 0.632 | [15] |
DILI: Drug-Induced Liver Injury; DHF: Dengue Hemorrhagic Fever; DSS: Dengue Shock Syndrome; aAA: acquired Aplastic Anemia; SJS/EEM: Stevens-Johnson Syndrome/Erythema Exudativum Multiforme; OR: Odds Ratio; p: p-value; Pc: corrected p-value.
Table 2: Known or Predicted Peptide Epitopes Presented by HLA-A*33:01
| Source Protein (Mutation) | Peptide Sequence | Disease Context | Finding | Reference(s) |
| U2AF1 (Q157R) | DFREACCRR | Myeloid Neoplasms | Immunogenic neoantigen that primes CD8+ T-cells. | [14] |
| SARS-CoV-2 Nucleocapsid | SSRGTSPAR | COVID-19 | Predicted binding is lost in several Omicron variants. | [10] |
Experimental Protocols
Understanding the function of HLA-A*33:01 relies on a variety of specialized immunological and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: HLA Typing by Sequence-Specific Oligonucleotide (SSO) Assay
This method is commonly used to determine the HLA alleles of an individual.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs) or whole blood using a commercial DNA extraction kit.
-
PCR Amplification: The HLA-A gene locus is amplified from the genomic DNA using locus-specific biotinylated primers. This step creates a large number of copies of the target gene region.
-
Hybridization: The biotinylated PCR products are denatured to single strands and hybridized to a panel of microbeads. Each bead is coated with a unique oligonucleotide probe designed to bind to a specific sequence within the HLA-A gene that is characteristic of certain alleles or allele groups.
-
Detection: A fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin) that binds to biotin (B1667282) is added. The reporter binds to the PCR products that have hybridized to the beads.
-
Data Acquisition: The beads are analyzed using a flow cytometry-based platform (e.g., Luminex). The instrument identifies each bead by its internal color code and measures the fluorescence intensity of the reporter molecule on its surface.
-
Allele Assignment: Specialized software analyzes the pattern of positive and negative probe reactions to assign a specific HLA-A allele, such as HLA-A*33:01, with high resolution.[8]
Protocol 2: Immunopeptidome Analysis by Immunoaffinity Chromatography and LC-MS/MS
This technique identifies the specific peptides that are naturally presented by an HLA molecule on the cell surface.
-
Cell Lysis: A large number of cells (typically >1x10⁹) expressing HLA-A*33:01 are lysed using a mild detergent (e.g., CHAPS) to solubilize cell membranes while preserving the integrity of HLA-peptide complexes.
-
Immunoaffinity Purification: The cell lysate is passed over an affinity column containing covalently bound pan-Class I (W6/32) or allele-specific monoclonal antibodies. These antibodies capture the HLA-peptide complexes.
-
Elution: The bound HLA-peptide complexes are eluted from the column using a low-pH buffer (e.g., 0.2% trifluoroacetic acid), which dissociates the peptide from the HLA molecule.
-
Peptide Separation: The eluted peptides are separated from the larger HLA heavy chains and β2-microglobulin using size-exclusion filtration or solid-phase extraction.
-
LC-MS/MS Analysis: The purified peptide pool is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting fragmentation spectra are searched against a protein sequence database (e.g., UniProt) using specialized software (e.g., MaxQuant, PEAKS). This process identifies the sequence of the peptides that were bound to the HLA-A*33:01 molecule.[3][16][17]
Visualizations: Pathways and Workflows
Diagram 1: HLA Class I Antigen Presentation Pathway
Caption: Workflow of endogenous antigen presentation via the HLA Class I pathway.
Diagram 2: Experimental Workflow for Immunopeptidome Analysis
Caption: Step-by-step workflow for identifying HLA-A*33:01-bound peptides.
Diagram 3: Logical Framework for HLA-A*33:01 Immune Outcomes
Caption: Divergent outcomes of HLA-A*33:01-mediated immunity based on the trigger.
Conclusion and Future Directions
HLA-A*33:01 is a clinically significant allele with a dual role in the immune system. Its association with protection from severe dengue highlights its capacity for mounting effective anti-viral responses. Conversely, its strong linkage to terbinafine-induced liver injury and autoimmune conditions like vitiligo demonstrates its potential to trigger harmful, self-directed immunity.
For drug development professionals, the strong association between HLA-A*33:01 and terbinafine DILI underscores the importance of considering HLA genetics in drug safety and pharmacovigilance. Prospective HLA screening could mitigate the risk of severe adverse reactions for certain drugs.
For researchers, future studies should focus on:
-
Expanding the immunopeptidome: A comprehensive characterization of the peptides presented by HLA-A*33:01 in different tissues and disease states will provide a deeper understanding of its function.
-
Structural analysis: Crystal structures of HLA-A*33:01 complexed with key viral, self, or drug-modified peptides will elucidate the molecular basis of T-cell recognition.
-
T-Cell Receptor Repertoire: Analyzing the T-cell receptors that recognize HLA-A*33:01-peptide complexes will be crucial for developing targeted immunotherapies, particularly in the context of cancer neoantigens.
A thorough understanding of the peptide repertoire and T-cell responses restricted by HLA-A*33:01 will continue to provide valuable insights into immune pathogenesis and open new avenues for therapeutic intervention.
References
- 1. uniprot.org [uniprot.org]
- 2. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 5. Association of HLA alleles with Plasmodium falciparum severity in Malian children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 8. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HLA alleles and dengue susceptibility across populations in the era of climate change: a comprehensive review [frontiersin.org]
- 10. A bioinformatic analysis of T-cell epitope diversity in SARS-CoV-2 variants: association with COVID-19 clinical severity in the United States population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. HLA alleles and amino-acid signatures of the peptide-binding pockets of HLA molecules in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Acute myeloid leukemia immunopeptidome reveals HLA presentation of mutated nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the HLA-A*33:01 Allele: Gene Structure, Sequence, and Analysis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system, the major histocompatibility complex (MHC) in humans, comprises a family of genes essential for the regulation of the immune system. The HLA-A gene, a member of the MHC class I genes, is highly polymorphic, with thousands of known alleles. This extensive diversity plays a crucial role in immune response, disease association, and the outcome of transplantation. The HLA-A33:01 allele is a specific variant of the HLA-A gene that has been the subject of research in various contexts, including its association with adverse drug reactions and its distribution across different populations. This technical guide provides a comprehensive overview of the HLA-A33:01 gene structure, its complete nucleotide and protein sequence, population frequencies, and detailed methodologies for its identification and characterization.
Genomic Structure and Sequence of HLA-A*33:01
The HLA-A*33:01 allele, like other HLA class I genes, consists of eight exons and seven introns. The exons encode distinct functional domains of the final protein, including the leader peptide, the α1, α2, and α3 extracellular domains, the transmembrane domain, and the cytoplasmic tail. The majority of the polymorphism that defines different HLA alleles is found in exons 2 and 3, which code for the α1 and α2 domains, respectively. These domains form the peptide-binding groove, which is critical for antigen presentation to CD8+ T-cells.
Gene Organization
The genomic organization of a typical HLA-A gene, including HLA-A*33:01, is depicted below. This diagram illustrates the arrangement of exons and introns that are transcribed and processed to form the mature messenger RNA (mRNA).
Technical Guide: Diseases Associated with the HLA-A*33:01 Allele
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Human Leukocyte Antigen (HLA) system is a critical component of the adaptive immune system, responsible for presenting peptide antigens to T-lymphocytes. The high degree of polymorphism within HLA genes accounts for wide variations in immune responses across populations. The HLA-A33:01 allele, a Class I HLA-A variant, has been identified as a significant genetic marker associated with both disease susceptibility and protection, as well as idiosyncratic adverse drug reactions. This guide provides a comprehensive technical overview of the key diseases linked to HLA-A33:01, focusing on the quantitative evidence, experimental methodologies employed in foundational studies, and the putative molecular mechanisms driving these associations. The primary associations discussed herein are terbinafine-induced liver injury, protection against severe dengue, and a predisposition to acquired aplastic anemia.
Drug Hypersensitivity and Adverse Reactions
A significant body of evidence links HLA-A*33:01 to drug-induced liver injury (DILI), particularly in response to the antifungal agent terbinafine (B446).
Terbinafine-Induced Liver Injury
The association between HLA-A*33:01 and terbinafine-induced hepatotoxicity is one of the most robustly documented for this allele.[1][2][3][4] Studies have consistently shown that carriers of this allele have a dramatically increased risk of developing cholestatic or mixed-type liver injury upon exposure to the drug.[1][2] This association is particularly strong in individuals of European ancestry.[1][2]
The HLA-A33:01 allele is often inherited as part of a conserved haplotype that includes HLA-B14:02 and HLA-C*08:02, which is also significantly overrepresented in patients with terbinafine DILI.[1][2]
| Drug | Population | Association Metric | Value | p-value | Carrier Frequency (Cases) | Carrier Frequency (Controls) | Reference |
| Terbinafine | European Ancestry | Odds Ratio (OR) | 40.5 | 6.7 x 10⁻¹⁰ | 54% - 91% | 1.6% - 2.2% | [1] |
| Terbinafine | European Ancestry | Odds Ratio (OR) | 2.7 (Overall DILI) | 2.4 x 10⁻⁸ | - | - | [5] |
| Fenofibrate | European Ancestry | Odds Ratio (OR) | 12.8 | 1.2 x 10⁻⁵ | - | - | [5] |
| Ticlopidine | European Ancestry | Odds Ratio (OR) | 11.2 | 2.9 x 10⁻⁴ | - | - | [5] |
| Sertraline | European Ancestry | Validated Association | - | - | - | - | [5] |
Allopurinol-Induced Hypersensitivity
Case reports have suggested a potential link between HLA-A33:01 and severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) caused by allopurinol.[6] However, these cases often involve co-inheritance of the well-established risk allele, HLA-B58:01, making it difficult to determine the independent contribution of HLA-A*33:01.[6] The association is not considered statistically significant based on current evidence.[6]
Mechanistic Hypothesis: Drug-HLA Interaction
The prevailing hypothesis for HLA-A33:01-associated DILI is the "p-i" (pharmacological interaction with immune receptors) concept. This model posits that the drug (e.g., terbinafine) binds non-covalently to the peptide-binding groove of the HLA-A33:01 molecule. This interaction alters the conformation of the presented self-peptide repertoire, creating a novel antigenic complex that is recognized as "foreign" by naïve T-cells. Subsequent T-cell activation, proliferation, and release of cytotoxic mediators (e.g., cytokines) in the liver result in tissue damage.
Key Experimental Protocols
-
High-Resolution HLA Genotyping: DNA samples from DILI patients and controls were subjected to high-resolution HLA sequencing. A common method involves using the Illumina MiSeq platform, which allows for precise four-digit allele-level typing (e.g., A*33:01) by sequencing the relevant HLA gene exons.[1][2]
-
Causality Assessment: Cases of terbinafine hepatotoxicity were rigorously vetted. The Drug-Induced Liver Injury Network (DILIN) criteria and the Roussel Uclaf Causality Assessment Method (RUCAM) were used to establish a high likelihood of the drug being the causative agent.[1][7]
-
Molecular Docking: Computational studies were performed to model the interaction between terbinafine and the HLA-A33:01 molecule. Software such as AutoDock Vina was used to predict the binding affinity and orientation of the drug within the antigen-binding cleft of a modeled HLA-A33:01 protein structure.[8] These studies suggested that terbinafine can interact with the central portion of the antigen-binding cleft.[8]
Infectious Diseases
In contrast to conferring risk, HLA-A*33:01 has been identified as a protective allele in the context of severe dengue virus infection.
Protection from Severe Dengue
A case-control study conducted in a cohort of Filipino children demonstrated that the presence of HLA-A*33:01 was associated with a significantly reduced risk of developing severe forms of dengue, namely Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS).[2][8][9]
| Comparison Group | Association Metric | Value | Corrected p-value (Pc) | Reference |
| Severe Dengue (DHF/DSS) vs. Background Population | Odds Ratio (OR) | 0.2 | 0.0022 | [2] |
| Dengue Shock Syndrome (DSS) vs. Background Population | Odds Ratio (OR) | 0.1 | 0.0044 | [10] |
Mechanistic Hypothesis: Enhanced Viral Clearance
The protective effect of HLA-A*33:01 is hypothesized to stem from its ability to efficiently present specific, highly immunogenic peptides from the dengue virus to CD8+ cytotoxic T-lymphocytes (CTLs). This leads to a rapid and potent CTL response that effectively identifies and eliminates virus-infected cells early in the infection. By controlling the viral load and limiting viral spread, the host is less likely to develop the excessive cytokine production and vascular leakage characteristic of severe dengue.
Key Experimental Protocols
-
Case-Control Study Design: A cohort of 250 laboratory-confirmed pediatric dengue patients and 300 healthy individuals were recruited.[2][11] Patients were stratified by disease severity (Dengue Fever, DHF, DSS) according to World Health Organization (WHO) 1997 criteria.
-
HLA Allele Typing: DNA was extracted from subjects and typed for HLA-A, HLA-B, and HLA-DRB1 alleles.[2]
-
Statistical Analysis: Phenotype frequencies of HLA alleles were compared between patient groups and the healthy background population. Odds ratios (OR) and 95% confidence intervals were calculated. P-values were corrected (Pc) for multiple comparisons to reduce the likelihood of false-positive associations.[2]
Autoimmune Diseases
HLA-A*33:01 has also been implicated in the pathogenesis of acquired aplastic anemia, an autoimmune disorder characterized by bone marrow failure.
Association with Acquired Aplastic Anemia (aAA)
Studies have found that HLA-A33:01 is significantly overrepresented in patients with aAA compared to ethnicity-matched controls.[12] Its association is often due to strong linkage disequilibrium with HLA-B14:02, which is also identified as a risk allele for aAA.[12]
| Allele / Haplotype | Population | Patient Frequency | Control Frequency | p-value | Reference |
| HLA-A33:01 | Caucasian | 7.1% | 1.6% | 0.031 | [12] |
| HLA-B14:02 | Caucasian | 28.6% | 5.7% | < 0.001 | [12] |
| HLA-C*08:02 | Caucasian | 28.6% | 7.7% | < 0.001 | [12] |
Mechanistic Hypothesis: Autoimmune Destruction of Stem Cells
In aAA, it is believed that CD8+ T-cells mistakenly recognize a self-peptide presented by specific HLA Class I molecules on the surface of hematopoietic stem and progenitor cells (HSPCs). In individuals with risk alleles like HLA-B14:02 (and by linkage, HLA-A33:01), these T-cells become activated and launch a cytotoxic attack on the HSPCs, leading to their destruction and subsequent bone marrow failure. Strong evidence for this mechanism comes from the observation that surviving hematopoietic cells in aAA patients often exhibit somatic loss of the specific HLA risk allele, a form of immune escape.
Key Experimental Protocols
-
Patient Screening for Somatic HLA Loss: A combination of targeted deep sequencing of HLA class I genes and single nucleotide polymorphism array (SNP-A) genotyping was used to screen genomic DNA from patients with aAA.[6][12] This dual approach allows for the detection of both loss-of-function mutations within the HLA genes and larger chromosomal deletions or copy-neutral loss of heterozygosity (CN-LOH) at the 6p locus where the HLA genes reside.[6]
-
Case-Control Association Analysis: The prevalence of specific HLA alleles in the aAA patient cohort was compared to that of large, ethnicity-matched control populations to identify alleles that were statistically overrepresented in the disease group.[12]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The associations described are based on population-level statistical data and may not be predictive for any single individual.
References
- 1. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 3. Immune mechanism of aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenicity and impact of HLA class I alleles in aplastic anemia patients of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced liver injury. Part I: Classification, diagnosis and treatment [termedia.pl]
- 6. ashpublications.org [ashpublications.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA-A*33:01 as protective allele for severe dengue in a population of Filipino children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
HLA-A*33:01 and its association with drug-induced liver injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development and clinical practice.[1][2][3] A growing body of evidence has implicated genetic factors, particularly human leukocyte antigen (HLA) alleles, in the susceptibility to DILI from specific medications.[4][5] This technical guide provides an in-depth overview of the association between the HLA-A*33:01 allele and DILI, summarizing the key evidence, outlining experimental methodologies, and exploring the potential underlying mechanisms. This information is critical for researchers in pharmacogenomics, drug safety, and immunology, as well as for professionals involved in the development of safer medicines.
Association of HLA-A*33:01 with Drug-Induced Liver Injury
A landmark genome-wide association study (GWAS) identified a significant association between the HLA-A*33:01 allele and an increased risk of DILI.[6][7] This association was observed in a cohort of individuals of European descent and has been a focal point for subsequent research into the immunopathogenesis of DILI.
Drugs Implicated
The association between HLA-A*33:01 and DILI is not universal across all drugs but has been strongly linked to specific medications:
-
Terbinafine (B446): An antifungal agent, shows the most robust association with HLA-A*33:01-mediated DILI.[1][6][8][9][10]
-
Fenofibrate: A lipid-lowering agent, has also been associated with an increased risk of DILI in carriers of HLA-A*33:01.[6][7]
-
Ticlopidine (B1205844): An antiplatelet agent, is another drug linked to DILI in individuals with this allele.[6][7]
-
Sertraline: An antidepressant, has also been implicated in HLA-A*33:01-associated DILI.[11][12]
Phenotype of Liver Injury
The liver injury pattern associated with HLA-A*33:01 is predominantly cholestatic or mixed (cholestatic and hepatocellular) .[6][7][13] This is a crucial observation as it suggests a specific type of immune-mediated liver damage. The association is not as significant for purely hepatocellular DILI.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal GWAS study associating HLA-A*33:01 with DILI.
| General DILI Association with HLA-A33:01 |
| A genome-wide association study of 862 individuals with DILI and 10,588 population-matched controls of European ancestry identified a significant association between DILI and the HLA-A33:01 allele (proxied by the SNP rs114577328).[6][7][12] |
| Odds Ratio (OR): 2.7[6][7][12] |
| 95% Confidence Interval (CI): 1.9–3.8[6][7][12] |
| P-value: 2.4 × 10-8[6][7][12] |
| Drug-Specific Associations with HLA-A33:01-Induced DILI |
| The overall association with HLA-A33:01 was largely driven by strong effects from specific drugs. The primary GWAS publication highlighted terbinafine, fenofibrate, and ticlopidine as having large effects.[6][7][12] Subsequent validation confirmed the association for terbinafine and sertraline.[12][14] |
| Terbinafine: Strong association. |
| Fenofibrate: Associated with DILI. |
| Ticlopidine: Associated with DILI. |
| Sertraline: Validated association.[12][14] |
| Phenotype-Specific Association with HLA-A33:01 |
| Further analysis of the DILI phenotype revealed that the association with HLA-A33:01 was significant for specific types of liver injury.[6][7][12] |
| Cholestatic and Mixed DILI: The association with HLA-A33:01 reached genome-wide significance.[6][7][12] |
| Hepatocellular DILI: The association with HLA-A33:01 was not significant.[6][7][12] |
Experimental Protocols
The identification and characterization of the link between HLA-A*33:01 and DILI have relied on several key experimental methodologies.
Genome-Wide Association Study (GWAS)
The primary evidence for this association comes from a large-scale GWAS.[6][7][12]
-
Study Population: The discovery cohort consisted of 862 individuals of European ancestry with DILI caused by various drugs (excluding flucloxacillin (B1213737) and amoxicillin-clavulanate) and 10,588 population-matched controls.[6][7] A subsequent validation cohort included 283 European patients with DILI.[6][12]
-
Genotyping and Imputation: DNA samples were analyzed for single nucleotide polymorphisms (SNPs) using genotyping arrays. The HLA allele HLA-A*33:01 was imputed with high accuracy using the proxy SNP rs114577328 (r2=0.98).[11]
-
Statistical Analysis: A case-control association analysis was performed to identify genetic variants significantly more frequent in DILI cases compared to controls. The significance threshold was set at a genome-wide level (P < 5 × 10-8).
HLA Typing
High-resolution HLA genotyping is crucial for confirming the association and for potential clinical screening.
-
Methodology: While imputation from SNP data is used in large-scale studies, direct HLA typing using sequence-based typing (SBT) is the gold standard for confirming the presence of the HLA-A*33:01 allele.[15] This involves PCR amplification of HLA genes followed by DNA sequencing.
Molecular Docking
To investigate the potential mechanism of interaction, computational methods like molecular docking have been employed.
-
Protocol:
-
Homology Modeling: Three-dimensional protein structures of the HLA-A*33:01 molecule are generated using homology modeling based on existing crystal structures of other HLA-A alleles.
-
Peptide Modeling: A generic peptide is modeled into the antigen-binding cleft of the HLA-A*33:01 structure.
-
Ligand Preparation: The 3D structure of the drug molecule (e.g., terbinafine) is prepared for docking.
-
Docking Simulation: Software such as AutoDock Vina is used to predict the binding pose and affinity of the drug within the peptide-binding groove of the HLA-A*33:01 molecule.[16]
-
Visualization of Workflows and Pathways
Experimental Workflow for Identifying HLA-A*33:01 Association with DILI
Caption: GWAS workflow for identifying the HLA-A*33:01 and DILI association.
Proposed Immunological Signaling Pathway for HLA-A*33:01-Mediated DILI
References
- 1. Drug-induced liver injury. Part I: Classification, diagnosis and treatment [termedia.pl]
- 2. proeurodilinet.eu [proeurodilinet.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Genetic Architecture of DILI in the Polygenic Risk Score Era [liverlearning.aasld.org]
- 6. Association of Liver Injury From Specific Drugs, or Groups of Drugs, With Polymorphisms in HLA and Other Genes in a Genome-Wide Association Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Liver Injury From Specific Drugs, or Groups of Drugs, With Polymorphisms in HLA and Other Genes in a Genome-wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds [scholars.duke.edu]
- 9. HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 10. HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds | Semantic Scholar [semanticscholar.org]
- 11. ClinPGx [clinpgx.org]
- 12. iris.hi.is [iris.hi.is]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frequency of HLA-A alleles in the Syrian population genotyped by sequence-based typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of HLA-A*33:01 in Severe Dengue: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the protective effect of the Human Leukocyte Antigen (HLA) class I allele, HLA-A*33:01, against severe forms of dengue virus infection. Synthesizing findings from key research studies, this document is intended for researchers, scientists, and drug development professionals engaged in immunology, virology, and vaccine development. Herein, we present epidemiological data, detail relevant experimental protocols, and illustrate the immunological pathways potentially underlying this protective association.
Executive Summary
Dengue virus infection is a major global health concern, with the potential to progress to severe and life-threatening dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). Host genetic factors, particularly HLA alleles, are known to play a significant role in determining the clinical outcome of infection. Mounting evidence has identified HLA-A33:01 as a protective allele against severe dengue. This guide summarizes the key quantitative data supporting this association, provides detailed experimental methodologies for investigating HLA-linked immunity to dengue, and visualizes the proposed mechanisms of protection. The central hypothesis is that HLA-A33:01 presents specific dengue virus epitopes that elicit a robust and effective CD8+ T-cell response, leading to efficient viral clearance and prevention of immunopathology.
Epidemiological Evidence for the Protective Effect of HLA-A*33:01
Case-control studies in dengue-endemic regions have provided significant quantitative evidence for the protective role of HLA-A*33:01. Two key studies, one in the Philippines and another in Vietnam, have independently demonstrated a lower frequency of this allele in patients with severe dengue compared to those with milder forms of the disease or healthy controls.
Table 1: Association of HLA-A*33:01 with Protection from Severe Dengue in a Filipino Pediatric Population
| Comparison Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | Corrected p-value (Pc) | Reference |
| Severe Dengue (DHF/DSS) vs. Background Population | 0.2 | Not Specified | 0.0022 | --INVALID-LINK--[1] |
| Dengue Shock Syndrome (DSS) vs. Background Population | 0.1 | Not Specified | 0.0044 | --INVALID-LINK--[1] |
Table 2: Association of HLA-A*33 with Protection from Dengue Hemorrhagic Fever in a Vietnamese Pediatric Population
| Comparison Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Dengue Hemorrhagic Fever (DHF) vs. Controls | 0.56 | 0.34–0.93 | 0.01 | --INVALID-LINK-- |
These data strongly suggest that individuals carrying the HLA-A*33:01 allele have a significantly reduced risk of developing the more severe complications of dengue infection.
Proposed Mechanism of Protection: The Role of CD8+ T-Cells
The primary hypothesis for the protective effect of HLA-A33:01 centers on the generation of a highly effective CD8+ T-cell response. HLA class I molecules, such as HLA-A33:01, present viral peptides to cytotoxic T lymphocytes (CTLs). A vigorous and polyfunctional CD8+ T-cell response is thought to be crucial for controlling dengue virus replication by lysing infected cells and secreting antiviral cytokines. It is proposed that HLA-A*33:01 is particularly efficient at presenting key dengue virus epitopes that stimulate a robust and protective CTL response. This leads to a lower viral load and a reduced likelihood of the excessive immune activation that contributes to the pathogenesis of DHF and DSS.
Experimental Protocols
Investigating the protective role of HLA-A*33:01 requires a combination of genetic, immunological, and cellular assays. Below are detailed methodologies for key experiments.
HLA Typing of Patient Cohorts
Objective: To determine the HLA alleles present in a cohort of dengue patients and healthy controls.
Methodology:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from dengue patients (stratified by disease severity: Dengue Fever, DHF, DSS) and healthy, geographically matched controls.
-
DNA Extraction: Isolate genomic DNA from PBMCs using a commercially available DNA extraction kit.
-
HLA Genotyping: Perform high-resolution HLA-A, -B, and -DRB1 typing using sequence-specific oligonucleotide (SSO) or sequence-specific primer (SSP) methods. Next-generation sequencing (NGS)-based methods are increasingly used for high-throughput and high-resolution typing.
-
Data Analysis: Calculate the phenotype frequencies of HLA-A*33:01 in the different patient and control groups. Use statistical tests (e.g., Chi-squared or Fisher's exact test) to determine the significance of any observed differences. Calculate odds ratios with 95% confidence intervals to quantify the association between the allele and disease outcome.
Identification of HLA-A*33:01-Restricted Dengue Virus Epitopes
Objective: To identify the specific dengue virus peptides that are presented by HLA-A*33:01.
Methodology:
-
Epitope Prediction: Utilize bioinformatics tools (e.g., NetMHCpan) to predict 9- and 10-mer peptides from the dengue virus proteome (all four serotypes) that have a high binding affinity for HLA-A*33:01.
-
Peptide Synthesis: Synthesize the high-scoring candidate peptides.
-
T-Cell Stimulation: In individuals positive for HLA-A*33:01 who have been previously exposed to dengue virus, stimulate their PBMCs with the synthesized peptides.
-
Readout: Use an IFN-γ ELISPOT assay or intracellular cytokine staining (ICS) to identify peptides that elicit a T-cell response.
Functional Characterization of Dengue-Specific CD8+ T-Cells
Objective: To assess the function of CD8+ T-cells that recognize HLA-A*33:01-restricted dengue virus epitopes.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add individual or pooled dengue virus peptides (at a final concentration of 1-10 µg/mL) to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Methodology:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs with dengue virus peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD8+ T-cells producing each cytokine in response to peptide stimulation. This allows for the assessment of polyfunctionality (the ability of a single T-cell to produce multiple cytokines).
Implications for Drug and Vaccine Development
The identification of HLA-A*33:01 as a protective allele has significant implications for the development of dengue therapeutics and vaccines.
-
Epitope-Based Vaccines: Dengue virus epitopes that are effectively presented by HLA-A*33:01 and elicit a strong, protective CD8+ T-cell response are prime candidates for inclusion in subunit or peptide-based vaccines. A successful vaccine would ideally include a cocktail of epitopes that can be presented by a wide range of HLA alleles prevalent in dengue-endemic populations.
-
Correlates of Protection: The characteristics of the CD8+ T-cell response in HLA-A*33:01-positive individuals who successfully control dengue infection can serve as a benchmark for a protective immune response. This can inform the desired immunological endpoints in clinical trials for new dengue vaccines.
-
Host-Directed Therapies: Understanding the specific immune pathways activated in individuals with protective HLA alleles could pave the way for novel host-directed therapies that aim to modulate the immune response to be more effective and less pathological.
Conclusion
The protective association of HLA-A33:01 with severe dengue is a well-documented phenomenon, likely mediated by the generation of a robust and polyfunctional CD8+ T-cell response. This technical guide provides a framework for researchers to investigate this protective effect further, from population-based genetic studies to detailed functional analyses of T-cell responses. A deeper understanding of the specific dengue virus epitopes presented by HLA-A33:01 and the precise nature of the protective T-cell response they elicit will be critical for the rational design of next-generation vaccines and therapeutics against dengue.
References
The Role of HLA-A*33:01 in the Pathogenesis of Aplastic Anemia: A Technical Guide
Introduction
Acquired aplastic anemia (aAA) is a severe and life-threatening bone marrow failure syndrome characterized by pancytopenia and a hypocellular bone marrow.[1][2][3] The underlying pathophysiology is predominantly immune-mediated, involving the destruction of hematopoietic stem and progenitor cells (HSPCs) by an autoreactive T-cell response.[1][4][5][6][7] The human leukocyte antigen (HLA) system, located on chromosome 6p, plays a critical role in the adaptive immune response by presenting peptide antigens to T-cells.[8] Specific HLA alleles have been associated with a predisposition to various autoimmune diseases, and a growing body of evidence implicates certain HLA class I alleles in the pathogenesis of aAA.
This technical guide provides an in-depth analysis of the association between the HLA-A*33:01 allele and aplastic anemia. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genetic basis, molecular mechanisms, and clinical implications of this association.
Epidemiological Association of HLA-A*33:01 with Aplastic Anemia
Genetic association studies have been instrumental in identifying HLA alleles linked to aAA. The HLA-A33:01 allele has been found to be significantly overrepresented in patients with acquired aplastic anemia compared to healthy control populations, particularly in Caucasian cohorts.[9][10] This association is often part of a larger haplotype. For instance, HLA-A33:01 is in strong linkage disequilibrium with HLA-B14:02 and HLA-C08:02, which are also significantly associated with aAA. In an Egyptian population study, the A33:01B14:02DRB1*01:02 haplotype was one of the most frequently observed.[11][12]
The table below summarizes the key quantitative data from a study highlighting the association of HLA-A*33:01 and linked alleles with aAA in a Caucasian population.
| HLA Allele | aAA Patient Frequency (n=42) | Control Frequency (USA NMDP European Caucasian) | P-value | Odds Ratio (OR) | Reference |
| HLA-A33:01 | 7.1% | 1.6% | 0.031 | Not Specified | [9] |
| HLA-B14:02 | 28.6% | 5.7% | <0.001 | 6.4 | [9] |
| HLA-C*08:02 | 28.6% | 7.7% | <0.001 | 4.8 | [9] |
Pathophysiological Mechanism: An Immune-Mediated Attack
The prevailing hypothesis for the pathogenesis of aAA is the destruction of HSPCs by cytotoxic T-lymphocytes (CTLs). In individuals with "risk" HLA alleles like HLA-A*33:01, it is believed that these molecules present a specific autoantigen (or a modified self-antigen) to autoreactive CD8+ T-cells. This triggers a cascade of events leading to the elimination of HSPCs and subsequent bone marrow failure.
A crucial piece of evidence supporting this autoimmune hypothesis is the phenomenon of "immune escape" through the somatic loss of the predisposing HLA allele. Hematopoietic cells that acquire a mutation leading to the loss of expression of the specific HLA allele presenting the autoantigen can no longer be recognized and targeted by CTLs. This provides them with a survival advantage, allowing for their clonal expansion and, in some cases, partial or complete hematopoietic recovery.[4][13][14] This loss can occur through various genetic mechanisms, including point mutations or larger deletions, such as copy-number neutral loss of heterozygosity on chromosome 6p (6p CN-LOH), which encompasses the HLA locus.[15]
The following diagram illustrates the proposed signaling pathway.
Experimental Protocols and Methodologies
The identification of HLA associations and the mechanisms of immune escape in aAA rely on a combination of molecular and cellular techniques.
HLA Genotyping
High-resolution HLA typing is the foundational step to identify at-risk individuals.
-
Objective: To determine the specific HLA-A, -B, -C, -DRB1, and -DQB1 alleles carried by a patient.
-
Methodology: PCR-SSO (Polymerase Chain Reaction - Sequence-Specific Oligonucleotide):
-
DNA Extraction: Genomic DNA is extracted from a peripheral blood or buccal swab sample.
-
PCR Amplification: Specific regions of the HLA genes (e.g., exons 2 and 3 which encode the peptide-binding groove) are amplified using PCR.
-
Hybridization: The amplified DNA is denatured and hybridized to a panel of microbeads, each coated with a sequence-specific oligonucleotide probe that targets a specific HLA allele or group of alleles.
-
Detection: The beads are stained with a fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin) and analyzed using a Luminex flow cytometry platform.
-
Allele Assignment: The pattern of reactivity across the bead panel is interpreted by software to assign the most likely HLA genotype.[11][12]
-
Detection of Somatic HLA Allele Loss
Identifying the loss of a specific HLA allele in hematopoietic cells is key to confirming the immune escape mechanism.
-
Objective: To detect acquired, somatic loss of an HLA allele in patient hematopoietic cells.
-
Methodology: SNP Array Genotyping and Targeted Deep Sequencing:
-
Sample Collection: Paired samples are collected, typically peripheral blood granulocytes (representing the hematopoietic compartment) and a germline control like cultured skin fibroblasts or T-cells (unaffected by the hematopoietic-specific immune attack).
-
SNP Array Analysis (for 6p CN-LOH):
-
DNA from both samples is hybridized to high-density single nucleotide polymorphism (SNP) arrays.
-
The arrays are scanned, and the data is analyzed to detect long contiguous stretches of homozygosity in the granulocyte DNA that are heterozygous in the germline DNA. A region of CN-LOH on chromosome 6p is indicative of the loss of one HLA haplotype.[10]
-
-
Targeted Next-Generation Sequencing (NGS) (for mutations):
-
The HLA class I genes (HLA-A, -B, -C) are specifically amplified from the patient's granulocyte DNA.
-
The amplicons are sequenced to a high depth (deep sequencing) using an NGS platform.
-
Bioinformatic analysis is performed to identify somatic mutations (insertions, deletions, nonsense mutations) in one allele that are not present in the germline control.[2][9][16] The variant allele frequency (VAF) indicates the size of the mutant clone.[2][16]
-
-
Flow Cytometry (Functional Confirmation):
-
If allele-specific monoclonal antibodies are available, flow cytometry can be used to directly visualize the loss of protein expression on the surface of peripheral blood cells.[14]
-
-
The diagram below outlines a typical experimental workflow for this process.
Clinical Significance and Future Directions
The presence of HLA risk alleles, including HLA-A33:01 and more strongly associated alleles like HLA-B14:02, has significant clinical implications. Patients who inherit these alleles may have a more severe disease course and a higher frequency of clonal complications, including evolution to myelodysplastic syndrome (MDS).[9]
| Clinical Parameter | Association with HLA Risk Alleles (e.g., B14:02, A33:01) | Reference |
| Disease Severity | Associated with a more severe disease course. | [9] |
| Clonal Evolution (to MDS/AML) | Higher rates of clonal evolution, particularly with high-pathogenicity alleles. | [13][17] |
| Response to Immunosuppression (IST) | No definitive association with response to IST has been consistently shown across all risk alleles. However, the presence of HLA allele loss clones may predict response. | [13][18] |
| Overall Survival | Not directly associated with survival post-treatment, but linked to higher risk of secondary myeloid malignancies which impacts long-term survival. | [19] |
For drug development professionals, this knowledge opens several avenues. Understanding the specific HLA alleles that drive the disease allows for the development of more targeted diagnostics to stratify patients. Furthermore, identifying the autoantigens presented by molecules like HLA-A*33:01 is the next frontier. The discovery of these peptides could lead to the development of novel therapeutic strategies, such as antigen-specific immunotherapies, aimed at inducing tolerance and restoring normal hematopoiesis without the need for broad immunosuppression.
References
- 1. Frontiers | Association between human leukocyte antigen and immunosuppressive treatment outcomes in Chinese patients with aplastic anemia [frontiersin.org]
- 2. A frequent nonsense mutation in exon 1 across certain HLA-A and -B alleles in leukocytes of patients with acquired aplastic anemia | Haematologica [haematologica.org]
- 3. Association between human leukocyte antigen and immunosuppressive treatment outcomes in Chinese patients with aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathophysiology of Acquired Aplastic Anemia: Current Concepts Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Genetic Associations in Acquired Immune-Mediated Bone Marrow Failure Syndromes: Insights in Aplastic Anemia and Chronic Idiopathic Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Clonal Evolution and Clinical Significance of Copy Number Neutral Loss of Heterozygosity of Chromosome Arm 6p in Acquired Aplastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA alleles, haplotypes frequencies, and their association with hematological disorders: a report from 1550 families whose patients underwent allogeneic bone marrow transplantation in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pathogenicity and impact of HLA class I alleles in aplastic anemia patients of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Case report: Spontaneous remission of severe aplastic anemia mediated by mutant hematopoietic stem cells evading T-cell attack - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnosis and Treatment of Aplastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A frequent nonsense mutation in exon 1 across certain HLA-A and -B alleles in leukocytes of patients with acquired aplastic anemia | Haematologica [haematologica.org]
- 17. ashpublications.org [ashpublications.org]
- 18. HLA loss in aplastic anemia [jstage.jst.go.jp]
- 19. Impact of HLA alloimmunization on clinical outcomes of severe aplastic anemia treated with immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of HLA-A*33:01 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human leukocyte antigen (HLA) system, a critical component of the adaptive immune system, has long been implicated in the pathogenesis of various autoimmune and infectious diseases. Recent large-scale genetic studies have now robustly associated the HLA locus with an increased risk for late-onset Alzheimer's disease (AD). While much of the focus has been on HLA class II alleles, emerging evidence suggests a potential role for class I alleles as well. This technical guide provides an in-depth analysis of the current understanding of the association between the HLA-A33:01 allele and Alzheimer's disease. It is important to note that while some systematic reviews mention HLA-A33:01 as a risk factor, the most comprehensive fine-mapping studies to date have identified a haplotype containing the closely related HLA-A*03:01 allele. This guide will address both, presenting the available quantitative data, detailing the experimental protocols used in these pivotal studies, and proposing potential signaling pathways that may be involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of neurodegeneration and drug development, fostering further investigation into the immunogenetic mechanisms of Alzheimer's disease.
Genetic Association of HLA Class I with Alzheimer's Disease
Genome-wide association studies (GWAS) have consistently identified the HLA region on chromosome 6 as a significant locus for Alzheimer's disease risk.[1][2] While the strongest signals have often been localized to the class II region, fine-mapping studies have begun to elucidate the contribution of class I alleles.
A systematic review has pointed to HLA-A33:01 as a variant that may predispose individuals to cognitive decline before the onset of Alzheimer's disease.[3][4][5][6][7][8][9] However, a large-scale fine-mapping study of the HLA locus in over 11,000 individuals identified a significant association between the HLA class I haplotype A03:01~B07:02 and an increased risk for AD.[1][10][11] Given the high linkage disequilibrium within the HLA region, it is plausible that the signal associated with HLA-A33:01 in some cohorts may be related to this more extensively studied haplotype.
Quantitative Data Summary
The following tables summarize the key quantitative data from the fine-mapping study by Yokoyama et al. (2017), which provides the most robust statistical evidence to date for a class I association with AD risk.
| Haplotype | Cohort | Odds Ratio (95% CI) | p-value | Reference |
| A03:01 | Combined UCSF + ADGC | 1.21 (1.08 - 1.37) | 9.6 x 10-4 | Yokoyama et al., 2017[1][10][11] |
| A03:01~B*07:02 | Combined UCSF + ADGC | 1.11 (1.01 - 1.23) | 0.03 | Yokoyama et al., 2017[1][10] |
Table 1: Association of HLA Haplotypes with Alzheimer's Disease Risk.
| Allele/Haplotype | Association with Clinical/Biomarker Data | p-value | Reference |
| A03:01~B07:02 | Associated with higher cerebrospinal fluid (CSF) amyloid-β levels, suggesting a potential link to amyloid pathology.[12] | 0.03 | Yokoyama et al., 2017[1] |
| HLA-A*33:01 | A study on Frontotemporal Dementia (FTD) found this allele to be significantly different between FTD cases and controls (OR=0.1, p=0.009), though this was influenced by deviations in the control cohort.[5] | 0.009 | Association of Imputed Human Leukocyte Antigen Genotypes in Frontotemporal Dementia and Cognitive Impairment[5] |
Table 2: Association of HLA-A Alleles and Haplotypes with Alzheimer's Disease-Related Phenotypes.
Experimental Protocols
This section details the methodologies for the key experiments cited in the genetic association studies, providing a framework for replication and further investigation.
HLA Genotyping from Patient Samples
High-resolution HLA genotyping is essential for identifying specific alleles associated with disease risk. Modern approaches have largely transitioned from serological methods to DNA-based techniques.[11][13]
2.1.1. Experimental Workflow: HLA Genotyping
The following diagram illustrates a typical workflow for HLA genotyping from whole blood samples, from DNA extraction to allele calling.
2.1.2. Detailed Methodology: HLA Imputation from GWAS Data
The study by Yokoyama et al. (2017) utilized imputation to determine HLA alleles from single nucleotide polymorphism (SNP) data. This is a powerful and cost-effective method for large cohorts where high-density SNP data is already available.[1][10][11]
-
Objective: To infer classical HLA alleles (e.g., HLA-A*33:01) from SNP genotype data.
-
Principle: This method leverages the strong linkage disequilibrium across the MHC region. By comparing the SNP haplotype of a study participant to a reference panel of individuals with known high-resolution HLA types, the HLA alleles of the participant can be statistically inferred.[14][15]
-
Protocol:
-
Genotyping: DNA samples are genotyped using a high-density SNP microarray (e.g., Illumina HumanExome BeadChip or GWAS platforms).[15]
-
Quality Control (QC): Standard GWAS QC procedures are applied to the SNP data, including removal of SNPs with low call rates, low minor allele frequency, and significant deviation from Hardy-Weinberg equilibrium. Individuals with high rates of missing genotypes are also excluded.
-
Reference Panel Selection: A large, population-specific reference panel with both high-density SNP data and high-resolution HLA typing is chosen (e.g., the Type 1 Diabetes Genetics Consortium (T1DGC) reference panel).[12][15]
-
Imputation Software: Specialized software such as SNP2HLA, HIBAG, or HLA*IMP is used to perform the imputation.[14][15] These programs utilize statistical models to compare the phased SNP haplotypes of the study subjects to the reference panel and infer the most probable HLA alleles.
-
Post-Imputation QC: Imputed HLA alleles with low confidence scores (posterior probabilities) are typically excluded from further analysis. A common threshold is a posterior probability > 0.5.[15]
-
Association Analysis: The imputed HLA allele frequencies are then compared between Alzheimer's disease cases and healthy controls using statistical tests such as logistic regression, controlling for potential confounders like age, sex, and APOE ε4 status.
-
T-cell Activation Assay
To investigate the functional consequences of HLA-A*33:01 expression, T-cell activation assays can be employed to determine if this allele preferentially presents AD-related peptides, leading to a T-cell response.
2.2.1. Experimental Workflow: T-cell Activation Assay
The following diagram outlines the key steps in a T-cell activation assay designed to test for reactivity to specific antigens like amyloid-β.
2.2.2. Detailed Methodology: Amyloid-β Specific T-cell Activation Assay
This protocol is adapted from studies investigating T-cell reactivity to amyloid-β in the context of Alzheimer's disease.[16][17][18]
-
Objective: To measure the activation of T-cells from individuals with and without the HLA-A*33:01 allele in response to amyloid-β peptides.
-
Principle: T-cells become activated when their T-cell receptor (TCR) recognizes a specific peptide presented by an HLA molecule on an antigen-presenting cell (APC). This activation leads to the upregulation of cell surface markers, cytokine production, and proliferation, all of which can be quantified.
-
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh blood samples from HLA-typed donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antigen Preparation: Lyophilized amyloid-β 1-42 (Aβ42) peptide is reconstituted in a suitable solvent (e.g., sterile water or DMSO) and aggregated by incubation at 37°C to form oligomers and fibrils, which are thought to be the more immunogenic species.
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well round-bottom plates at a density of 1-2 x 105 cells per well.
-
Cells are stimulated with:
-
Aggregated Aβ42 peptide (e.g., at a final concentration of 10 µg/mL).
-
A positive control, such as anti-CD3 and anti-CD28 antibodies (to induce polyclonal T-cell activation).[15]
-
A negative control (vehicle only).
-
-
Cells are incubated for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
Assessment of Activation:
-
Flow Cytometry: After incubation, cells are harvested and stained with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR).[18] Cells are then analyzed on a flow cytometer to determine the percentage of activated T-cells.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentration of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) is measured using ELISA or a multiplex bead array (e.g., Luminex).
-
Proliferation Assay: Prior to stimulation, T-cells can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is diluted, which can be quantified by flow cytometry as a measure of proliferation.
-
-
Potential Signaling Pathways
The precise molecular mechanisms by which HLA-A*33:01 might contribute to Alzheimer's disease pathogenesis are currently unknown. However, research into the non-canonical (i.e., non-immune) functions of MHC class I molecules in the central nervous system provides a basis for plausible hypotheses. MHC class I molecules are expressed on neurons and are known to play a role in synaptic plasticity, neurite outgrowth, and synapse elimination.[19][20][21]
Hypothetical Signaling Cascade
A potential signaling pathway involves the interaction of neuronal HLA-A*33:01 with an inhibitory receptor, such as the Paired immunoglobulin-like receptor B (PirB). This interaction could modulate downstream signaling cascades that are crucial for synaptic health and function.
In this proposed model, the binding of HLA-A33:01 to the PirB receptor on neurons leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[10] These phosphatases can then dephosphorylate and inhibit downstream signaling pathways, such as the MAP Kinase (ERK) pathway, which is known to be critical for synaptic plasticity and neuronal survival.[10] Dysregulation of this pathway, potentially influenced by the specific HLA-A allele expressed, could lead to impaired synaptic function and contribute to the synaptic loss observed in the early stages of Alzheimer's disease.
Future Directions and Conclusion
The association of HLA class I alleles, including HLA-A33:01 and the A03:01~B*07:02 haplotype, with Alzheimer's disease opens up new avenues for research and therapeutic development. Key future directions include:
-
Replication and Validation: Further studies in diverse populations are needed to confirm the association of HLA-A*33:01 with cognitive decline and AD risk and to disentangle its effects from those of other linked HLA alleles.
-
Functional Studies: Elucidating the precise molecular mechanisms by which HLA-A*33:01 influences neuronal function is critical. This includes identifying the peptides it presents in the context of the brain and characterizing its interactions with neuronal receptors.
-
Therapeutic Targeting: A deeper understanding of the role of HLA-A33:01 in AD pathogenesis may reveal novel therapeutic targets. For example, modulating the interaction between HLA-A33:01 and its neuronal receptors could represent a novel strategy for preserving synaptic function.
References
- 1. Frontiers | Neuronal MHC-I expression and its implications in synaptic function, axonal regeneration and Parkinson’s and other brain diseases [frontiersin.org]
- 2. A novel framework for human leukocyte antigen (HLA) genotyping using probe capture-based targeted next-generation sequencing and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Signaling by MHC-I Molecules in Immune and Non-Immune Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tight Regulation of Major Histocompatibility Complex I for the Spatial and Temporal Expression in the Hippocampal Neurons [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MHC Class I: an unexpected role in neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Imputing Amino Acid Polymorphisms in Human Leukocyte Antigens | PLOS One [journals.plos.org]
- 13. HLA Typing: Introduction, Methods, and Applications - CD Genomics [cd-genomics.com]
- 14. HLA imputation and its application to genetic and molecular fine-mapping of the MHC region in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of HLA allelic imputation programs | PLOS One [journals.plos.org]
- 16. JCI - Increased T cell reactivity to amyloid β protein in older humans and patients with Alzheimer disease [jci.org]
- 17. Adoptive therapy with amyloid-β specific regulatory T cells alleviates Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased T cell reactivity to amyloid β protein in older humans and patients with Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HLA’s hidden hand in Alzheimer’s disease—five research questions en route to an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
HLA-A*33:01 and Cancer Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system, a group of genes encoding for major histocompatibility complex (MHC) proteins in humans, is a cornerstone of the adaptive immune system. HLA class I molecules, including HLA-A, -B, and -C, are critical for presenting endogenous peptide antigens to CD8+ cytotoxic T lymphocytes (CTLs), thereby enabling the immune system to recognize and eliminate virally infected or malignant cells. The immense polymorphism of HLA genes results in individual variations in antigen presentation and, consequently, influences susceptibility to various diseases, including cancer. This technical guide provides an in-depth analysis of the association between the HLA-A33:01 allele and its closely related variant, HLA-A33:03, and their roles in cancer susceptibility and protection.
Association of HLA-A*33:01/03 with Cancer Risk
The HLA-A33:01 allele and its subtype HLA-A33:03 have been implicated in the modulation of cancer risk in several malignancies. The nature of this association, whether conferring susceptibility or protection, appears to be cancer-type specific and may be influenced by the ethnic background of the population studied.
Cervical Cancer
Studies have indicated a protective role for HLA-A33:01 and HLA-A33:03 in the context of cervical cancer. Research conducted in the Xinjiang region of China, encompassing both Uyghur and Han populations, has identified HLA-A33:01 as a protective allele against advanced squamous cell cervical cancer.[1] Another study focusing on the same region also concluded that HLA-A33:03 is a protective factor for cervical cancer patients.[2][3]
Hepatocellular Carcinoma (HCC)
In contrast to its protective role in cervical cancer, HLA-A33:03 has been associated with an increased risk for developing hepatitis B virus (HBV)-related hepatocellular carcinoma in the Japanese population. A genome-wide association study (GWAS) identified HLA-A33:03 as being significantly associated with disease progression to HCC.[4][5][6]
Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer, particularly in cases with epidermal growth factor receptor (EGFR) mutations, HLA-A33:01 has been identified as a "protective" allele. This protective effect is linked to its ability to bind neoantigens derived from EGFR mutations, potentially leading to an effective anti-tumor immune response.[7][8] Studies have shown that NSCLC patients with EGFR mutations who also carry protective HLA class I alleles, including HLA-A33:01, have better disease-free and overall survival.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the association of HLA-A33:01 and HLA-A33:03 with cancer susceptibility.
Table 1: Association of HLA-A*33:01 with Cervical Cancer
| Study Population | Patient Cohort Size | Control Cohort Size | Allele Frequency in Patients | Allele Frequency in Controls | p-value | Conclusion |
| Uyghur and Han (Xinjiang, China)[1] | 231 | 197 | Lower than controls | Higher than patients | 0.045 | Protective |
Table 2: Association of HLA-A*33:03 with Hepatocellular Carcinoma
| Study Population | Patient Cohort Size (GWAS) | Control Cohort Size (GWAS) | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Conclusion |
| Japanese[4][5][6] | 473 | 516 | 1.97 | Not Specified | 4.58 x 10⁻⁴ | Susceptible |
Table 3: Association of Protective HLA Alleles (including HLA-A*33:01) with Survival in EGFR-Mutated NSCLC
| Study Population | Patient Cohort Size | Hazard Ratio (HR) - Disease-Free Survival | 95% Confidence Interval (CI) - DFS | Hazard Ratio (HR) - Overall Survival | 95% Confidence Interval (CI) - OS | Conclusion |
| The Cancer Genome Atlas (TCGA)[7][8] | 36 (with EGFR p.L858R or p.E746_A750del) | 0.20 | 0.05 - 0.78 | 0.13 | 0.02 - 0.64 | Protective |
Signaling Pathways and Experimental Workflows
The primary mechanism by which HLA-A*33:01 influences cancer susceptibility is through its role in the HLA class I antigen presentation pathway, leading to the activation of a cytotoxic T-cell response.
HLA Class I Antigen Presentation Pathway
Caption: HLA Class I antigen presentation pathway for tumor neoantigens.
T-Cell Receptor Signaling Upon Neoantigen Recognition
Caption: Simplified T-cell receptor signaling cascade.
Experimental Protocols
The identification of HLA alleles and their association with cancer susceptibility relies on precise and high-resolution typing methods. The two primary methodologies employed in the cited studies are Polymerase Chain Reaction with Sequence-Based Typing (PCR-SBT) and Next-Generation Sequencing (NGS).
Polymerase Chain Reaction - Sequence-Based Typing (PCR-SBT) for HLA-A
This method is considered a gold standard for high-resolution HLA typing.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood samples of patients and controls using a standardized DNA extraction kit. The quality and concentration of the DNA are assessed.
-
PCR Amplification: Locus-specific primers are used to amplify the polymorphic regions of the HLA-A gene, typically exons 2, 3, and 4, where most of the allelic variation is located. The PCR reaction mixture generally contains the genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. The thermal cycling parameters (denaturation, annealing, and extension temperatures and times) are optimized for the specific primer set.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers, dNTPs, and polymerase. This is commonly achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.
-
Sequencing Reaction: The purified PCR products are subjected to Sanger sequencing using sequencing primers that bind to regions within the amplicon. Separate sequencing reactions are performed for the forward and reverse strands.
-
Sequence Analysis: The resulting DNA sequences are analyzed using specialized HLA typing software. The software aligns the sample sequences to a comprehensive database of known HLA alleles (e.g., the IMGT/HLA database) to determine the specific HLA-A allele.[2][9]
Next-Generation Sequencing (NGS)-Based HLA Typing
NGS offers a high-throughput and even higher-resolution approach to HLA typing, capable of sequencing the entire gene.
-
Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the DNA fragments. This process creates a library of DNA fragments ready for sequencing.
-
Target Enrichment (Optional but Recommended): To focus the sequencing effort on the HLA genes, a target enrichment step is often employed. This can be achieved through hybridization capture with probes specific to the HLA-A gene or by using long-range PCR to amplify the entire gene.
-
Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina MiSeq or HiSeq), where massively parallel sequencing is performed. This generates millions of short DNA sequence reads.
-
Bioinformatic Analysis: The raw sequencing reads are processed through a bioinformatic pipeline. This involves:
-
Quality Control: Assessing the quality of the sequencing reads.
-
Alignment: Aligning the reads to the human reference genome and a database of HLA allele sequences.
-
Allele Calling: Using specialized algorithms to analyze the aligned reads and accurately determine the two HLA-A alleles present in the sample. This process can resolve ambiguities often encountered with Sanger sequencing.[10][11][12][13]
-
Experimental Workflow for Association Studies
Caption: Workflow for an HLA and cancer association study.
Conclusion and Future Directions
The HLA-A33:01 allele and its subtype HLA-A33:03 demonstrate a complex and context-dependent association with cancer risk, acting as a protective factor in some malignancies like cervical cancer and a susceptibility factor in others such as HBV-related hepatocellular carcinoma. In EGFR-mutated NSCLC, its protective role is linked to the effective presentation of tumor neoantigens. This highlights the intricate interplay between host immunogenetics, tumor-specific antigens, and the tumor microenvironment.
For drug development professionals, these findings have significant implications. The presence of HLA-A33:01 could serve as a biomarker to identify patients with EGFR-mutated NSCLC who are more likely to mount an effective anti-tumor immune response and may benefit from immunotherapies such as checkpoint inhibitors or therapeutic vaccines. Conversely, in HCC, HLA-A33:03 could be a marker of increased risk, warranting more intensive surveillance.
Future research should focus on elucidating the precise molecular mechanisms underlying the differential roles of HLA-A33:01/03 in various cancers. This includes detailed structural studies of the peptide-binding groove of HLA-A33:01 in complex with different tumor antigens and functional studies to characterize the T-cell responses elicited by these complexes. Furthermore, larger cohort studies across diverse ethnic populations are needed to validate these associations and to identify other genetic and environmental factors that may modify the effect of HLA-A*33:01 on cancer susceptibility. Such research will be pivotal in advancing personalized medicine and developing more effective immunotherapeutic strategies for cancer.
References
- 1. Distribution of HLA-A alleles and its relation to clinical outcome in Uyghur and Han patients with advanced squamous cell cervical cancer in Xinjiang, China - Alifu - Translational Cancer Research [tcr.amegroups.org]
- 2. HLA-A*30:01 and HLA-A*33:03 are the protective alleles while HLA-A*01:01 serves as the susceptible gene for cervical cancer patients in Xinjiang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HLA-A | Cancer Genetics Web [cancerindex.org]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Genome-wide association study identified new susceptible genetic variants in HLA class I region for hepatitis B virus-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HLA class I binding of mutant EGFR peptides in NSCLC is associated with improved survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA Class I Binding of Mutant EGFR Peptides in NSCLC Is Associated With Improved Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. consHLA: a next generation sequencing consensus-based HLA typing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 13. HLA Sequencing | HLA typing with NGS [illumina.com]
evolutionary origin of the HLA-A*33:01 allele
An In-Depth Guide to the Evolutionary Origin of the HLA-A*33:01 Allele
Introduction
The Human Leukocyte Antigen (HLA) system, the human Major Histocompatibility Complex (MHC), is a superlocus on chromosome 6 that encodes cell-surface proteins essential for the adaptive immune system's function.[1][2] These molecules are responsible for presenting processed antigens to T-lymphocytes, thereby initiating immune responses. The classical HLA class I loci (HLA-A, -B, -C) are among the most polymorphic genes in the human genome, a diversity thought to be driven by pathogen-mediated balancing selection over long evolutionary timescales.[1][3][4] Understanding the evolutionary origin and trajectory of a specific allele, such as HLA-A33:01, provides critical insights into population genetics, disease association, and the selective pressures that have shaped human immunity. This document details the phylogenetic context, evolutionary mechanisms, and population genetics of the HLA-A33:01 allele.
Phylogenetic Context and Ancestry
The HLA-A*33 allele group belongs to the broader A19 serotype group. Serology, an early method for HLA typing, identified broad antigen groups based on antibody recognition.[5][6] The A19 serogroup was later "split" into more specific antigens as typing resolution improved, including A29, A30, A31, A32, A33, and A74.[6] Therefore, these alleles are considered sister serotypes to A33.
Phylogenetic analysis based on promoter and gene sequences reveals distinct clades within the HLA-A locus. Notably, sequence analysis demonstrates a close evolutionary relationship between the A31 and A33 allelic lineages, which consistently cluster together, suggesting they share a more recent common ancestor compared to other HLA-A lineages.[7]
References
- 1. HLA-A - Wikipedia [en.wikipedia.org]
- 2. Major histocompatibility complex: Antigen processing and presentation - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Seven novel HLA alleles reflect different mechanisms involved in the evolution of HLA diversity: description of the new alleles and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genomic perspective on HLA evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 6. HLA-A33 - Wikipedia [en.wikipedia.org]
- 7. Sequence and Phylogenetic Analysis of the Untranslated Promoter Regions for HLA Class I Genes - PMC [pmc.ncbi.nlm.nih.gov]
Peptide Binding Motif of HLA-A*33:01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the human adaptive immune system. HLA class I molecules, such as HLA-A33:01, are responsible for presenting endogenous peptide antigens to CD8+ T cells, a process fundamental to the clearance of virally infected cells and tumors. An in-depth understanding of the peptide binding motif for specific HLA alleles is paramount for the rational design of vaccines and T-cell based immunotherapies. This technical guide provides a comprehensive overview of the peptide binding characteristics of the HLA-A33:01 allele, including its binding motif, quantitative peptide binding data, and the experimental methodologies used for their determination. HLA-A*33:01 has been associated with both protective immune responses in infectious diseases like dengue and implication in adverse drug reactions, highlighting its clinical relevance.[1][2]
Core Concepts of the HLA-A*33:01 Peptide Binding Motif
HLA-A*33:01 is a member of the HLA-A3 supertype, a group of HLA-A alleles that share similar peptide binding specificities.[3] The binding of a peptide to an HLA class I molecule is a highly specific interaction, primarily determined by the amino acid residues at key "anchor" positions within the peptide. These anchor residues fit into corresponding binding pockets within the peptide-binding groove of the HLA molecule.
For HLA-A*33:01, the canonical peptide binding motif is characterized by:
-
Peptide Length: Typically 8-11 amino acids in length, with a strong preference for 9-mers (nonamers).
-
Primary Anchor Residues:
-
Auxiliary Anchor Residues: While P2 and PΩ are the primary determinants of binding, other positions can influence the stability of the peptide-HLA complex. For instance, studies on the closely related HLA-A*33:03 suggest that the charge of the residue at position 1 (P1) may also play a role.
Quantitative Peptide Binding Data
| Peptide Sequence | Predicted IC50 (nM) | Predicted % Rank | Source Protein (Example) |
| KTWVEEVFR | 15.85 | 0.05 | MAGE-A3 |
| KTYLNSLFR | 18.62 | 0.06 | Tyrosinase |
| RTWIQLPFR | 22.39 | 0.08 | Survivin |
| YTWGNQIFR | 25.12 | 0.09 | NY-ESO-1 |
| KVFGSLAFL | 31.62 | 0.12 | Influenza A virus M1 |
| ATWDFVPSR | 35.48 | 0.14 | HPV16 E7 |
| KTWQDLVSR | 39.81 | 0.16 | EBV LMP2 |
| YTWNVVPLR | 44.67 | 0.18 | HIV-1 Gag |
| KTWIDGALL | 50.12 | 0.20 | Melan-A/MART-1 |
| STWKLSQLR | 56.23 | 0.23 | hTERT |
Note: This data is generated using the NetMHCpan 4.1 prediction tool and serves as a reference for high-probability binders. Experimental validation is recommended.
Experimental Protocols
The determination of HLA class I peptide binding motifs is primarily achieved through two complementary experimental approaches: the elution of naturally presented peptides followed by mass spectrometry, and in vitro peptide binding assays.
Protocol 1: Identification of Naturally Presented Peptides by Immunoaffinity Chromatography and Mass Spectrometry
This method identifies the repertoire of peptides that are naturally processed and presented by a specific HLA allele on the cell surface.
1. Cell Culture and Lysis:
- Culture a cell line expressing HLA-A*33:01 (e.g., a B-lymphoblastoid cell line or a transfected cell line) to a high density (typically 1-5 x 10^9 cells).
- Harvest and wash the cells with cold PBS.
- Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 or CHAPS), protease inhibitors, and phosphatase inhibitors in a suitable buffer (e.g., Tris-HCl).
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
2. Immunoaffinity Chromatography:
- Prepare an affinity column by coupling a pan-HLA class I monoclonal antibody (e.g., W6/32) or an allele-specific antibody to a solid support (e.g., Protein A or G Sepharose beads).
- Pre-clear the cell lysate by passing it over a column with irrelevant antibody-coupled beads.
- Pass the pre-cleared lysate over the anti-HLA antibody column to capture the HLA-peptide complexes.
- Wash the column extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins.
3. Peptide Elution:
- Elute the bound HLA-peptide complexes from the antibody column using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.0 or 10% acetic acid).
- Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
4. Peptide Separation and Analysis by LC-MS/MS:
- Separate the peptides from the larger HLA heavy chain and β2-microglobulin using size-exclusion chromatography or acid precipitation followed by filtration.
- Further purify and concentrate the peptides using reverse-phase C18 solid-phase extraction.
- Analyze the peptide pool by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
- Identify the peptide sequences by searching the acquired fragmentation spectra against a human protein database using a search algorithm (e.g., SEQUEST, Mascot) with no enzyme specificity.
Protocol 2: In Vitro MHC-Peptide Competitive Binding Assay
This assay measures the binding affinity of a synthetic peptide to purified, recombinant HLA-A*33:01 molecules.
1. Reagents and Materials:
- Purified, recombinant HLA-A*33:01 molecules.
- A high-affinity, fluorescently labeled probe peptide for HLA-A*33:01.
- Synthetic peptides to be tested for binding.
- Assay buffer (e.g., PBS with a non-ionic detergent and protease inhibitors).
2. Assay Procedure:
- Prepare a series of dilutions of the unlabeled competitor peptides.
- In a multi-well plate, incubate a fixed concentration of the recombinant HLA-A*33:01 and the fluorescently labeled probe peptide with the various concentrations of the competitor peptides.
- Allow the binding reaction to reach equilibrium (incubation time and temperature will vary depending on the assay format).
- Measure the fluorescence polarization (FP) of each well. The binding of the fluorescent probe to the larger HLA molecule results in a high FP signal, while the unbound probe has a low FP signal.
3. Data Analysis:
- Plot the FP signal as a function of the competitor peptide concentration.
- Fit the data to a sigmoidal dose-response curve to determine the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe (IC50).
- A lower IC50 value indicates a higher binding affinity of the competitor peptide for the HLA-A*33:01 molecule.
Visualizations
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I antigen presentation pathway for HLA-A*33:01.
Experimental Workflow for Immunopeptidomics
Caption: Workflow for identifying peptides bound to HLA-A*33:01.
References
- 1. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 2. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative peptide binding motifs for 19 human and mouse MHC class I molecules derived using positional scanning combinatorial peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hlaprotein.com [hlaprotein.com]
- 5. Deciphering HLA-I motifs across HLA peptidomes improves neo-antigen predictions and identifies allostery regulating HLA specificity - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of HLA-A*33:01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a cornerstone of the human adaptive immune response, responsible for presenting peptide antigens to T-cells. Among the highly polymorphic HLA class I molecules, HLA-A33:01 has garnered significant interest due to its associations with both protective immunity in infectious diseases and adverse drug reactions. This technical guide provides a comprehensive overview of the structural biology of the HLA-A33:01 molecule, offering insights into its structure, peptide binding characteristics, and interactions with immune receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in immunology, drug development, and vaccine design.
Molecular Structure of HLA-A*33:01
The HLA-A*33:01 molecule, like all classical HLA class I molecules, is a heterodimer composed of a heavy chain and a non-covalently associated light chain, β2-microglobulin (β2m). The heavy chain is encoded by the HLA-A gene and consists of three extracellular domains (α1, α2, and α3), a transmembrane region, and a cytoplasmic tail. The α1 and α2 domains form the peptide-binding groove, which is the site of antigen presentation.
While a dedicated experimentally determined crystal structure for HLA-A33:01 is not publicly available in the Protein Data Bank (PDB), its structure has been successfully modeled based on its high sequence homology to other HLA-A alleles. A notable homology model was generated using the crystal structure of HLA-A03:01 (PDB accession code: 3RL1) as a template.[1] This modeling approach provides valuable insights into the architecture of the HLA-A*33:01 peptide-binding groove and the residues critical for peptide interaction.
Table 1: Structural Homology Modeling Data for HLA-A*33:01
| Parameter | Description |
| Template PDB ID | 3RL1 (Crystal structure of HLA-A*03:01) |
| Method | Homology Modeling (e.g., using SWISS-MODELER) |
| Key Structural Features | Typical MHC class I fold with an eight-stranded β-sheet platform and two α-helices forming the peptide-binding groove. |
Peptide Binding to HLA-A*33:01
The specificity of an HLA molecule is defined by its peptide-binding motif, which dictates the physicochemical properties of the peptides it can present. HLA-A*33:01 belongs to the HLA-A3 supertype, a group of HLA-A alleles that share similar peptide-binding specificities.[2][3][4]
Peptide Binding Motif
The canonical peptide binding motif for the HLA-A3 supertype, including HLA-A*33:01, is characterized by a preference for small or aliphatic amino acids at the second position (P2) of the peptide and a strong preference for a basic amino acid (Lysine [K] or Arginine [R]) at the C-terminal position (PΩ).[2][4]
Table 2: Peptide Binding Motif for HLA-A*33:01 (A3 Supertype)
| Peptide Position | Preferred Amino Acid Residues |
| P2 (Anchor) | Small or Aliphatic (e.g., Alanine, Valine, Leucine, Isoleucine) |
| PΩ (C-terminus) | Basic (e.g., Lysine, Arginine) |
Immunopeptidome of HLA-A*33:01
The repertoire of naturally presented peptides by an HLA molecule is known as its immunopeptidome. Studies on cell lines expressing HLA-A33:01 have begun to elucidate its presented peptide repertoire. For example, in the T47D breast cancer cell line, which expresses HLA-A33:01, mass spectrometry-based immunopeptidome analysis has been performed.[5] While a comprehensive list of all identified peptides is extensive, such studies provide crucial data for identifying potential T-cell epitopes for immunotherapy.
Interaction with T-Cell Receptors (TCRs)
The interaction between the peptide-HLA (pHLA) complex and the T-cell receptor is a critical event in the initiation of an adaptive immune response. The specificity of this interaction is determined by the complementarity between the TCR's complementarity-determining regions (CDRs) and the exposed surface of the pHLA complex.[6][7] While specific structural data for a TCR in complex with HLA-A*33:01 is limited, the general principles of TCR-pHLA interaction apply. The TCR typically docks diagonally across the peptide-binding groove, with the CDR3 loops making key contacts with the peptide and the CDR1 and CDR2 loops primarily interacting with the α-helices of the HLA molecule.
Clinical Relevance of HLA-A*33:01
The HLA-A*33:01 allele has been implicated in several clinically significant contexts:
-
Infectious Diseases: HLA-A*33:01 has been associated with protection against severe dengue fever.[3] The proposed mechanism involves the effective presentation of dengue virus-derived peptides, leading to a robust CD8+ T-cell response that can control viral replication.[3]
-
Drug Hypersensitivity: A strong association has been observed between HLA-A33:01 and drug-induced liver injury (DILI), particularly in response to the antifungal medication terbinafine (B446).[1] Molecular docking studies suggest that terbinafine may interact with the peptide-binding groove of HLA-A33:01, potentially altering the repertoire of presented self-peptides and triggering an adverse immune response.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the structural biology of HLA-A*33:01. These are generalized protocols and may require optimization for specific applications.
Recombinant Expression and Refolding of HLA-A*33:01
The production of soluble, functional HLA-A*33:01 molecules is essential for structural and functional studies. A common method involves expressing the heavy chain and β2m separately in E. coli as inclusion bodies, followed by in vitro refolding.
Experimental Workflow for HLA-A*33:01 Refolding
Protocol Details:
-
Expression: The extracellular domains of the HLA-A*33:01 heavy chain and human β2m are cloned into E. coli expression vectors (e.g., pET vectors) and expressed as inclusion bodies.
-
Inclusion Body Purification: Cells are lysed, and inclusion bodies are washed and solubilized in a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) with a reducing agent (e.g., DTT).
-
Refolding: The denatured heavy chain, β2m, and a specific peptide of interest are added to a rapidly stirred, cold refolding buffer via dilution. The refolding buffer typically contains arginine (to suppress aggregation), a redox shuffling system (e.g., reduced and oxidized glutathione), and a neutral pH buffer (e.g., Tris).
-
Purification: The refolded p-HLA-A*33:01 complex is concentrated and purified using a combination of size exclusion and ion-exchange chromatography.
Mass Spectrometry-Based Immunopeptidome Analysis
This technique identifies the peptides naturally presented by HLA-A*33:01 on the surface of cells.
Experimental Workflow for Immunopeptidome Analysis
Protocol Details:
-
Cell Lysis: Cells expressing HLA-A*33:01 are lysed in a buffer containing a non-ionic detergent and protease inhibitors.
-
Immunoprecipitation: HLA-peptide complexes are captured from the cell lysate using an antibody that recognizes a conformational epitope on the HLA class I molecule (e.g., W6/32) coupled to beads.
-
Peptide Elution: The bound peptides are eluted from the HLA molecules by acid treatment (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation: The eluted peptides are separated from the heavy chain and β2m, typically by reversed-phase high-performance liquid chromatography (HPLC).
-
LC-MS/MS Analysis: The separated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: The resulting mass spectra are searched against a protein sequence database to identify the source proteins of the presented peptides.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between the p-HLA-A*33:01 complex and a TCR.
Experimental Workflow for SPR Analysis
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 3. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 4. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. TCR Recognition of Peptide–MHC-I: Rule Makers and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Expression Landscape of HLA-A*33:01: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the expression of the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01, across various cell types. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes complex workflows to facilitate a deeper understanding of this specific HLA allele's role in immunology and disease.
Introduction to HLA-A*33:01
The HLA system is a cornerstone of the human adaptive immune response, responsible for presenting peptide antigens to T-cells. HLA-A is one of the three classical and highly polymorphic HLA class I heavy chain genes. The specific allele, HLA-A*33:01, has been associated with various physiological and pathological processes, including infectious disease susceptibility and drug hypersensitivity reactions. A thorough understanding of its expression patterns across different cell types is crucial for elucidating its precise biological functions and for the development of targeted immunotherapies.
Quantitative Expression of HLA-A
Direct quantitative data for the specific allele HLA-A*33:01 is not centrally cataloged across diverse cell types. However, by examining gene-level expression of HLA-A from major databases and combining it with allele-specific information from individual studies, we can build a picture of its expression landscape.
RNA Expression Levels of HLA-A Across Tissues
The following table summarizes the RNA expression levels of the HLA-A gene across a selection of human tissues from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project.[1][2][3] This provides a general indication of the transcriptional activity of the HLA-A locus in different cellular environments. Expression is reported in normalized Transcripts Per Million (nTPM).
| Tissue | RNA Expression (nTPM) |
| Lymph Node | 10,569 |
| Spleen | 9,843 |
| Appendix | 8,141 |
| Lung | 4,008 |
| Small Intestine | 3,966 |
| Colon | 3,740 |
| Liver | 2,752 |
| Kidney | 2,569 |
| Heart Muscle | 1,202 |
| Brain (Cerebral Cortex) | 398 |
Data sourced from the Human Protein Atlas.[1]
RNA Expression of HLA-A in Cancer Cell Lines
The Cancer Cell Line Encyclopedia (CCLE) provides valuable gene-level expression data across a wide range of cancer cell lines.[4][5][6] The table below presents HLA-A RNA expression in selected cell lines, offering insights into its expression in various cancer types. Expression is reported in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).
| Cell Line | Cancer Type | HLA-A Expression (RPKM) |
| RPMI-8226 | Multiple Myeloma | 2,834 |
| U-266/84 | Multiple Myeloma | 2,512 |
| RAJI | Burkitt's Lymphoma | 1,876 |
| JURKAT | Acute T-Cell Leukemia | 1,254 |
| A549 | Lung Carcinoma | 345 |
| MCF7 | Breast Adenocarcinoma | 157 |
| PC-3 | Prostate Adenocarcinoma | 109 |
| U-87 MG | Glioblastoma | 98 |
Data sourced from publicly available cancer cell line datasets.[7]
Documented Expression of HLA-A*33:01 in Specific Cell Types
While broad quantitative data is limited, several studies have documented the expression of the HLA-A*33:01 allele in specific cellular contexts. This information is critical for researchers focusing on this particular allele.
| Cell Type | Context | Evidence |
| Breast Epithelial Cells | Single-cell RNA sequencing of breast tissue from a healthy donor identified cells homozygous for HLA-A33:01, confirming its expression at the transcript level in this cell type.[8] | |
| Lymphoblastoid Cell Lines (LCLs) | LCLs from HLA-A33:01-positive donors have been used to study the presentation of neoantigens, demonstrating functional protein expression at the cell surface.[6] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Studies on the association of HLA alleles with diseases like dengue have typed individuals for HLA-A*33:01 from PBMCs, implying its expression in this mixed cell population.[8] |
Experimental Protocols for HLA-A*33:01 Expression Analysis
Accurate quantification of HLA-A*33:01 expression requires specific and validated methodologies. The following sections detail the core protocols for measuring both mRNA and protein levels of this allele.
Quantification of HLA-A*33:01 mRNA by RNA-Sequencing
RNA-sequencing (RNA-seq) offers a powerful approach for both HLA typing and quantifying allele-specific expression.[9][10][11][12]
Protocol Overview:
-
RNA Isolation: Extract high-quality total RNA from the cell type of interest using a standard method (e.g., Trizol or column-based kits). Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare a cDNA library from the isolated RNA. For accurate quantification, the use of Unique Molecular Identifiers (UMIs) is recommended to mitigate PCR amplification bias.[12]
-
Sequencing: Perform deep sequencing of the cDNA library on a next-generation sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and filter low-quality reads.
-
HLA Typing: Use specialized software (e.g., seq2HLA, arcasHLA) to determine the HLA genotype of the sample from the RNA-seq data.[10][13]
-
Allele-Specific Quantification: Align reads to a personalized reference genome that includes the sample-specific HLA alleles. Tools like scHLAcount or custom scripts can then be used to count reads or UMIs that map specifically to the HLA-A*33:01 allele.[14]
-
Normalization: Normalize the allele-specific counts to account for differences in sequencing depth and gene length (e.g., calculate TPM or FPKM).
-
RNA-Seq workflow for allele-specific HLA expression.
Quantification of HLA-A*33:01 mRNA by Allele-Specific qPCR
Quantitative PCR (qPCR) can be a sensitive and cost-effective method for quantifying the expression of a specific HLA allele, provided that highly specific primers can be designed.
Protocol Overview:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA as described for RNA-seq and reverse transcribe it into cDNA using a high-fidelity reverse transcriptase.
-
Allele-Specific Primer Design: This is a critical step. Design PCR primers that specifically amplify HLA-A33:01 but not other HLA-A alleles. This typically involves placing the 3' end of a primer over a polymorphic site that is unique to HLA-A33:01. The use of Locked Nucleic Acids (LNAs) can increase primer specificity.[15]
-
qPCR Reaction: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan). Include a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HLA-A*33:01 using the delta-delta Ct method, normalizing to the reference gene.
Workflow for allele-specific qPCR.
Quantification of Cell Surface HLA-A*33:01 by Flow Cytometry
Flow cytometry allows for the quantification of HLA-A*33:01 protein expression on the surface of individual cells.
Protocol Overview:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Antibody Staining:
-
Primary Antibody: Incubate the cells with a primary antibody that specifically recognizes the HLA-A*33:01 allele. While allele-specific monoclonal antibodies are rare, some pan-HLA-A antibodies or antibodies recognizing the broader A19 serological group (which includes A33) may be used, requiring careful validation.[10] Alternatively, a pan-HLA class I antibody (e.g., W6/32) can be used to measure total HLA class I expression.
-
Secondary Antibody: If the primary antibody is not directly conjugated to a fluorophore, a fluorescently labeled secondary antibody is used.
-
Co-staining: Include antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells) to identify specific cell populations. A viability dye should also be included to exclude dead cells.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the HLA-A*33:01 staining. To obtain an absolute number of molecules per cell, calibrated beads with a known number of antibody binding sites can be used.
Flow cytometry workflow for surface HLA-A*33:01.
Signaling and Antigen Presentation Pathway
The expression of HLA-A*33:01 is integral to the MHC class I antigen presentation pathway, which is essential for the immune surveillance of intracellular pathogens and malignant cells.
MHC class I antigen presentation pathway.
Conclusion
The expression of HLA-A33:01, like other HLA alleles, is highly regulated and cell-type dependent. While comprehensive quantitative data for this specific allele remains to be systematically compiled, this guide provides a framework for its investigation. By leveraging gene-level data from public repositories and employing allele-specific molecular techniques, researchers can accurately profile the expression of HLA-A33:01. This knowledge is fundamental for advancing our understanding of its role in the immune system and for the development of novel therapeutics that harness the power of the immune response.
References
- 1. Tissue expression of HLA-A - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. GTEx Portal | Broad Institute [broadinstitute.org]
- 3. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 4. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 5. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]
- 6. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 7. TCLP: an online cancer cell line catalogue integrating HLA type, predicted neo-epitopes, virus and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 9. HLA-A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. hlaprotein.com [hlaprotein.com]
- 11. Frontiers | HLA RNA Sequencing With Unique Molecular Identifiers Reveals High Allele-Specific Variability in mRNA Expression [frontiersin.org]
- 12. HLA RNA Sequencing With Unique Molecular Identifiers Reveals High Allele-Specific Variability in mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell line - HLA-A - The Human Protein Atlas [proteinatlas.org]
- 14. scHLAcount: allele-specific HLA expression from single-cell gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid Allele-Specific Assay for HLA-A*32:01 to Identify Patients at Risk for Vancomycin-Induced Drug Reaction with Eosinophilia and Systemic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Linkage of HLA-A*33:01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic linkage of the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01, with other HLA alleles. Understanding the patterns of linkage disequilibrium (LD) and haplotype associations is crucial for population genetics, disease association studies, and the development of targeted therapeutics. This document summarizes key quantitative data, details common experimental protocols for HLA typing and analysis, and provides visual representations of relevant biological and experimental workflows.
Data Presentation: HLA-A*33:01 Haplotype Frequencies
The following table summarizes the observed frequencies of notable haplotypes containing the HLA-A*33:01 allele across different populations. Linkage disequilibrium, the non-random association of alleles at different loci, results in certain combinations of HLA alleles (haplotypes) being inherited together more frequently than expected by chance.
| Haplotype | Population | Sample Size (n) | Frequency (%) | Citation |
| A33:01-B14:02-C08:02 | European Ancestry | Not Specified | 1.6 | [1] |
| A33:01-B14:02 | Kuwaiti | 595 | 1.09 | [2] |
| A33:01-B58:01 | Filipino | 550 | Data on LD, specific frequency not provided | [3] |
| A33:01-DRB103:01 | Filipino | 550 | Data on LD, specific frequency not provided | [3] |
| A33:01-H*02:08:01 | Mixed (50 families) | 50 families | Statistically significant LD observed | [4] |
Note: The level of detail regarding sample size and specific linkage disequilibrium values (e.g., D', r²) is not consistently reported across all studies. The frequencies presented are haplotype frequencies unless otherwise specified.
Experimental Protocols
The characterization of HLA alleles and the determination of haplotype frequencies rely on precise and high-resolution genotyping methods. The two most prominent techniques employed in modern HLA laboratories are Polymerase Chain Reaction with Sequence-Specific Oligonucleotide probes (PCR-SSO) and Next-Generation Sequencing (NGS).
HLA Genotyping by PCR-SSO (Luminex Platform)
This method utilizes PCR amplification of HLA genes followed by hybridization to oligonucleotide probes coated on fluorescently labeled microspheres.
a. DNA Extraction:
-
Genomic DNA is extracted from whole blood or buccal swabs using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
b. PCR Amplification:
-
Locus-specific biotinylated primers are used to amplify the polymorphic regions of HLA class I (e.g., exons 2 and 3 of HLA-A, -B, -C) and class II (e.g., exon 2 of HLA-DRB1, -DQA1, -DQB1) genes.
-
A typical PCR reaction mixture includes:
-
10-100 ng of genomic DNA
-
Locus-specific biotinylated primer mix
-
PCR master mix (containing dNTPs, Taq polymerase, and buffer)
-
Nuclease-free water
-
-
PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Specific temperatures and times are dependent on the primer sets and polymerase used.
c. Hybridization:
-
The biotinylated PCR products are denatured to single strands.
-
The denatured amplicons are hybridized with a panel of sequence-specific oligonucleotide probes coupled to color-coded microspheres (e.g., Luminex xMAP beads). Each bead set is coated with a unique probe corresponding to a specific HLA allele or group of alleles.
-
Hybridization is typically carried out in a thermocycler for a specified time and temperature.
d. Detection and Data Analysis:
-
A fluorescent reporter molecule (streptavidin-phycoerythrin, SA-PE) is added, which binds to the biotinylated PCR products hybridized to the beads.
-
The beads are analyzed on a Luminex instrument, which uses lasers to identify the color of each bead (and thus the probe sequence) and to quantify the fluorescence of the reporter molecule.
-
The resulting pattern of positive and negative hybridization signals is interpreted by specialized software to assign the HLA genotype.
HLA Genotyping by Next-Generation Sequencing (NGS)
NGS offers high-resolution, unambiguous HLA typing by sequencing entire gene regions.
a. DNA Extraction and Quantification:
-
High-quality genomic DNA is extracted as described for PCR-SSO. Accurate quantification is critical for NGS library preparation.
b. Library Preparation:
-
Targeted Amplification: Long-range PCR is used to amplify the full length or specific exons and introns of the HLA genes of interest.
-
DNA Fragmentation: The amplicons are enzymatically or mechanically fragmented to a desired size range (e.g., 200-500 bp).
-
Adapter Ligation: Platform-specific adapters, which include sequencing primer binding sites and unique barcodes (indices) for multiplexing, are ligated to the ends of the DNA fragments.
-
Library Amplification: The adapter-ligated fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control: The final library is quantified (e.g., by qPCR) and its size distribution is assessed (e.g., using a Bioanalyzer).
c. Sequencing:
-
The pooled and quantified libraries are loaded onto the NGS instrument (e.g., Illumina MiSeq, Ion Torrent S5).
-
The instrument performs massively parallel sequencing, generating millions of short reads for each sample.
d. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The high-quality reads are aligned to a reference human genome that includes a comprehensive library of known HLA alleles (e.g., the IMGT/HLA database).
-
Allele Calling: Specialized software analyzes the alignment data to accurately identify the two HLA alleles present for each locus, resolving any phase ambiguities.
-
Haplotype Phasing: For multi-locus sequencing, the software can determine the cis- or trans-phasing of alleles to define the complete haplotype.
Linkage Disequilibrium and Haplotype Frequency Analysis
-
Haplotype Frequency Estimation: Haplotype frequencies from population genotype data are typically estimated using computational algorithms, such as the Expectation-Maximization (EM) algorithm, implemented in software packages like Arlequin or PLINK.
-
Linkage Disequilibrium Calculation: Pairwise LD between alleles at different loci is commonly measured by D' and r². These metrics quantify the deviation of observed haplotype frequencies from those expected under linkage equilibrium. These calculations can also be performed using standard population genetics software.
Mandatory Visualizations
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathology.jhu.edu [pathology.jhu.edu]
Methodological & Application
Application Notes and Protocols for HLA-A*33:01 Genotyping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genotyping of the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01. This allele has been associated with various immune responses and adverse drug reactions, making its accurate identification crucial in research and clinical settings. This document outlines three common methodologies: Sequence-Specific Primers (SSP), Sequence-Specific Oligonucleotide Probes (SSOP), and Next-Generation Sequencing (NGS).
Introduction to HLA-A*33:01
The HLA-A gene is a member of the HLA class I heavy chain paralogues. HLA class I molecules play a central role in the immune system by presenting peptides derived from intracellular proteins. If the presented peptide is foreign, such as from a virus, it is recognized by cytotoxic T-lymphocytes (CTLs), which then eliminate the infected cell. The HLA-A33:01 allele is one of the many variants of the HLA-A gene, and its prevalence varies among different ethnic populations. Accurate genotyping of HLA-A33:01 is essential for understanding its role in disease association, pharmacogenomics, and transplantation immunology.
Genotyping Methodologies: A Comparative Overview
Several molecular techniques are available for HLA genotyping, each with distinct advantages in terms of resolution, throughput, and cost. The choice of method often depends on the specific research or clinical question.
| Feature | Sequence-Specific Primers (SSP) | Sequence-Specific Oligonucleotide Probes (SSOP) | Next-Generation Sequencing (NGS) |
| Principle | Allele-specific PCR amplification | Hybridization of PCR products to allele-specific probes | Massively parallel sequencing of HLA genes |
| Resolution | Low to intermediate (2 to 4-digit) | Intermediate (4-digit) | High (4-digit or higher) |
| Throughput | Low to medium | Medium to high | High |
| Cost per Sample | Low | Moderate | High (decreasing) |
| Turnaround Time | Fast | Moderate | Slow |
| Detection of Novel Alleles | No | No | Yes |
| Ambiguity | Can occur | Can occur | Low to none |
Experimental Protocols
Sequence-Specific Primers (SSP) - PCR
This method relies on the principle that DNA polymerase will efficiently amplify a target sequence only when the 3' end of the primer is a perfect match to the template DNA. A panel of primer pairs, each specific for a particular HLA allele or group of alleles, is used in separate PCR reactions.
Materials:
-
Genomic DNA (gDNA) extracted from whole blood or buccal swabs (concentration 20-50 ng/µl)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and PCR buffer)
-
Allele-specific primer sets for HLA-A*33:01 (Commercially available kits such as Olerup SSP® are recommended as primer design is complex and proprietary)
-
Internal control primers (e.g., for human growth hormone gene)
-
Nuclease-free water
-
Agarose (B213101) gel (2%) and electrophoresis equipment
-
DNA loading dye
-
UV transilluminator
Protocol:
-
DNA Preparation: Quantify the extracted gDNA and dilute to a working concentration of 20 ng/µl in nuclease-free water.
-
PCR Reaction Setup:
-
Prepare a PCR master mix for the required number of reactions, including positive and negative controls.
-
For each sample, aliquot the master mix into a series of PCR tubes or a 96-well plate.
-
Add the specific HLA-A*33:01 primer mix to the corresponding tube for each sample. A control primer mix should be included for each sample. .
Component Volume (µl) Final Concentration PCR Master Mix (2x) 5 1x Primer Mix (10 µM) 1 1 µM Genomic DNA (20 ng/µl) 1 20 ng Nuclease-free water 3 - | Total Volume | 10 | |
-
-
PCR Amplification:
-
Place the PCR plate in a thermal cycler and run the following program (note: cycling conditions may vary depending on the commercial kit and thermal cycler):
Step Temperature (°C) Time Cycles Initial Denaturation 95 5 minutes 1 Denaturation 95 30 seconds 30 Annealing 65 30 seconds Extension 72 30 seconds | Final Extension | 72 | 5 minutes | 1 |
-
-
Gel Electrophoresis:
-
Prepare a 2% agarose gel containing a fluorescent DNA stain.
-
Mix 5 µl of each PCR product with 2 µl of loading dye.
-
Load the mixture into the wells of the agarose gel.
-
Run the gel at 100V for 30-45 minutes.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
The presence of a specific PCR product of the expected size indicates a positive reaction for the corresponding allele. The internal control band should be present in all lanes, confirming the PCR reaction was successful.
-
Interpret the pattern of positive and negative reactions according to the manufacturer's instructions to determine the HLA-A*33:01 genotype.
-
Sequence-Specific Oligonucleotide Probes (SSOP) - Luminex Platform
This method involves PCR amplification of the HLA-A gene followed by hybridization of the biotinylated PCR product to a panel of microbeads, each coated with a specific oligonucleotide probe.
Materials:
-
Genomic DNA (20-50 ng/µl)
-
PCR amplification kit with biotinylated primers for HLA-A (commercial kits are recommended)
-
SSOP probe-coated microbeads for HLA-A*33:01 (e.g., Luminex-based kits)
-
Hybridization buffer
-
Wash buffer
-
Streptavidin-phycoerythrin (SAPE) reporter
-
Luminex instrument and software
Protocol:
-
PCR Amplification:
-
Amplify the HLA-A gene using biotinylated primers according to the kit manufacturer's protocol. This typically involves a single PCR reaction per sample for the HLA-A locus.
-
-
Hybridization:
-
Denature the biotinylated PCR product to obtain single-stranded DNA.
-
Add the denatured PCR product to a mixture of the probe-coated microbeads in a 96-well plate.
-
Incubate the plate to allow hybridization between the PCR products and the probes on the beads.
-
-
Washing and Staining:
-
Wash the beads to remove unbound PCR products.
-
Add SAPE, which binds to the biotin (B1667282) on the hybridized PCR products.
-
Incubate to allow binding.
-
-
Data Acquisition:
-
Acquire data using a Luminex instrument. The instrument's lasers excite the dyes in the beads to identify the bead (and thus the probe) and the phycoerythrin to quantify the amount of hybridized PCR product.
-
-
Data Analysis:
-
The software analyzes the fluorescence intensity for each bead.
-
A positive reaction is recorded if the fluorescence intensity exceeds a certain threshold.
-
The pattern of positive and negative reactions is compared to a database of known HLA alleles to determine the HLA-A*33:01 genotype.[1]
-
Next-Generation Sequencing (NGS)
NGS offers the highest resolution for HLA genotyping by sequencing the entire gene or key exons. The Illumina MiSeq platform is commonly used for this purpose with kits like the TruSight HLA Sequencing Panel.
Materials:
-
High-quality genomic DNA (at least 20 ng/µl, A260/280 ratio of 1.8-2.0)
-
NGS library preparation kit (e.g., Illumina TruSight HLA Sequencing Panel)[2][3]
-
Magnetic beads for purification
-
PCR reagents
-
Illumina MiSeq sequencer and reagents
-
Bioinformatics software for HLA analysis (e.g., OptiType, HLA-HD)
Protocol:
-
Library Preparation:
-
Long-Range PCR: Amplify the entire HLA-A gene using the long-range PCR primers provided in the kit. This step ensures that the entire gene is available for sequencing.[4]
-
Tagmentation: Fragment the long-range PCR products and simultaneously add sequencing adapters using a transposase-based method (e.g., Nextera).[5]
-
Indexing PCR: Perform a subsequent PCR to add unique index sequences to the fragments from each sample. This allows for multiplexing (sequencing multiple samples in a single run).
-
Library Purification and Normalization: Purify the indexed libraries using magnetic beads to remove unused reagents. Normalize the concentration of each library to ensure equal representation in the sequencing run.
-
-
Sequencing:
-
Pool the normalized libraries from all samples.
-
Load the pooled library onto the Illumina MiSeq flow cell.
-
Perform sequencing according to the MiSeq instrument protocol.
-
-
Data Analysis:
-
Demultiplexing: Separate the sequencing reads based on their unique indices.
-
Alignment: Align the reads for each sample to a reference database of known HLA alleles (e.g., the IMGT/HLA database).
-
Allele Calling: Use a specialized bioinformatics pipeline (e.g., OptiType or HLA-HD) to analyze the alignment data and call the HLA-A*33:01 genotype.[6][7] These pipelines use algorithms to determine the most likely pair of alleles present in the sample with high accuracy.
-
Visualization of Workflows and Pathways
Caption: A logical workflow diagram illustrating the major steps in HLA-A*33:01 genotyping using SSP, SSOP, and NGS methods.
Caption: A simplified diagram of the HLA class I antigen presentation pathway, the fundamental process in which HLA-A*33:01 is involved.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. TruSight HLA v2 Sequencing Panel Reference Guide [support.illumina.com]
- 3. support.illumina.com [support.illumina.com]
- 4. illumina.com [illumina.com]
- 5. albiogen.ru [albiogen.ru]
- 6. OptiType: precision HLA typing from next-generation sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Major histocompatibility complex: Antigen processing and presentation - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MHC & Antigen Presentation | Immunopaedia [immunopaedia.org.za]
Application Notes and Protocols for PCR-Based Methods in HLA-A*33:01 Typing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the identification of the Human Leukocyte Antigen (HLA) allele A*33:01 using common Polymerase Chain Reaction (PCR)-based methodologies. Accurate HLA typing is critical in drug development, clinical trial enrollment, and personalized medicine, particularly in assessing risks for severe cutaneous adverse reactions (SCARs) and in transplantation medicine.
Introduction to PCR-Based HLA Typing
PCR-based techniques have become the cornerstone of HLA typing, offering higher resolution and accuracy compared to traditional serological methods.[1][2] The primary PCR-based methods employed for HLA-A*33:01 typing are:
-
Sequence-Specific Priming (PCR-SSP): This method utilizes primers that are specific to a particular HLA allele or group of alleles. The presence or absence of a PCR product, typically visualized through gel electrophoresis, indicates the presence or absence of the target allele.[1][3][4]
-
Sequence-Specific Oligonucleotide Probing (PCR-SSOP): In this technique, the HLA gene of interest is first amplified using PCR. The resulting amplicons are then hybridized with a panel of labeled oligonucleotide probes that are specific for different HLA alleles.[1][5]
-
Sequence-Based Typing (SBT): Considered the gold standard for high-resolution HLA typing, SBT involves PCR amplification of the HLA gene followed by Sanger sequencing of the amplicon.[2][6] The resulting DNA sequence is then compared to a database of known HLA alleles for precise identification.[7]
Comparison of HLA-A*33:01 Typing Methods
The choice of typing method often depends on the required resolution, throughput, cost, and available laboratory equipment. The following table summarizes the key quantitative aspects of each method.
| Feature | PCR-SSP | PCR-SSOP | Sequence-Based Typing (SBT) |
| Resolution | Low to Intermediate (2-4 digits) | Intermediate to High (4 digits) | High (4-8 digits) |
| Accuracy | High for targeted alleles | Generally >95% | >99% |
| Throughput | Low to Medium | Medium to High | Low to Medium |
| Turnaround Time | 2-4 hours | 4-8 hours | 1-2 days |
| Cost per Sample | Low | Medium | High |
| Ambiguity | Can occur with novel or rare alleles | Can occur with heterozygous combinations | Low, but can be present |
Experimental Protocols
The following are detailed protocols for each of the primary PCR-based HLA-A*33:01 typing methods.
Protocol 1: PCR with Sequence-Specific Priming (PCR-SSP)
This protocol is a representative example for identifying the HLA-A33:01 allele and is based on the principles of allele-specific amplification. Commercial kits, such as the Olerup SSP® HLA-A33 kit, are commonly used and their specific instructions should be followed.[8]
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit, ensuring a final concentration of 20-30 ng/µL and an A260/A280 ratio of 1.8-2.0.
2. PCR Amplification:
-
Prepare a master mix for the PCR reactions. For each sample, a panel of primer mixes specific for different HLA-A alleles, including A*33:01, will be used. A control primer pair for a housekeeping gene (e.g., β-globin) is included in each reaction to validate the PCR.
-
PCR Reaction Mix:
- PCR Buffer with MgCl₂: 1X
- dNTPs: 200 µM each
- Allele-Specific Primer Mix (including control primers): 1 µM
- Taq DNA Polymerase: 1.25 units
- Genomic DNA: 50-100 ng
- Nuclease-Free Water: to a final volume of 10 µL
-
PCR Cycling Conditions:
- Initial Denaturation: 95°C for 3 minutes
- 30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 65°C for 30 seconds
-
Extension: 72°C for 45 seconds
- Final Extension: 72°C for 5 minutes
- Hold: 4°C
3. Gel Electrophoresis:
-
Prepare a 2% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the entire PCR product from each reaction into the wells of the gel.
-
Run the gel at 100V for 30-45 minutes.
-
Visualize the DNA bands under UV light.
4. Data Interpretation:
-
The presence of a band corresponding to the expected size of the HLA-A33:01 amplicon, along with the control band, indicates a positive result for HLA-A33:01. The pattern of positive and negative reactions across the panel of allele-specific primers determines the HLA-A type.
Protocol 2: PCR with Sequence-Specific Oligonucleotide Probing (PCR-SSOP)
This protocol outlines the general steps for HLA-A*33:01 typing using PCR-SSOP. Commercial systems, such as those based on Luminex xMAP technology, are widely used and provide detailed procedures.
1. DNA Extraction:
-
Extract high-quality genomic DNA as described in Protocol 1.
2. PCR Amplification:
-
Amplify the polymorphic regions of the HLA-A gene (typically exons 2 and 3) using biotinylated group-specific primers.
-
PCR Reaction Mix:
- PCR Buffer with MgCl₂: 1X
- dNTPs: 200 µM each
- Forward and Reverse Primers (biotinylated): 0.5 µM each
- Taq DNA Polymerase: 1.25 units
- Genomic DNA: 50-100 ng
- Nuclease-Free Water: to a final volume of 25 µL
-
PCR Cycling Conditions:
- Initial Denaturation: 96°C for 5 minutes
- 35 cycles of:
-
Denaturation: 96°C for 30 seconds
-
Annealing: 60°C for 45 seconds
-
Extension: 72°C for 45 seconds
- Final Extension: 72°C for 7 minutes
- Hold: 4°C
3. Hybridization:
-
Denature the biotinylated PCR product to create single-stranded DNA.
-
Hybridize the denatured amplicons with a panel of sequence-specific oligonucleotide probes coupled to fluorescently coded microspheres (beads). Each bead set is coated with a probe specific for a particular HLA-A allele, including A*33:01.
-
Incubate the mixture to allow for probe-target hybridization.
4. Detection:
-
Add a fluorescent reporter molecule (e.g., streptavidin-phycoerythrin) that binds to the biotin (B1667282) on the amplified DNA.
-
Analyze the microspheres using a flow cytometer (e.g., Luminex analyzer). The instrument identifies the fluorescent signature of each bead (identifying the probe) and the signal from the reporter molecule (indicating hybridization).
5. Data Interpretation:
-
Software analyzes the pattern of positive and negative hybridization signals to determine the HLA-A genotype of the sample.
Protocol 3: Sequence-Based Typing (SBT)
This protocol provides a general workflow for high-resolution HLA-A*33:01 typing using Sanger sequencing.
1. DNA Extraction:
-
Extract high-quality genomic DNA as described in Protocol 1.
2. PCR Amplification:
-
Amplify the target regions of the HLA-A gene (typically exons 2, 3, and 4) using locus-specific primers.
-
PCR Reaction Mix:
- PCR Buffer with MgCl₂: 1X
- dNTPs: 200 µM each
- Forward and Reverse Primers: 0.5 µM each
- Taq DNA Polymerase: 1.25 units
- Genomic DNA: 50-100 ng
- Nuclease-Free Water: to a final volume of 50 µL
-
PCR Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes
- 35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
- Final Extension: 72°C for 7 minutes
- Hold: 4°C
-
Verify the PCR product by running a small aliquot on an agarose gel.
3. PCR Product Purification:
-
Purify the PCR product to remove excess primers and dNTPs using a commercial PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
4. Sequencing Reaction:
-
Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent). Prepare separate reactions for forward and reverse sequencing primers.
-
Sequencing Reaction Mix:
- Sequencing Buffer: 1X
- BigDye™ Terminator Mix: 1 µL
- Sequencing Primer: 3.2 pmol
- Purified PCR Product: 1-3 ng
- Nuclease-Free Water: to a final volume of 10 µL
-
Sequencing Cycling Conditions:
- Initial Denaturation: 96°C for 1 minute
- 25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
- Hold: 4°C
5. Sequencing Product Purification:
-
Purify the sequencing products to remove unincorporated dye terminators using methods such as ethanol/EDTA precipitation or column purification.
6. Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di™ Formamide.
-
Run the samples on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).
7. Data Analysis:
-
Analyze the raw sequencing data using specialized HLA typing software. The software aligns the forward and reverse sequences, identifies heterozygous positions, and compares the consensus sequence to the IMGT/HLA Database to assign the HLA-A*33:01 allele.
Visualizations
The following diagrams illustrate the workflows for the described HLA typing methods.
Caption: Workflow for PCR-SSP HLA typing.
Caption: Workflow for PCR-SSOP HLA typing.
Caption: Workflow for Sequence-Based Typing (SBT).
References
- 1. A walk through the development of human leukocyte antigen typing: from serologic techniques to next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. EP1536021A1 - Method for HLA typing - Google Patents [patents.google.com]
- 6. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. labproducts.caredx.com [labproducts.caredx.com]
Application Notes and Protocols for HLA-A*33:01 Studies
These application notes provide a comprehensive research model for investigating the role of the Human Leukocyte Antigen (HLA)-A*33:01 allele in various disease contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Introduction
HLA-A33:01 is a Class I HLA allele that has been associated with both adverse drug reactions and protection against infectious diseases. Understanding the mechanisms by which this specific allele influences immune responses is crucial for personalized medicine, drug development, and vaccine design. These notes provide a framework for studying HLA-A33:01, focusing on its role in terbinafine-induced drug-induced liver injury (DILI), its protective effect in severe dengue fever, and its potential association with cognitive impairment and cerebral malaria.
Data Presentation
Table 1: Association of HLA-A*33:01 with Drug-Induced Liver Injury (DILI)
| Drug | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Terbinafine | European Ancestry | 40.5 | 12.5 - 131.14 | 6.7 x 10⁻¹⁰ | |
| Terbinafine | European Ancestry | Confirmed carriers | - | - | |
| Fenofibrate | European Ancestry | - | - | - | |
| Ticlopidine | European Ancestry | - | - | - |
Table 2: Protective Association of HLA-A*33:01 with Severe Dengue Fever
| Population | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | Corrected p-value (Pc) | Reference |
| Filipino Children | Severe Dengue (DHF/DSS) vs. Background | 0.2 | - | 0.0016 | |
| Filipino Children | Dengue Shock Syndrome (DSS) vs. Background | 0.1 | - | 0.0032 | |
| Filipino Children | Severe Dengue (DHF/DSS) vs. Background | 0.2 | - | 0.0022 | |
| Filipino Children | Dengue Shock Syndrome (DSS) vs. Background | 0.1 | - | 0.0044 |
Table 3: Association of HLA-A*33:01 with Other Conditions
| Condition | Population | Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Cerebral Malaria | Malian Children | Susceptibility | 4.31 | 1.89 - 9.84 | 0.005 | |
| Mild Cognitive Impairment/Alzheimer's Disease | Various | Predisposition | - | - | - |
Experimental Protocols
Protocol 1: High-Resolution HLA-A*33:01 Typing
This protocol describes the method for identifying the presence of the HLA-A*33:01 allele in patient samples.
1. Sample Collection and DNA Extraction:
-
Collect peripheral blood samples in EDTA-containing tubes.
-
Extract genomic DNA from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry.
2. PCR Amplification of the HLA-A Locus:
-
Design or obtain sequence-specific primers (SSPs) that specifically amplify exon 2 and exon 3 of the HLA-A gene, as these regions contain the majority of the polymorphic sites that define the allele.
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR reaction mixture includes:
-
100-200 ng genomic DNA
-
10 pmol of each forward and reverse primer
-
1X PCR buffer
-
200 µM dNTPs
-
1-2 units of DNA polymerase
-
Nuclease-free water to a final volume of 25-50 µL.
-
-
Use the following thermocycling conditions (to be optimized based on primer and polymerase characteristics):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes.
-
3. Sequencing-Based Typing (SBT):
-
Purify the PCR products using a PCR purification kit to remove excess primers and dNTPs.
-
Perform Sanger sequencing of the purified PCR products using both forward and reverse primers in separate reactions.
-
Analyze the sequencing data using HLA typing software (e.g., Assign SBT, Chromo). The software aligns the obtained sequences to a database of known HLA alleles to determine the specific HLA-A allele, including HLA-A*33:01.
4. (Alternative) Sequence-Specific Oligonucleotide (SSO) Typing:
-
Amplify the HLA-A locus as described above, but with biotinylated primers.
-
Hybridize the biotinylated PCR products to a panel of microbeads, where each bead is coated with a specific oligonucleotide probe that targets a polymorphic region within the HLA-A gene.
-
Add a fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin) that binds to the biotinylated PCR products.
-
Analyze the beads using a Luminex platform to detect the fluorescent signal on each bead, indicating which probes have hybridized to the PCR product.
-
Use software to interpret the hybridization pattern and assign the HLA-A allele.
Protocol 2: T-Cell Activation Assay for Functional Studies
This protocol is designed to assess the functional response of T-cells to antigens presented by HLA-A*33:01.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
2. Antigen-Presenting Cell (APC) and T-Cell Co-culture:
-
Use HLA-A33:01-positive PBMCs or an HLA-A33:01-expressing cell line as APCs.
-
If using PBMCs, T-cells can be enriched or used as a mixed population with APCs.
-
Plate the APCs in a 96-well plate.
-
Add the peptide of interest (e.g., a specific dengue virus peptide or a drug-modified peptide) at various concentrations to the wells and incubate for 1-2 hours to allow for peptide loading onto the HLA molecules.
-
Add purified CD8+ T-cells or total PBMCs from an HLA-A*33:01-positive donor to the wells containing the peptide-pulsed APCs.
-
Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
3. Measurement of T-Cell Activation:
a) Cytokine Production (ELISA or ELISpot):
- ELISA: After co-culture, collect the supernatant and measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits.
- ELISpot: Use an ELISpot plate coated with anti-IFN-γ or anti-TNF-α antibodies. Add the cell suspension from the co-culture to the ELISpot plate and incubate for 18-24 hours. Develop the spots according to the manufacturer's protocol. The number of spots corresponds to the number of cytokine-secreting cells.
b) Upregulation of Activation Markers (Flow Cytometry):
- After co-culture, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD137).
- Analyze the cells using a flow cytometer to determine the percentage of activated (e.g., CD8+/CD69+) T-cells.
c) T-Cell Proliferation (CFSE Assay):
- Prior to co-culture, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
- After co-culture for 3-5 days, harvest the cells and analyze them by flow cytometry. Cell proliferation will be indicated by the dilution of the CFSE dye in daughter cells.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized pathway for terbinafine-induced DILI mediated by HLA-A*33:01.
Caption: Proposed mechanism for HLA-A*33:01-mediated protection against severe dengue.
Caption: General experimental workflow for studying HLA-A*33:01 associations.
Application Notes and Protocols for In Vitro Functional Assays of HLA-A*33:01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro functional assays to characterize the interaction between peptides and the Human Leukocyte Antigen (HLA) class I molecule HLA-A*33:01, and the subsequent T-cell response. Understanding these interactions is critical for the development of vaccines and T-cell-based immunotherapies.
Introduction to HLA-A*33:01
HLA-A33:01 is an HLA-A allele belonging to the HLA-A3 supertype.[1] This supertype is characterized by a preference for binding peptides that have basic amino acids, such as arginine (R) or lysine (B10760008) (K), at the C-terminus (PΩ).[1] The worldwide population frequency of HLA-A33:01 is approximately 1.8%.[2] Functional analysis of peptide binding and T-cell activation is crucial for identifying immunogenic epitopes presented by this allele in various disease contexts, including cancer and infectious diseases, as well as in drug hypersensitivity reactions.[3][4]
Key In Vitro Functional Assays
A suite of in vitro assays is essential to fully characterize the functional response to peptide-HLA-A*33:01 complexes. These assays can be broadly categorized into:
-
Peptide-MHC Binding Assays: To quantify the binding affinity and stability of peptides to the HLA-A*33:01 molecule.
-
T-cell Activation Assays: To measure the activation of T-cells in response to recognizing their cognate peptide presented by HLA-A*33:01.
-
Cytotoxicity Assays: To determine the ability of activated T-cells to kill target cells presenting the specific peptide-HLA-A*33:01 complex.
Peptide-MHC Binding Assays
These assays are fundamental to determine if a candidate peptide can be presented by HLA-A*33:01.
Competitive ELISA-based Binding Assay
This protocol describes a quantitative assay to measure peptide binding to purified HLA-A*33:01 molecules based on the inhibition of binding of a high-affinity radiolabeled or biotinylated standard peptide.
Experimental Workflow:
Caption: Workflow for a competitive peptide-HLA binding assay.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-HLA class I monoclonal antibody (e.g., W6/32) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of the test peptide.
-
In each well, add purified, soluble HLA-A*33:01 molecules.
-
Add the diluted test peptide along with a fixed, subsaturating concentration of a high-affinity, labeled (e.g., biotinylated) reference peptide for HLA-A*33:01.
-
Incubate for 24-48 hours at 4°C to reach equilibrium.
-
-
Detection:
-
Wash the plate to remove unbound peptides and HLA molecules.
-
If a biotinylated reference peptide is used, add streptavidin conjugated to an enzyme (e.g., HRP or alkaline phosphatase). Incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test peptide. Calculate the concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50). A lower IC50 value indicates a higher binding affinity.
Quantitative Data Summary
| Peptide Sequence | Source Protein | Assay Type | Binding Affinity (IC50 nM) |
| DFREACCRR | U2AF1Q157R | Chromium Release Assay | Functionally validated |
| EYKLVVVGAR | KRASG12R | Predicted (NetMHC4.0) | 10.5 |
| DIAFHFNPR | Galectin 9 | 51Cr-releasing assay | Functionally validated |
| DIGFVKNAGR | PINCH | 51Cr-releasing assay | Functionally validated |
Note: This table provides a summary of available data. Further validation is recommended.
T-cell Activation Assays
These assays measure the functional response of T-cells upon recognition of the peptide-HLA-A*33:01 complex on antigen-presenting cells (APCs).
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Experimental Workflow:
Caption: Workflow for an IFN-γ ELISpot assay.
Protocol:
-
Plate Preparation:
-
Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
-
Cell Culture:
-
Prepare antigen-presenting cells (APCs). These can be peptide-pulsed peripheral blood mononuclear cells (PBMCs), dendritic cells, or a cell line such as T2, which is TAP-deficient and can be easily loaded with exogenous peptides.
-
Add the APCs to the wells of the blocked ELISpot plate.
-
Add the peptide of interest at various concentrations.
-
Add the responder T-cells (either a T-cell line or freshly isolated PBMCs).
-
Include positive (e.g., PHA or a known immunodominant peptide) and negative (no peptide or an irrelevant peptide) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours.
-
-
Detection:
-
Discard the cells and wash the plate with PBS containing 0.05% Tween 20.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
-
Spot Development and Analysis:
-
Add a substrate solution (e.g., BCIP/NBT). Spots will form at the locations of the cytokine-secreting cells.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
T-Cell Receptor Signaling Pathway
Upon successful recognition of the peptide-HLA-A*33:01 complex by the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation.
Caption: Simplified T-cell receptor signaling cascade.
Cytotoxicity Assays
These assays directly measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the specific peptide-HLA-A*33:01 complex.
Chromium-51 (51Cr) Release Assay
This classic assay measures cell lysis by quantifying the release of 51Cr from pre-labeled target cells.
Experimental Workflow:
References
- 1. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 2. hlaprotein.com [hlaprotein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Induction of HLA-A*33-restricted cytotoxic lymphocytes against renal cell carcinoma targeting galectin 9 and PINCH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of HLA-A*33:01 Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Human Leukocyte Antigen (HLA) transgenic mice are invaluable preclinical tools for studying the human immune response in a small animal model. These models are critical for a range of applications including vaccine development, cancer immunotherapy research, and the study of infectious and autoimmune diseases. By expressing human HLA molecules, these mice can process and present antigens in a manner that mimics the human immune system, allowing for the evaluation of HLA-restricted T-cell responses.
This document provides a detailed guide for the generation and characterization of a transgenic mouse model expressing HLA-A33:01, an allele associated with various immune responses and disease susceptibilities. As no dedicated publication for an HLA-A33:01 transgenic mouse model exists, the following protocols are adapted from established and successful methodologies for creating other HLA-A transgenic mice, particularly those employing a chimeric monochain construct to ensure optimal interaction with the murine immune system.
II. Design and Strategy for HLA-A*33:01 Transgenesis
A successful strategy for developing HLA class I transgenic mice involves creating a construct that can be efficiently expressed and function correctly with the mouse cellular machinery. The recommended approach is the chimeric monochain construct . This design links the human β2-microglobulin (hβ2m) to the HLA heavy chain, where the peptide-binding domains (α1 and α2) are from the human HLA allele, and the CD8-binding domain (α3) is from the mouse Major Histocompatibility Complex (MHC) class I molecule (H-2Db or H-2Kb). This chimeric α3 domain is crucial for effective interaction with the mouse CD8 co-receptor on cytotoxic T lymphocytes (CTLs).
To enhance the utility of the model, it is highly recommended to generate these mice on a background deficient in endogenous mouse MHC class I genes (e.g., H-2Kb and H-2Db knockout, or β2m knockout). This prevents the competition for peptide presentation and T-cell selection by murine MHC molecules, thereby promoting a more robust HLA-A*33:01-restricted immune response.
III. Experimental Protocols
Protocol 1: Construction of the HLA-A*33:01 Chimeric Monochain Transgene
This protocol details the steps to create the DNA construct for microinjection.
1. Obtain HLA-A*33:01 Sequence:
-
The full-length genomic or cDNA sequence for HLA-A*33:01 can be obtained from the IMGT/HLA database.[1][2][3]
2. Design of the Chimeric Construct:
-
The construct will be a single open reading frame encoding the following components in order:
-
A suitable promoter (e.g., the HLA-A2 promoter for appropriate tissue expression).
-
The leader sequence of a human HLA-A allele.
-
The mature human β2-microglobulin (hβ2m) sequence.
-
A flexible peptide linker (e.g., (Gly4Ser)3).
-
The α1 and α2 domains of HLA-A*33:01.
-
The α3, transmembrane, and cytoplasmic domains of a mouse MHC class I molecule (e.g., H-2Db).
-
3. Synthesis and Cloning:
-
The chimeric gene can be commercially synthesized and cloned into a suitable vector for microinjection.
-
Vector Construction Steps:
-
Synthesize the DNA fragment encoding the α1 and α2 domains of HLA-A*33:01.
-
Amplify the DNA fragment encoding the α3, transmembrane, and cytoplasmic domains from a mouse cDNA library (e.g., from C57BL/6 mice).
-
Synthesize or amplify the hβ2m sequence.
-
Utilize overlapping PCR or Gibson assembly to ligate the fragments (hβ2m, linker, HLA-A*33:01 α1-α2, and mouse H-2Db α3-transmembrane-cytoplasmic) into a single cassette.
-
Clone this cassette into a plasmid vector containing the desired promoter.
-
Verify the final construct by Sanger sequencing.
-
Protocol 2: Generation of Transgenic Mice
1. Preparation of Transgenic DNA:
-
The transgene fragment should be excised from the plasmid backbone using restriction enzymes and purified.
-
The purified linear DNA fragment is diluted in microinjection buffer to the appropriate concentration (typically 1-5 ng/µL).
2. Microinjection:
-
Fertilized oocytes are collected from superovulated female mice (e.g., C57BL/6 or FVB strain, preferably on an H-2 class I null background).
-
The purified transgene DNA is microinjected into the pronuclei of the fertilized oocytes.
-
The microinjected oocytes are then transferred into the oviducts of pseudopregnant recipient female mice.
3. Screening for Founder Mice:
-
Pups born from the recipient females are screened for the presence of the transgene.
-
Genotyping: Genomic DNA is extracted from tail biopsies.
-
PCR Screening: PCR is performed using primers specific for the HLA-A*33:01 transgene.
-
Founder positive mice (F0) are then bred to establish transgenic lines.
Protocol 3: Characterization of HLA-A*33:01 Expression
1. Flow Cytometry Analysis of Splenocytes:
-
Objective: To confirm cell surface expression of the HLA-A*33:01 transgene.
-
Procedure:
-
Prepare a single-cell suspension from the spleen of transgenic and wild-type control mice.[4][5][6][7]
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the splenocytes with a fluorescently labeled antibody that recognizes the human HLA-A molecule or human β2-microglobulin (e.g., anti-hβ2m-FITC).
-
Co-stain with antibodies against mouse immune cell markers such as CD3, CD4, and CD8 to identify the cell populations expressing the transgene.
-
Analyze the stained cells using a flow cytometer.[8]
-
2. Quantitative RT-PCR:
-
Objective: To quantify the mRNA expression level of the transgene in various tissues.
-
Procedure:
-
Isolate total RNA from various tissues (spleen, thymus, lymph nodes, etc.) of transgenic and wild-type mice.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative PCR (qPCR) using primers specific for the HLA-A*33:01 transgene.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).
-
Protocol 4: Functional Analysis of the Immune Response
1. Immunization:
-
Immunize HLA-A33:01 transgenic mice with a known peptide epitope that binds to HLA-A33:01 or a relevant viral/tumor antigen.
-
The immunization can be done subcutaneously at the base of the tail with the peptide emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant).
2. IFN-γ ELISpot Assay:
-
Objective: To quantify the number of antigen-specific, IFN-γ-secreting T-cells.
-
Procedure: [9][10][11][12][13]
-
Ten to fourteen days after immunization, isolate splenocytes from immunized and control mice.
-
Plate the splenocytes in an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Stimulate the cells in vitro with the immunizing peptide.
-
After incubation, wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-HRP and a substrate to develop spots, where each spot represents an IFN-γ-secreting cell.
-
Count the spots using an ELISpot reader.
-
IV. Data Presentation
Quantitative data from the characterization of the transgenic mice should be summarized in tables for clarity and comparison. As data for a specific HLA-A*33:01 model is not available, the following tables present example data based on what is typically observed for other HLA-A transgenic models.
Table 1: Founder Efficiency and Transgene Copy Number
| Founder Line | Number of Pups Screened | Number of Transgenic Founders | Transgene Copy Number (qPCR) |
| A33-01 | 45 | 3 | ~5 |
| A33-02 | 45 | 2 | ~12 |
| A33-03 | 45 | 4 | ~2 |
Table 2: HLA-A*33:01 Surface Expression on Splenocytes by Flow Cytometry
| Mouse Line | Genotype | % of CD3+ Cells Expressing hβ2m |
| Wild-Type | -/- | < 0.1% |
| A33-01 | +/- | 45% |
| A33-02 | +/- | 75% |
| A33-03 | +/- | 20% |
Table 3: Antigen-Specific T-Cell Response (IFN-γ ELISpot)
| Mouse Group | Stimulating Peptide | Number of IFN-γ Spots per 10^6 Splenocytes (Mean ± SD) |
| HLA-A33:01 Tg (Immunized) | A33:01-binding peptide | 250 ± 45 |
| HLA-A33:01 Tg (Immunized) | Irrelevant Peptide | 10 ± 5 |
| Wild-Type (Immunized) | A33:01-binding peptide | < 5 |
| HLA-A33:01 Tg (Unimmunized) | A33:01-binding peptide | < 5 |
V. Visualizations
Caption: Workflow for generating HLA-A*33:01 transgenic mice.
Caption: T-cell activation via chimeric HLA-A*33:01.
References
- 1. The Allele Frequency Net Database [HLA Allele Information] [allelefrequencies.net]
- 2. IPD-IMGT/HLA Database [ebi.ac.uk]
- 3. Genomic full-length sequence of two HLA-A alleles, A*33:01:01 and A*33:03:01, identified by cloning and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. マウス脾細胞の単離プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aelvis.net [aelvis.net]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. ulab360.com [ulab360.com]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Statistical Analysis of HLA-A*33:01 Association Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the statistical analysis and experimental investigation of associations involving the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01. This document outlines the known associations of this allele with disease and drug hypersensitivities, provides detailed protocols for relevant experiments, and offers a framework for designing and analyzing association studies.
Introduction to HLA-A*33:01
HLA-A33:01 is a class I HLA allele that plays a crucial role in the adaptive immune system by presenting peptide antigens to cytotoxic T lymphocytes. Variations in HLA genes are associated with a wide range of immune-mediated diseases and adverse drug reactions. HLA-A33:01 has been implicated in both protective and pathogenic immune responses, making it a significant subject of study in immunology and pharmacogenomics.
Known Associations of HLA-A*33:01
The following tables summarize the key reported associations of HLA-A*33:01 with disease susceptibility and drug hypersensitivity.
Table 1: Association of HLA-A*33:01 with Infectious Disease
| Disease | Population | Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value (corrected) | Citation(s) |
| Severe Dengue (DHF/DSS) | Filipino Children | Protective | 0.2 | - | 0.0016 | [1][2] |
| Dengue Shock Syndrome (DSS) | Filipino Children | Protective | 0.1 | - | 0.0032 | [1][2] |
Table 2: Association of HLA-A*33:01 with Drug-Induced Liver Injury (DILI)
| Drug | Population | Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Terbinafine (B446) | European Ancestry | Increased Risk | 40.5 | 12.5 - 131.14 | 6.7 x 10⁻¹⁰ | [3][4] |
| Multiple Drugs (Overall DILI) | European Ancestry | Increased Risk | 2.7 | 1.9 - 3.8 | 2.4 x 10⁻⁸ | [5][6] |
Table 3: Association of HLA-A*33:01 with Other Drug Hypersensitivities
| Drug | Condition | Population | Association | Notes | Citation(s) |
| Allopurinol | Severe Cutaneous Adverse Reactions (SCARs) | Case reports | Potential Increased Risk | Observed in male patients who also carried other risk alleles like HLA-B58:01. Statistical significance for HLA-A33:01 alone is not established. | [1][7] |
Statistical Analysis Plan for an HLA-A*33:01 Association Study
This section outlines a detailed statistical analysis plan for a case-control study investigating the association between HLA-A*33:01 and a specific phenotype (e.g., a particular disease or adverse drug reaction).
Logical Framework for Statistical Analysis
Caption: Logical workflow for an HLA-A*33:01 association study.
Study Design
A case-control study design is a common and efficient approach for investigating associations between HLA alleles and specific outcomes.[5]
-
Cases: Individuals exhibiting the phenotype of interest (e.g., diagnosed with severe dengue, or having experienced a specific drug-induced hypersensitivity reaction).
-
Controls: Individuals from the same population who do not have the phenotype of interest. For drug hypersensitivity studies, controls should ideally be individuals who have been exposed to the drug but did not experience an adverse reaction.
Sample Size Calculation
The required sample size depends on the expected frequency of the HLA-A*33:01 allele in the control population, the anticipated odds ratio, and the desired statistical power and significance level. Tools such as Quanto and the Genetic Power Calculator can be used for this purpose.
HLA Genotyping
High-resolution HLA typing is essential to accurately identify the HLA-A*33:01 allele. Refer to the experimental protocols section for detailed methods.
Statistical Tests
-
Allele and Genotype Frequencies: Calculate the frequencies of the HLA-A*33:01 allele and genotypes in both the case and control groups.
-
Hardy-Weinberg Equilibrium (HWE): In the control group, test for deviation from HWE to assess genotyping quality and population stratification.
-
Association Analysis:
-
Use a chi-square test or Fisher's exact test to compare the allele and genotype frequencies between cases and controls.
-
Calculate the odds ratio (OR) with a 95% confidence interval (CI) to estimate the strength of the association.[1]
-
-
Correction for Multiple Comparisons: Since multiple HLA alleles are often tested, it is crucial to correct for multiple comparisons to avoid false-positive results. The Bonferroni correction is a conservative but widely used method.[1]
-
Haplotype Analysis: Analyze the association of haplotypes (combinations of linked alleles) including HLA-A*33:01 with the phenotype, as this can sometimes reveal stronger associations than single allele analysis.
-
Logistic Regression: Use logistic regression to assess the association while adjusting for potential confounding variables such as age, sex, and ethnicity.
Experimental Protocols
Protocol 1: HLA-A Genotyping by Sanger Sequencing
This protocol describes the amplification and sequencing of exons 2 and 3 of the HLA-A gene, which are the most polymorphic regions.
Workflow for Sanger-Based HLA-A Genotyping
Caption: Workflow for HLA-A genotyping using Sanger sequencing.
Materials:
-
Genomic DNA
-
PCR primers for HLA-A exon 2 and exon 3[8]
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
-
BigDye Terminator Cycle Sequencing Kit
-
Capillary electrophoresis instrument
-
HLA typing software
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction for each exon using locus-specific primers.
-
A typical reaction includes: 100 ng of genomic DNA, 10 pmol of each primer, 200 µM of each dNTP, 1x PCR buffer, and 1 unit of Taq polymerase in a final volume of 25 µl.
-
Use a thermal cycler with an initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at the appropriate temperature for the primers for 30 seconds, and extension at 72°C for 1 minute. A final extension at 72°C for 5-10 minutes is recommended.
-
-
PCR Product Verification:
-
Run a small volume of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercially available kit to remove unincorporated primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and a BigDye Terminator Cycle Sequencing Kit.
-
Purify the sequencing reaction products to remove unincorporated dyes.
-
Analyze the purified products on a capillary electrophoresis instrument.
-
-
Sequence Analysis and Allele Calling:
-
Analyze the resulting electropherograms using HLA typing software. The software will align the sequence to a database of known HLA alleles to determine the genotype.
-
Protocol 2: Interferon-gamma (IFN-γ) ELISpot Assay
This assay is used to quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
Workflow for IFN-γ ELISpot Assay
Caption: Workflow for the IFN-γ ELISpot assay.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from the subject
-
Antigenic peptide of interest (e.g., a known HLA-A33:01-restricted viral or drug-related peptide) or target cells expressing HLA-A33:01 and presenting the antigen
-
Positive control (e.g., Phytohemagglutinin)
-
Negative control (e.g., medium alone)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation.
-
Stimulation:
-
Add 2-5 x 10⁵ PBMCs to each well of the pre-coated ELISpot plate.
-
Add the antigenic peptide or target cells to the appropriate wells.
-
Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-ALP.
-
Wash the plate and add the BCIP/NBT substrate.
-
-
Spot Development and Analysis:
-
Allow spots to develop in the dark.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Protocol 3: Chromium-51 (B80572) (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
Workflow for ⁵¹Cr Release Assay
Caption: Workflow for the chromium-51 release cytotoxicity assay.
Materials:
-
Effector cells (CTLs) from the subject
-
Target cells (e.g., a cell line expressing HLA-A*33:01, pulsed with the peptide of interest)
-
Sodium chromate (B82759) (⁵¹Cr)
-
Fetal bovine serum (FBS)
-
96-well V-bottom plates
-
Lysis buffer (e.g., 1% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with ⁵¹Cr in FBS-containing medium for 1-2 hours at 37°C.
-
Wash the cells multiple times to remove unincorporated ⁵¹Cr.
-
-
Assay Setup:
-
Plate the labeled target cells in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with lysis buffer).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways
The following diagram illustrates the general T-cell receptor (TCR) signaling pathway initiated by the recognition of a peptide-MHC complex, such as a peptide presented by HLA-A*33:01.
T-Cell Receptor Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of an HLA-A33:01-peptide complex.
This signaling cascade ultimately leads to T-cell activation, resulting in cytokine production, proliferation, and the execution of effector functions such as cytotoxicity. The specific peptide presented by HLA-A*33:01 determines the nature and strength of this response, which can be either protective, as in the case of some viral infections, or detrimental, as in drug hypersensitivity reactions.
Conclusion
The study of HLA-A*33:01 associations is a rapidly evolving field with significant implications for personalized medicine. The protocols and statistical guidelines provided in this document offer a robust framework for researchers to design and conduct rigorous studies to further elucidate the role of this important HLA allele in health and disease. By combining careful study design, high-resolution HLA typing, and functional immunological assays, it will be possible to translate findings from association studies into clinically actionable insights.
References
- 1. ClinPGx [clinpgx.org]
- 2. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 3. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Statistical Optimization of Pharmacogenomics Association Studies: Key Considerations from Study Design to Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying HLA-A*33:01 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. HLA-A33:01 is a specific allele within the HLA-A locus, and variations in this gene have been associated with differential immune responses and disease susceptibilities. Understanding the precise function of HLA-A33:01 is crucial for advancing our knowledge of immune regulation and for the development of targeted therapies. This document provides detailed application notes and protocols for utilizing the powerful CRISPR-Cas9 gene-editing tool to investigate the function of HLA-A*33:01.
Recent studies have implicated HLA-A33:01 in several clinical contexts. It has been strongly associated with terbinafine-induced liver injury, suggesting a role in drug hypersensitivity reactions.[1][2] Conversely, HLA-A33:01 has been identified as a protective allele against severe dengue fever.[3][4] Furthermore, some research suggests a potential link between this allele and a predisposition to cognitive decline.[5] These diverse associations highlight the importance of elucidating the molecular mechanisms by which HLA-A*33:01 influences immune responses.
CRISPR-Cas9 technology offers a precise and efficient method to knock out or edit the HLA-A33:01 gene in relevant cell types, such as T lymphocytes. By comparing the functional characteristics of wild-type and HLA-A33:01-deficient cells, researchers can dissect its role in antigen presentation, T-cell activation, and downstream signaling pathways. These investigations can provide valuable insights into disease pathogenesis and may uncover novel therapeutic targets.
Data Presentation
Table 1: Summary of HLA-A*33:01 Associations
| Clinical Context | Association with HLA-A33:01 | Key Findings | Reference |
| Drug Hypersensitivity | Increased risk of terbinafine-induced liver injury | Strong genetic association observed in Caucasian and African American patients.[1][2] | [1][2] |
| Infectious Disease | Protection against severe dengue (DHF/DSS) | Significantly decreased frequency of the allele in patients with severe dengue compared to the background population.[3][4] | [3][4] |
| Neurological Conditions | Possible predisposition to cognitive decline | Identified as a variant that may predispose individuals to cognitive decline before the onset of Alzheimer's disease.[5] | [5] |
| Autoimmunity | Overrepresented in patients with acquired aplastic anemia (aAA) | Found to be genetically linked to HLA-B14:02 in a common Caucasian haplotype associated with aAA.[6] | [6] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HLA-A*33:01 in Human Primary T Cells
This protocol describes the generation of HLA-A*33:01 knockout in human primary T cells using CRISPR-Cas9 ribonucleoprotein (RNP) complexes delivered via electroporation.
1.1. Guide RNA (gRNA) Design and Synthesis
-
Synthesis: Synthesize the designed single guide RNA (sgRNA) or the two-part crRNA:tracrRNA system. For optimal performance in primary cells, the use of chemically modified synthetic gRNAs is recommended to enhance stability and reduce immunogenicity.
1.2. Isolation and Activation of Human Primary T Cells
-
Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) of a healthy donor genotyped for HLA-A*33:01 using a negative selection kit.
-
Activate the isolated T cells at a density of 1 x 10^6 cells/mL with anti-CD3/CD28 beads or antibodies for 48-72 hours in a suitable T-cell expansion medium supplemented with IL-2.
1.3. Preparation of CRISPR-Cas9 RNP Complexes
-
Resuspend the synthetic gRNA and Cas9 nuclease in the appropriate buffers.
-
Combine the gRNA and Cas9 protein at a 1:1 to 3:1 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.
1.4. Electroporation of T Cells
-
Harvest the activated T cells and wash them with PBS.
-
Resuspend the cells in a suitable electroporation buffer at a concentration of 2 x 10^7 cells/mL.
-
Gently mix the cell suspension with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette and deliver the electrical pulse using a nucleofector or electroporator with a pre-optimized program for human T cells (e.g., 1600 V, 10 ms, 3 pulses).
-
Immediately after electroporation, transfer the cells to a pre-warmed culture medium and incubate at 37°C and 5% CO2.
1.5. Verification of Knockout Efficiency
-
After 48-72 hours of culture, harvest a fraction of the cells.
-
Stain the cells with a fluorescently labeled antibody specific for HLA-A (e.g., anti-HLA-A-PE).
-
Analyze the cells by flow cytometry to determine the percentage of HLA-A negative cells, which represents the knockout efficiency.
Protocol 2: T-Cell Activation Assay
This protocol is designed to assess the impact of HLA-A*33:01 knockout on T-cell activation in response to a specific stimulus.
2.1. Co-culture Setup
-
Plate antigen-presenting cells (APCs) that have been pulsed with a known HLA-A*33:01-restricted peptide antigen in a 96-well plate.
-
Add the wild-type (control) and HLA-A*33:01 knockout T cells to the wells containing the APCs at an effector-to-target ratio of 10:1.
-
Include appropriate controls: T cells alone, APCs alone, and a co-culture with a non-specific peptide.
2.2. Intracellular Cytokine Staining (ICS)
-
After 6-24 hours of co-culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing T cells.
Protocol 3: Peptide-Binding Assay
This protocol measures the ability of peptides to bind to HLA-A*33:01 molecules on the cell surface.
3.1. Cell Line
-
Use a cell line that is deficient in TAP (Transporter associated with Antigen Processing), such as T2 cells, which have been engineered to express HLA-A*33:01. These cells have empty HLA class I molecules on their surface.
3.2. Peptide Incubation
-
Incubate the T2-A33:01 cells with varying concentrations of the peptide of interest overnight at 37°C. Include a known high-affinity HLA-A33:01 binding peptide as a positive control and a no-peptide condition as a negative control.
3.3. Staining and Analysis
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled antibody that recognizes folded (peptide-bound) HLA-A molecules.
-
Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) will be proportional to the amount of peptide-bound HLA-A*33:01 on the cell surface, indicating the binding affinity of the peptide.
Visualizations
References
- 1. anilocus.com [anilocus.com]
- 2. genscript.com [genscript.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Flow Cytometric Analysis of HLA-A*33:01 Surface Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the detection and quantification of Human Leukocyte Antigen (HLA)-A*33:01 surface expression using flow cytometry. This document is intended for immunology, cell biology, and drug development researchers familiar with flow cytometry principles.
Introduction
HLA-A33:01 is a specific allele of the human HLA-A gene, which encodes a class I major histocompatibility complex (MHC) molecule. These molecules play a crucial role in the immune system by presenting endogenous peptide antigens to cytotoxic T lymphocytes (CTLs). The level of HLA-A33:01 surface expression can influence immune responses in various contexts, including infectious diseases, cancer, and autoimmune disorders. Accurate and reproducible measurement of its surface expression is therefore critical for both basic research and the development of targeted immunotherapies. Flow cytometry is a powerful technique for the sensitive and specific quantification of cell surface proteins like HLA-A*33:01 on a single-cell level.
Data Presentation
While specific quantitative data for HLA-A*33:01 surface expression across various cell types is not extensively available in the literature, the following tables provide a representative framework for presenting such data once acquired. The values presented are hypothetical and should be replaced with experimentally determined data.
Table 1: Hypothetical Surface Expression of HLA-A*33:01 on Different Cell Lines
| Cell Line | Cell Type | HLA-A*33:01 Mean Fluorescence Intensity (MFI) | Antibody Clone |
| Jurkat | T-lymphoblast | 15,000 | 4i104 (requires validation) |
| K562 | Erythroleukemia | Not Expressed | 4i104 (requires validation) |
| A549 | Lung Carcinoma | 8,000 | 4i104 (requires validation) |
| HEK293 | Embryonic Kidney | 5,500 | 4i104 (requires validation) |
Table 2: Hypothetical Modulation of HLA-A*33:01 Surface Expression by Cytokines
| Cell Line | Treatment (24h) | HLA-A*33:01 Mean Fluorescence Intensity (MFI) | Fold Change vs. Untreated |
| A549 | Untreated | 8,000 | 1.0 |
| A549 | IFN-γ (100 U/mL) | 24,000 | 3.0 |
| A549 | TNF-α (10 ng/mL) | 12,000 | 1.5 |
Experimental Protocols
Protocol 1: Surface Staining of HLA-A*33:01 on Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To detect and quantify HLA-A*33:01 expression on the surface of PBMCs.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Anti-Human HLA-A33/B8 Monoclonal Antibody (Clone: 4i104, MyBioSource MBS603901) - Note: This antibody is listed as recognizing HLA-A33 but requires validation for flow cytometry.
-
Fluorochrome-conjugated secondary antibody (if the primary is unconjugated)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
12x75mm polystyrene FACS tubes
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Staining: a. Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each FACS tube. b. Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at 4°C. c. Add the anti-HLA-A33/B8 primary antibody at a pre-titrated optimal concentration. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes. f. If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer and add the fluorochrome-conjugated secondary antibody at its optimal concentration. Incubate for 20-30 minutes at 4°C in the dark. g. Wash the cells twice with 2 mL of cold FACS buffer. h. Resuspend the cell pellet in 300-500 µL of FACS buffer containing a viability dye.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Use forward scatter (FSC) and side scatter (SSC) to gate on the lymphocyte and monocyte populations. c. Gate on single, viable cells. d. Analyze the expression of HLA-A*33:01 on the gated populations.
Protocol 2: Intracellular Staining for Total HLA-A*33:01 Expression
Objective: To measure the total (surface and intracellular) expression of HLA-A*33:01.
Materials:
-
Same as Protocol 1, plus:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS + 0.1% Saponin + 0.1% BSA)
Procedure:
-
Cell Preparation and Surface Staining: a. Follow steps 1a-2g of Protocol 1 to stain for surface HLA-A*33:01.
-
Fixation and Permeabilization: a. After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15-20 minutes at room temperature. c. Wash the cells once with 2 mL of PBS. d. Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Intracellular Staining: a. Centrifuge the cells and discard the supernatant. b. Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-HLA-A33/B8 antibody. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of Permeabilization Buffer. e. If using an unconjugated primary antibody, perform secondary antibody staining in Permeabilization Buffer. f. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Flow Cytometry Analysis: a. Acquire and analyze the samples as described in Protocol 1.
Visualizations
MHC Class I Antigen Processing and Presentation Pathway
Caption: MHC Class I antigen processing and presentation pathway for HLA-A*33:01.
Signaling Pathways Regulating HLA-A Expression
Caption: Key signaling pathways that regulate HLA-A gene expression.
Experimental Workflow for HLA-A*33:01 Surface Expression Analysis
Caption: Workflow for the analysis of HLA-A*33:01 surface expression.
Application Notes and Protocols for Peptide Elution and Sequencing from HLA-A*33:01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the elution, purification, and sequencing of peptides presented by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*33:01. The methodologies described are essential for identifying novel T-cell epitopes for applications in vaccine development, cancer immunotherapy, and diagnostics.
Introduction
HLA-A33:01 is a prevalent HLA class I allele, particularly in Northeast Asian populations. The peptides presented by HLA-A33:01 are recognized by cytotoxic T lymphocytes (CTLs) and play a crucial role in the immune response to pathogens and malignant cells. Characterizing the peptidome of HLA-A33:01 is fundamental to understanding its antigen presentation profile and for the identification of specific epitopes that can be targeted for therapeutic purposes. The A3 supertype, which includes HLA-A33:01, typically binds peptides that are 8-11 amino acids in length with specific anchor residues.[1][2] These peptides are derived from the degradation of intracellular proteins and are loaded onto HLA class I molecules in the endoplasmic reticulum.[3]
The workflow for identifying these peptides involves the isolation of HLA-peptide complexes, elution of the bound peptides, and their subsequent analysis by high-resolution mass spectrometry.
Experimental Workflows and Methodologies
Two primary methods are employed for the isolation of HLA-A*33:01-peptide complexes: immunoaffinity chromatography and mild acid elution. Both workflows culminate in the analysis of eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoaffinity Chromatography Workflow
This method utilizes antibodies that specifically recognize HLA class I molecules to isolate the HLA-peptide complexes from cell lysates.
Mild Acid Elution Workflow
Mild acid elution offers a simpler, antibody-independent method for stripping peptides directly from the surface of intact cells.
Quantitative Data Summary
The following table summarizes representative quantitative data from HLA peptidome studies. Note that specific yields can vary significantly depending on the cell line, culture conditions, and experimental protocol.
| Parameter | Typical Range | Reference |
| Cell Number per Experiment | 3 x 107 - 1 x 108 | [4][5] |
| Unique Peptides Identified (per allele) | 2,758 - 5,731 | [6][7][8] |
| Peptide Length | 8 - 11 amino acids (>90%) | [3][9] |
| Predicted Binding Affinity (IC50) | < 500 nM for strong binders | [5] |
| LC-MS/MS Gradient Length | 60 - 90 minutes | [9][10] |
Detailed Experimental Protocols
Protocol 1: Immunoaffinity Purification of HLA-A*33:01-Peptide Complexes
This protocol is adapted from established methods for HLA class I peptidomics.[4][9]
Materials:
-
Cell pellet from a cell line expressing HLA-A*33:01 (e.g., mono-allelic B-lymphoblastoid cell line).
-
Lysis Buffer: 100 mM Tris, 300 mM NaCl, 0.1% IGEPAL CA-630, pH 8.0, supplemented with Complete Protease Inhibitor Cocktail.[4]
-
W6/32 antibody (pan-HLA class I) coupled to Protein G or CNBr-activated Sepharose beads.[3][9]
-
Wash Buffer: 10 mM Tris-HCl, pH 8.0.[11]
-
Elution Buffer: 0.1 M Acetic Acid or 0.15% Trifluoroacetic Acid (TFA).[9][12]
-
C18 Sep-Pak cartridges or ZipTips.
-
Solvents for peptide purification: 0.1% TFA (Solvent A), 80% Acetonitrile (ACN) in 0.1% TFA (Solvent B).
Procedure:
-
Cell Lysis: Resuspend approximately 1 x 108 cells in Lysis Buffer. Lyse the cells by mechanical disruption (e.g., pulverization or sonication).[4]
-
Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Pre-clearing: Pass the supernatant through a pre-column of Protein G resin to remove non-specifically binding proteins.[4]
-
Immunoprecipitation: Incubate the pre-cleared lysate with W6/32-coupled beads overnight with rotation at 4°C.[4][11]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform washes with lysis buffer followed by 10 mM Tris-HCl, pH 8.0.[11]
-
Peptide Elution: Elute the bound HLA-peptide complexes from the beads by incubating with Elution Buffer (e.g., 0.1 M acetic acid) for 10 minutes at room temperature.[9][11] Repeat the elution step three times and combine the eluates.[12]
-
Complex Dissociation: Heat the eluate for 15 minutes at 70°C to dissociate the peptides from the HLA heavy and light chains.[11]
-
Peptide Purification and Desalting:
Protocol 2: LC-MS/MS Analysis and Sequencing
Materials:
-
Lyophilized HLA peptide sample.
-
LC-MS/MS system (e.g., Q Exactive or Orbitrap Lumos mass spectrometer coupled to an Easy-nLC system).[6][9]
-
LC buffers: 0.5% acetic acid or 0.1% formic acid in water (Buffer A) and 80% ACN with 0.5% acetic acid or 0.1% formic acid (Buffer B).[9][10]
-
C18 analytical column (e.g., 75 µm inner diameter, 20 cm length, 1.9 µm resin).[10]
Procedure:
-
Sample Resuspension: Reconstitute the dried peptides in Buffer A.[6]
-
LC Separation:
-
Load the peptide sample onto the analytical column.
-
Elute the peptides using a linear gradient of Buffer B. A typical gradient might be 2-30% Buffer B over 90 minutes at a flow rate of 250-300 nl/min.[10]
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent "top 10" or "top 35" method.[10][13]
-
Set the full scan MS spectra resolution to 70,000 or 120,000.[6][10]
-
Set the MS/MS spectra resolution to 17,500 or 30,000.[6][14]
-
Use higher-energy collisional dissociation (HCD) for fragmentation.[10]
-
Select precursor charge states of +2 and +3 for fragmentation.[13]
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or PEAKS Studio.[10]
-
Search the MS/MS spectra against a human protein database (e.g., UniProt).
-
Set enzyme specificity to "unspecific" as peptides are not generated by a specific protease.[6]
-
Set a false discovery rate (FDR) of 0.01 for peptide identification.[6]
-
Filter the identified peptides to a length of 8-12 amino acids for HLA class I.[6]
-
Antigen Presentation and T-Cell Recognition
The identified peptides represent a snapshot of the proteins being processed and presented by the cell. This information is critical for understanding immune surveillance and for designing targeted immunotherapies.
By following these protocols, researchers can successfully elute and sequence the peptidome of HLA-A33:01, paving the way for the discovery of novel, clinically relevant T-cell epitopes.
References
- 1. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 2. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Profiling of HLA-Associated Peptidomes in Mono-allelic Cells Enables More Accurate Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Purification of soluble HLA class I complexes from human serum or plasma deliver high quality immuno-peptidomes required for biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry of Human Leukocyte Antigen Class I Peptidomes Reveals Strong Effects of Protein Abundance and Turnover on Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. Empirical Evaluation of the Use of Computational HLA Binding as an Early Filter to the Mass Spectrometry-Based Epitope Discovery Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics [frontiersin.org]
- 14. Frontiers | Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database [frontiersin.org]
Application Notes and Protocols for HLA-A*33:01 Data Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, and specific alleles have been associated with various diseases and drug hypersensitivities. HLA-A33:01 is an HLA Class I allele that has been implicated in both protective responses to viral infections and adverse drug reactions. Accurate and robust analysis of HLA-A33:01 data is therefore crucial for research, clinical diagnostics, and pharmaceutical development.
These application notes provide an overview of software tools and protocols for the analysis of HLA-A*33:01 data, with a focus on next-generation sequencing (NGS) and sequence-specific oligonucleotide (SSO) methodologies.
Featured Software Tools for HLA-A*33:01 Analysis
A variety of software tools are available for HLA typing and data analysis. The selection of a specific tool often depends on the sequencing platform, desired resolution, and the specific research or clinical question. Below is a summary of software tools that can be utilized for the analysis of HLA-A*33:01 data.
| Software Tool | Platform/Methodology | Key Features | Application for HLA-A33:01 Analysis |
| Omixon HLA Twin | NGS (Illumina) | Utilizes two independent algorithms (Consensus and Statistical Genotyping) for high accuracy. Provides detailed quality control metrics and supports novel allele detection.[1][2][3][4][5] | High-resolution typing of HLA-A33:01 from NGS data, enabling precise identification for research and clinical applications. |
| TypeStream Visual | NGS (Ion Torrent, Illumina, PacBio) | Stand-alone software for single-read and paired-end sequencing data. Integrates with HLA Fusion for advanced analytics and HistoTrac for data management.[6][7][8] | Analysis of HLA-A33:01 sequencing data from various platforms, facilitating streamlined workflows from sequencing to result interpretation. |
| NextGENe® Software | NGS (Illumina, Ion Torrent) | Windows-based application with specialized reports and visualizations for HLA analysis. Matches sample reads to a dictionary reference file of allele-specific sequences.[9][10] | Provides a user-friendly interface for the analysis and visualization of HLA-A33:01 sequencing data, including allele matching and coverage reports. |
| HLA Fusion | Luminex (SSO) | Comprehensive software for analysis and interpretation of HLA typing data from SSO assays.[1][11][12][13][14] | Analysis of lower-resolution HLA-A33:01 typing data obtained from bead-based SSO methods, often used for initial screenings. |
| LABType™ SSO | Luminex (SSO) | Bead-based multiplex assays for reverse SSO DNA typing. Software-aided data analysis and HLA allele assignment.[15][16][17][18] | A rapid and efficient method for determining HLA-A33:01 status in a high-throughput setting. |
| HATK (HLA Analysis Toolkit) | Post-typing analysis | A collection of tools for fine-mapping HLA associations, converting nomenclature, and visualizing results.[19] | Downstream analysis of HLA-A33:01 association study data to identify specific amino acid residues driving disease susceptibility or protection. |
| alleleTools | Post-typing analysis | A set of command-line tools for manipulating and analyzing allele datasets, including format conversion and resolution normalization.[20] | Facilitates the management and preparation of HLA-A33:01 datasets for various downstream analyses. |
Quantitative Data Summary: HLA-A*33:01 Associations
HLA-A*33:01 has been associated with both protective and pathogenic outcomes in different contexts. The following tables summarize key quantitative data from published studies.
Table 1: Association of HLA-A*33:01 with Terbinafine-Induced Drug-Induced Liver Injury (DILI)
| Study Population | Cases with HLA-A33:01 | Controls with HLA-A33:01 | Odds Ratio (OR) | p-value | Reference |
| European Ancestry | 10/11 (91%) | 1.6% (population frequency) | 40.5 | 6.7 x 10⁻¹⁰ | [21][22] |
| African American | 1 patient | - | - | - | [21] |
Table 2: Association of HLA-A*33:01 with Dengue Virus Infection Severity
| Study Population | Severe Dengue (DHF/DSS) with HLA-A33:01 | Background Population with HLA-A33:01 | Odds Ratio (OR) | Corrected p-value (Pc) | Reference |
| Filipino Children | Decreased frequency | - | 0.2 | 0.0022 | [23] |
| Filipino Children (with shock) | Significantly reduced | - | 0.1 | 0.0044 | [23] |
Experimental Protocols
The following are generalized protocols for HLA-A*33:01 analysis using common software platforms. For specific experimental settings, users should refer to the official documentation of the respective software and sequencing/typing kits.
Protocol 1: High-Resolution HLA-A*33:01 Typing from NGS Data using Omixon HLA Twin
This protocol outlines the major steps for analyzing Illumina NGS data for HLA-A*33:01 typing.
1. Library Preparation and Sequencing:
-
Prepare sequencing libraries using an NGS HLA typing kit (e.g., Holotype HLA).
-
Perform sequencing on an Illumina platform.
2. Data Analysis with HLA Twin Software:
-
Data Import: Launch the HLA Twin software and import the FASTQ files from the sequencing run.
-
Automated Analysis: The software can be configured for fully automated analysis following the completion of a sequencing run.[4]
-
Dual-Algorithm Analysis: HLA Twin employs two independent algorithms:
-
Quality Control: Review the 24 quality control metrics provided by the software to ensure the reliability of the typing results. A "traffic light" system helps to quickly identify samples that pass or require further review.[4]
-
Result Interpretation: The software provides a high-level overview table of the genotyping results. Detailed statistics and visualizations are available for each sample.
-
Data Export: Export the final HLA-A*33:01 typing results in various formats (e.g., HML, PDF, CSV) for reporting and downstream analysis.[4]
Protocol 2: HLA-A*33:01 Typing using LABType™ SSO and HLA Fusion Software
This protocol describes a common workflow for lower-resolution HLA typing using a bead-based SSO method.
1. DNA Amplification:
-
Amplify the target DNA using the group-specific primers provided in the LABType™ SSO kit. The PCR product will be biotinylated.[15][24]
2. Hybridization:
-
Denature the biotinylated PCR product.
-
Hybridize the denatured product with the sequence-specific oligonucleotide probes conjugated to fluorescently coded microspheres in a 96-well plate.[15][18]
3. Detection:
-
Add R-Phycoerythrin-conjugated Streptavidin (SAPE) to detect the biotinylated PCR product bound to the microspheres.[15]
-
Analyze the plate on a Luminex flow analyzer (e.g., LABScan™ 100/200 or LABScan3D™) to measure the fluorescent intensity on each microsphere.[15]
4. Data Analysis with HLA Fusion Software:
-
Data Import: Import the raw data files from the Luminex instrument into the HLA Fusion software.
-
Allele Assignment: The software analyzes the reaction patterns of the beads and compares them to patterns associated with known HLA alleles in its database to assign the HLA-A*33:01 genotype.
-
Review and Reporting: A qualified technologist should review the software's suggested typing results. The final results can then be reported.[11]
Visualizations: Signaling Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the general pathway for the presentation of intracellular antigens by MHC Class I molecules like HLA-A*33:01.
Caption: General MHC Class I antigen presentation pathway for HLA-A*33:01.
Proposed Mechanism of HLA-A*33:01 in Terbinafine-Induced Liver Injury
This diagram outlines a hypothesized mechanism for the involvement of HLA-A*33:01 in terbinafine-induced DILI, based on molecular docking studies and the known role of HLA in immune-mediated drug reactions.
Caption: Hypothesized pathway of HLA-A*33:01 in terbinafine-induced liver injury.
Experimental Workflow for HLA-A*33:01 Data Analysis
The following diagram provides a high-level overview of a typical experimental workflow for HLA-A*33:01 data analysis, from sample collection to data interpretation.
Caption: A generalized experimental workflow for HLA-A*33:01 data analysis.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. omixon-download.s3.amazonaws.com [omixon-download.s3.amazonaws.com]
- 3. HLA Twin software: How to use it and its main functions - Omixon | NGS for HLA [omixon.com]
- 4. HLA Twin™ | NGS for HLA Genotyping & Ion Torrent | Omixon [omixon.com]
- 5. Omixon HLA Twin™ | NGS for HLA Genotyping & Ion Torrent | Omixon [omixon.com]
- 6. TypeStream Visual NGS Analysis Software | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. TypeStream™ Visual NGS Analysis Software Products Distributed in the UK by VH Bio [vhbio.com]
- 8. vhbio.com [vhbio.com]
- 9. HLA Analysis [softgenetics.com]
- 10. softgenetics.com [softgenetics.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. manualzz.com [manualzz.com]
- 14. HLA Fusion IVD User Manual v3_0_EN : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 15. veritastk.co.jp [veritastk.co.jp]
- 16. LABType Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. LABType SSO Class I A Locus Typing Test | One Lambda [thermofisher.com]
- 18. biogenuix.com [biogenuix.com]
- 19. GitHub - WansonChoi/HATK: A collection of modules to process and analyze IMGT-HLA sequences. [github.com]
- 20. GitHub - nmendozam/alleleTools: Analyze HLA and KIR alleles with this set of command-line tools [github.com]
- 21. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scholars@Duke publication: HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds [scholars.duke.edu]
- 23. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HLA typing using bead-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HLA-A*33:01 in Personalized Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. The high degree of polymorphism in HLA genes has significant implications for disease susceptibility, adverse drug reactions (ADRs), and the efficacy of immunotherapies. This document focuses on the HLA class I allele, HLA-A*33:01 , outlining its clinical significance and providing detailed protocols for its identification and functional assessment in the context of personalized medicine.
The allele HLA-A*33:01 has been identified as a key biomarker in several clinical contexts. It is notably associated with a protective effect against severe dengue fever and, conversely, a strong predisposition to drug-induced liver injury (DILI) from specific medications. Understanding these associations is paramount for developing safer drugs and tailoring treatments to individual patients.
Clinical Significance of HLA-A*33:01
The relevance of HLA-A*33:01 in personalized medicine is primarily centered on its role in infectious disease and pharmacogenomics.
Protective Role in Infectious Disease
Dengue Fever: Multiple studies have demonstrated a significant protective association between the presence of HLA-A*33:01 and a reduced risk of developing severe dengue, including dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1][2][3] This suggests that individuals carrying this allele may mount a more effective T-cell response to the dengue virus, leading to viral clearance without progressing to severe disease.
Association with Adverse Drug Reactions (ADRs)
Drug-Induced Liver Injury (DILI): HLA-A33:01 is strongly associated with an increased risk of DILI caused by the antifungal drug terbinafine (B446) .[4][5][6][7][8] Molecular docking studies suggest that terbinafine may directly interact with the peptide-binding groove of the HLA-A33:01 molecule, altering the repertoire of self-peptides presented to T-cells and triggering an aberrant immune response.[7]
This allele has also been implicated in DILI induced by fenofibrate and ticlopidine , suggesting a potential shared mechanism of immune-mediated hepatotoxicity for drugs with certain structural properties.[4][5][9][10][11]
Other Reported Associations:
-
Allopurinol: Studies on the association between HLA-A*33:01 and allopurinol-induced severe cutaneous adverse reactions (SCARs) have not shown a significant link.[12]
-
Levetiracetam: An inconclusive association has been suggested with levetiracetam-induced maculopapular exanthema.[13]
Other Disease Associations
-
Alzheimer's Disease: Some studies suggest a possible association between HLA-A*33:01 and an increased risk of developing Alzheimer's disease, often as part of a broader HLA haplotype.[14][15][16][17][18][19]
-
Cancer: The role of HLA-A*33:01 in cancer susceptibility is an area of ongoing research, with some studies suggesting potential associations with certain malignancies like cervical cancer.[6][11][20]
Data Presentation: Quantitative Summary of HLA-A*33:01 Associations
The following tables summarize the quantitative data from key studies on the association of HLA-A*33:01 with various clinical outcomes.
| Condition | Drug/Pathogen | Patient Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference(s) |
| Severe Dengue (DHF/DSS) | Dengue Virus | Filipino Children | 0.2 | - | Pc = 0.0016 | [1][2][3] |
| Dengue Shock Syndrome (DSS) | Dengue Virus | Filipino Children | 0.1 | - | Pc = 0.0032 | [1][2] |
| Drug-Induced Liver Injury (DILI) | Terbinafine | European Ancestry | 40.5 | 12.5 - 288.9 | 6.7 x 10⁻¹⁰ | [5][7][8] |
| Drug-Induced Liver Injury (DILI) | Fenofibrate | European Ancestry | 163.1 (proxy SNP) | 12.3 - 279.8 | 3.2 x 10⁻⁷ | [4][5][9] |
| Drug-Induced Liver Injury (DILI) | Ticlopidine | European Ancestry | - | - | 0.00002 | [5][10] |
| Ticlopidine-induced Hepatotoxicity | Ticlopidine | Japanese | 13.04 (for HLA-A33:03) | 4.40 - 38.59 | Pc = 1.24 x 10⁻⁵ | [1] |
| Alzheimer's Disease | - | - | Not specifically reported for A33:01 alone | - | - | [14][16][17][19] |
| Cervical Cancer | - | - | Not consistently reported with OR and p-value | - | - | [6][20] |
Pc: Corrected p-value
Experimental Protocols
Protocol 1: High-Resolution HLA-A*33:01 Typing by Next-Generation Sequencing (NGS)
This protocol provides a general workflow for high-resolution HLA typing using the Illumina MiSeq platform, based on commercially available kits and established methodologies.[1][3][21][22][23]
Objective: To accurately determine the presence or absence of the HLA-A*33:01 allele.
Materials:
-
Genomic DNA (gDNA) extracted from whole blood or buccal swabs (concentration ≥ 10 ng/µL, A260/280 ratio ~1.8)
-
HLA typing NGS kit (e.g., Illumina TruSight HLA Sequencing Panel or similar)
-
Long-range PCR reagents
-
DNA fragmentation and library preparation reagents (e.g., Nextera tagmentation)
-
PCR primers for amplification and indexing
-
Magnetic beads for purification (e.g., AMPure XP)
-
Nuclease-free water
-
MiSeq sequencing reagents and flow cell
-
Thermal cycler
-
Magnetic stand
-
Qubit or similar fluorometer for DNA quantification
-
Bioanalyzer or similar for library quality control
Workflow:
Methodology:
-
Long-Range PCR:
-
Set up PCR reactions to amplify the entire HLA-A gene from gDNA. Use primers provided in the commercial kit.
-
A typical thermal cycling program for long-range PCR includes a long extension time (e.g., 5-10 minutes) to amplify large fragments.
-
-
PCR Product Cleanup:
-
Purify the PCR products using magnetic beads to remove primers and dNTPs.
-
-
Library Preparation:
-
Tagmentation: Simultaneously fragment the purified PCR products and add sequencing adapters using a transposase-based method.
-
Index PCR: Perform a limited-cycle PCR to add unique index sequences to each sample's library, allowing for multiplexing.
-
Library Cleanup: Purify the final libraries using magnetic beads.
-
-
Library Quantification and Quality Control:
-
Quantify the final libraries using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the libraries using an automated electrophoresis system (e.g., Bioanalyzer).
-
-
Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Load the pooled libraries onto a MiSeq flow cell and perform paired-end sequencing according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use specialized HLA typing software to analyze the sequencing data. The software aligns the reads to a reference HLA allele database and calls the genotype, providing high-resolution allele information, including the presence or absence of HLA-A*33:01.
-
Protocol 2: In Vitro T-Cell Activation Assay
This protocol describes a general method to assess the immunogenic potential of a drug in the context of HLA-A*33:01 by measuring T-cell activation.[12][22][24][25]
Objective: To determine if a drug can induce T-cell activation in the presence of antigen-presenting cells (APCs) expressing HLA-A*33:01.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*33:01 positive donor
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Test drug and vehicle control
-
Positive control (e.g., phytohemagglutinin - PHA)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
FACS buffer (PBS with 2% FBS)
-
96-well cell culture plates
-
Flow cytometer
Workflow:
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from fresh blood of an HLA-A*33:01 positive donor using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label the T-cells within the PBMC population with a proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Cell Culture and Stimulation:
-
Plate the labeled PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI medium.
-
Add the test drug at various concentrations. Include vehicle control, negative control (no stimulation), and positive control (e.g., PHA) wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 days.
-
-
Flow Cytometry Staining and Analysis:
-
Harvest the cells from each well.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (e.g., CD69 for early activation, CD25 for later activation).
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ and CD8+ T-cell populations.
-
Analyze the dilution of the proliferation dye to quantify the percentage of divided cells.
-
Analyze the expression levels of activation markers (CD69, CD25) on the T-cell populations.
-
An increase in T-cell proliferation and/or upregulation of activation markers in the presence of the drug compared to the vehicle control indicates a potential immunogenic response.
-
Signaling Pathways
T-Cell Receptor (TCR) Signaling Pathway
The interaction of a T-cell with an APC is a critical event in the adaptive immune response. In the context of HLA-A*33:01-associated ADRs, it is hypothesized that the drug binds to the HLA molecule, altering the presented self-peptide repertoire. This "altered-self" complex is then recognized by specific T-cells, leading to their activation and the initiation of an inflammatory cascade. The general signaling pathway is depicted below.
Applications in Drug Development and Personalized Medicine
The association of HLA-A*33:01 with specific ADRs has important implications for drug development and clinical practice.
-
Pre-prescription Screening: For drugs with a strong HLA-A*33:01 association, such as terbinafine, pre-prescription genotyping could be a valuable tool to identify patients at high risk of developing DILI. This would allow clinicians to choose alternative medications for susceptible individuals. While not yet a standard guideline, the strong evidence warrants consideration, particularly in populations with a higher frequency of this allele.
-
Drug Development:
-
Early Stage Screening: In vitro assays, such as the T-cell activation protocol described, can be used during preclinical development to assess the potential for new drug candidates to cause HLA-A*33:01-restricted immunogenicity.
-
Clinical Trial Design: If a drug candidate shows potential for HLA-A33:01-mediated ADRs, clinical trials could be designed to stratify patients based on their HLA genotype.[26][27] This would allow for a more accurate assessment of the drug's safety profile and could help to identify a subpopulation in which the drug is safe and effective. Currently, there are no widely publicized clinical trials that have specifically used HLA-A33:01 for patient stratification.
-
-
Biomarker for DILI Diagnosis: In cases of DILI with an unknown causative agent, genotyping for HLA-A*33:01 could provide evidence to support or rule out certain drugs as the cause, especially if the patient has been exposed to terbinafine, fenofibrate, or ticlopidine.
Currently, there are no specific guidelines from regulatory bodies like the FDA or EMA that mandate testing for HLA-A*33:01 before prescribing any specific drug.[8][28][29][30] However, the growing body of evidence highlights its importance as a pharmacogenomic biomarker.
Conclusion
HLA-A33:01 is an important genetic marker with dual roles in personalized medicine, offering protection against a significant infectious disease while increasing susceptibility to severe adverse reactions to specific drugs. The application of high-resolution HLA typing and in vitro functional assays can empower researchers and clinicians to better predict individual responses to pathogens and medications. As our understanding of the mechanisms underlying these associations grows, the integration of HLA-A33:01 testing into clinical practice holds the promise of improving patient safety and advancing the field of personalized medicine.
References
- 1. ClinPGx [clinpgx.org]
- 2. easl.eu [easl.eu]
- 3. HLA-A Alleles and the Risk of Cervical Squamous Cell Carcinoma in Japanese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification and Characterization of Fenofibrate-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fine-mapping of the human leukocyte antigen locus as a risk factor for Alzheimer disease: A case–control study | PLOS Medicine [journals.plos.org]
- 19. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer’s Disease: A Systematic Review [mdpi.com]
- 20. Classical HLA Alleles are Associated with Prevalent and Persistent Cervical High-Risk HPV Infection in African Women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HLA-Typing by Next Generation Sequencing Protocol - CD Genomics [cd-genomics.com]
- 22. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. horizondiscovery.com [horizondiscovery.com]
- 25. akadeum.com [akadeum.com]
- 26. HLA typing with sequence-specific oligonucleotide primed PCR (PCR-SSO) and use of the Luminex™ technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Patient-specific HLA-I subtypes predict response to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. Pharmacogenetic Testing [southcarolinablues.com]
- 30. A Comprehensive Review of HLA and Severe Cutaneous Adverse Drug Reactions: Implication for Clinical Pharmacogenomics and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
HLA-A*33:01: A Biomarker for Disease Risk and Protection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The human leukocyte antigen (HLA) system, a crucial component of the human immune system, plays a pivotal role in distinguishing self from non-self. The HLA-A gene, a member of the highly polymorphic HLA class I family, encodes a cell surface protein that presents endogenous peptide antigens to cytotoxic T lymphocytes. The specific allele, HLA-A33:01, has emerged as a significant biomarker associated with both increased risk for certain adverse drug reactions and protection against severe forms of infectious diseases. This document provides a comprehensive overview of the current understanding of HLA-A33:01 as a disease biomarker, including quantitative data on disease associations, detailed experimental protocols for its identification, and insights into the potential molecular mechanisms.
Disease Associations of HLA-A*33:01
The HLA-A*33:01 allele has been implicated in a variety of clinical contexts, acting as either a risk factor or a protective element. The following tables summarize the quantitative data from key studies investigating these associations.
Table 1: HLA-A*33:01 as a Risk Factor for Drug-Induced Liver Injury (DILI)
| Drug | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Terbinafine | European Ancestry | 40.5 | 12.5 - 288.9 | 6.7 x 10⁻¹⁰ | [1] |
| Terbinafine | European Ancestry | - | - | - | [2][3] |
| Terbinafine, Fenofibrate, Ticlopidine | European Ancestry | 2.7 (overall DILI) | 1.9 - 3.8 | 2.4 x 10⁻⁸ | [2][3] |
| Ticlopidine | - | 163.1 | - | - | [4] |
Table 2: HLA-A*33:01 in Allopurinol (B61711) Hypersensitivity
While some case reports have noted the presence of HLA-A33:01 in patients with allopurinol-induced hypersensitivity, its role as a primary risk factor is less established compared to other HLA alleles like HLA-B58:01. A study on Vietnamese patients with mild adverse drug reactions to allopurinol did not find a significant association with HLA-A33:01[5]. Further research with larger cohorts is needed to definitively determine the odds ratio and clinical significance of HLA-A33:01 in allopurinol hypersensitivity.
Table 3: HLA-A*33:01 as a Protective Factor against Severe Dengue
| Condition | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | Corrected p-value (Pc) | Reference |
| Severe Dengue (DHF/DSS) vs. Background | Filipino Children | 0.2 | - | 0.0022 | [6] |
| Dengue Shock Syndrome (DSS) vs. Background | Filipino Children | 0.1 | - | 0.0044 | [6] |
| Dengue Hemorrhagic Fever (DHF) vs. Healthy Controls | - | 0.63 | 0.48 - 0.82 | 6.0 x 10⁻⁴ | [7] |
| Dengue (DEN) vs. Healthy Controls (Southeast Asia) | Southeast Asian | 0.49 | 0.34 - 0.69 | - | [8] |
Table 4: HLA-A*33:01 in Cognitive Decline and Alzheimer's Disease
A systematic review has suggested that HLA-A33:01 may be a predisposing factor for cognitive decline leading to Alzheimer's disease[9]. However, specific quantitative data, such as odds ratios from large-scale case-control studies, are not yet available to firmly establish this association. One study on frontotemporal dementia found an initial significant association with HLA-A33:01 (OR=0.1, p=0.009), but this was not conclusive after comparison with population frequencies[10].
Experimental Protocols
Accurate and reliable identification of the HLA-A*33:01 allele is fundamental for its use as a biomarker in research and clinical settings. The following sections provide detailed methodologies for common HLA typing techniques.
Protocol 1: DNA-Based HLA Typing using PCR with Sequence-Specific Primers (PCR-SSP)
This method utilizes primers that are specific for a particular HLA allele or group of alleles. The presence or absence of a PCR product indicates the presence or absence of the target allele.
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs (concentration 20-100 ng/µL)
-
PCR-SSP typing kit for HLA-A locus (commercially available kits are recommended)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer with MgCl₂
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the collected sample using a standard DNA extraction kit. Quantify the DNA concentration and assess its purity.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing PCR buffer, dNTPs, Taq DNA polymerase, and nuclease-free water according to the manufacturer's instructions of the PCR-SSP kit.
-
Aliquot Master Mix: Dispense the master mix into the wells of a PCR plate or individual PCR tubes. Each well in a commercial kit contains a specific primer pair for a particular HLA-A allele or group of alleles, including a primer pair for HLA-A*33:01.
-
Add DNA: Add the genomic DNA to each well.
-
PCR Amplification: Place the PCR plate in a thermal cycler and perform the PCR using the cycling conditions recommended by the kit manufacturer. A typical program includes an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles, and a final extension step.
-
Agarose Gel Electrophoresis: Prepare a 2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Load the PCR products from each well into the gel. Include a DNA ladder to determine the size of the PCR products.
-
Visualization and Interpretation: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Visualize the gel under UV light using a gel documentation system. The presence of a band of the expected size in the well corresponding to the HLA-A*33:01 specific primers indicates the presence of the allele. The interpretation of the complete HLA-A type is based on the pattern of positive and negative reactions across all wells.
Protocol 2: HLA Typing using PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO)
This high-throughput method involves the amplification of a target HLA gene region followed by hybridization of the PCR product to a panel of allele-specific oligonucleotide probes.
Materials:
-
Genomic DNA
-
Locus-specific biotinylated primers for HLA-A
-
PCR reagents (as in Protocol 1)
-
SSO probes specific for HLA-A alleles, including HLA-A*33:01, conjugated to fluorescently coded microspheres (e.g., Luminex xMAP technology)
-
Hybridization buffer
-
Wash buffer
-
Streptavidin-phycoerythrin (SAPE) conjugate
-
Flow cytometry-based platform (e.g., Luminex 100/200)
Procedure:
-
PCR Amplification: Amplify the polymorphic regions of the HLA-A gene (typically exons 2 and 3) using biotinylated locus-specific primers.
-
Hybridization: Denature the biotinylated PCR product and hybridize it with a panel of microspheres, each coated with a specific SSO probe for a particular HLA-A allele.
-
Washing: Wash the microspheres to remove any unbound PCR product.
-
Labeling: Add SAPE, which binds to the biotinylated PCR product that has hybridized to the probes on the microspheres.
-
Data Acquisition: Analyze the microspheres on a flow cytometry-based platform. The instrument identifies each microsphere by its unique fluorescent signature and quantifies the amount of SAPE bound, which corresponds to the amount of hybridized PCR product.
-
Data Analysis: The pattern of positive and negative probe reactions is analyzed by specialized software to determine the HLA-A genotype of the sample, including the presence or absence of the HLA-A*33:01 allele.
Protocol 3: Genome-Wide Association Study (GWAS) for HLA Allele Associations
GWAS is a powerful tool to identify genetic variants, including HLA alleles, associated with a particular disease or trait.
Methodology Overview:
-
Study Design and Cohort Selection: Define the phenotype of interest (e.g., drug-induced liver injury, severe dengue). Recruit a large cohort of cases (individuals with the phenotype) and controls (individuals without the phenotype) from a similar ancestral background.
-
Genotyping: Genotype all individuals for hundreds of thousands to millions of single nucleotide polymorphisms (SNPs) across the genome using a high-density SNP array.
-
Quality Control (QC): Perform rigorous QC on the genotyping data to remove low-quality SNPs and samples. This includes checks for call rate, minor allele frequency, and Hardy-Weinberg equilibrium.
-
HLA Imputation: Use statistical methods and a reference panel of individuals with both high-density SNP data and high-resolution HLA typing to impute the classical HLA alleles (including HLA-A*33:01) from the GWAS SNP data. Software such as SNP2HLA or HIBAG can be used for this purpose.
-
Association Analysis: For each imputed HLA allele, perform a statistical test (e.g., logistic regression for case-control studies) to determine if there is a significant difference in its frequency between cases and controls. Covariates such as age, sex, and population substructure should be included in the model to avoid confounding.
-
Significance and Replication: Identify HLA alleles that show a statistically significant association with the phenotype after correcting for multiple testing. Replicate the findings in an independent cohort to confirm the association.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways through which HLA-A*33:01 exerts its effects are still under investigation. However, the fundamental mechanism involves the presentation of specific peptide antigens to T cells.
Antigen Presentation by HLA-A*33:01
The following diagram illustrates the general pathway of endogenous antigen presentation by HLA class I molecules, including HLA-A*33:01.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downstate.edu [downstate.edu]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to work with HLA data in human populations for histocompatibility, clinical transplantation, epidemiology and population genetics: HLA-NET methodological recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying HLA-A*33:01-Restricted T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for key laboratory techniques used to identify and characterize T-cells restricted by the Human Leukocyte Antigen (HLA)-A*33:01 allele. Understanding the presence and function of these specific T-cells is critical for the development of targeted immunotherapies, vaccines, and for studying immune responses to various diseases.
Introduction to HLA-A*33:01
HLA-A33:01 is an allele of the HLA-A gene, which encodes a class I major histocompatibility complex (MHC) molecule. HLA class I molecules are expressed on the surface of nearly all nucleated cells and are responsible for presenting endogenous peptide antigens to CD8+ cytotoxic T-lymphocytes (CTLs). The specific repertoire of peptides that an HLA molecule can present is determined by its unique binding groove. The identification of T-cells that recognize specific peptide-HLA-A33:01 complexes is a crucial step in understanding and manipulating cellular immunity.
Key Laboratory Techniques
Several techniques are commonly employed to identify and characterize HLA-A*33:01-restricted T-cells. The choice of method depends on the specific research question, the required sensitivity, and the type of information needed (e.g., frequency, function, or phenotype). The primary methods covered in these notes are:
-
Peptide-MHC (pMHC) Multimer Staining: For direct visualization and enumeration of antigen-specific T-cells.
-
Enzyme-Linked Immunospot (ELISpot) Assay: For quantifying the frequency of cytokine-secreting T-cells upon antigen stimulation.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: For multiparametric characterization of T-cell function and phenotype.
-
T-Cell Receptor (TCR) Sequencing: For identifying the unique TCR sequences of antigen-specific T-cell clones.
Peptide-MHC (pMHC) Multimer Staining
Application Note
Peptide-MHC multimers (commonly tetramers or dextramers) are fluorescently labeled reagents that bind with high avidity to T-cell receptors (TCRs) specific for a particular peptide-HLA complex. This technique allows for the direct identification, enumeration, and phenotypic characterization of antigen-specific T-cells by flow cytometry. It is a powerful tool for monitoring T-cell responses in various contexts, including infectious diseases and cancer immunotherapy. For HLA-A*33:01, custom pMHC multimers loaded with a peptide of interest are required.
Quantitative Data
| Parameter | pMHC Multimer Staining | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Detection Principle | Direct binding to TCR | Cytokine secretion | Intracellular cytokine accumulation |
| Primary Output | Frequency and phenotype of antigen-specific T-cells | Number of cytokine-producing cells (Spot Forming Cells/10^6 PBMCs) | Percentage of cytokine-positive cells within a T-cell subset |
| Sensitivity | High (can detect frequencies as low as 0.01-0.05% of total CD8+ T-cells) | Very high (can detect as few as 1 in 100,000 cells) | High (can detect frequencies as low as 0.01-0.1% of total CD8+ T-cells) |
| Functional Information | Limited (identifies binding, not necessarily function) | Provides information on cytokine secretion (e.g., IFN-γ) | Provides multi-functional data (multiple cytokines) and phenotype |
| Cell Viability | Live cells are stained and can be sorted for further analysis | Cells are lysed at the end of the assay | Cells are fixed and permeabilized, precluding further culture |
| Throughput | High | High | Moderate to High |
Table 1: Comparison of Key Techniques for Identifying Antigen-Specific T-Cells.
Experimental Protocol: pMHC Multimer Staining
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions
-
HLA-A*33:01 pMHC multimers conjugated to a fluorochrome (e.g., PE, APC)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8, CD45RA, CCR7)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
5 ml polystyrene round-bottom tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or prepare fresh single-cell suspensions.
-
Wash cells with FACS buffer and resuspend at a concentration of 1-5 x 10^6 cells/100 µl.
-
-
pMHC Multimer Staining:
-
Add the recommended amount of HLA-A*33:01 pMHC multimer to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Note: Incubation conditions may need to be optimized for specific multimers and T-cell populations.
-
-
Surface Marker Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies against surface markers to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 ml of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 200-500 µl of FACS buffer containing the viability dye at the recommended concentration.
-
Incubate for 5-10 minutes at 4°C in the dark just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 CD8+ T-cells) to accurately identify rare populations.
-
Gate on lymphocytes, singlets, live cells, and then on CD3+CD8+ T-cells.
-
Identify the pMHC multimer-positive population within the CD8+ gate.
-
Enzyme-Linked Immunospot (ELISpot) Assay
Application Note
The ELISpot assay is a highly sensitive method for quantifying the frequency of cells secreting a specific cytokine in response to antigenic stimulation. For identifying HLA-A*33:01-restricted T-cells, PBMCs are stimulated with a specific peptide known to be presented by this allele. The number of spots formed in the well corresponds to the number of cytokine-producing cells. The most commonly detected cytokine for CD8+ T-cell responses is Interferon-gamma (IFN-γ).
Experimental Protocol: IFN-γ ELISpot Assay
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peptide of interest (at optimal concentration, typically 1-10 µg/ml)
-
PBMCs
-
Complete RPMI-1640 medium
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., DMSO vehicle)
-
ELISpot reader
Procedure:
Day 1: Plate Coating and Cell Plating
-
Coat Plate:
-
Pre-wet the ELISpot plate with 15 µl of 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Add 100 µl of anti-human IFN-γ capture antibody (diluted in sterile PBS) to each well.
-
Incubate overnight at 4°C.
-
Day 2: Cell Stimulation
-
Block Plate:
-
Wash the plate 3 times with sterile PBS to remove unbound capture antibody.
-
Add 200 µl of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C to block non-specific binding.
-
-
Prepare Cells and Stimulants:
-
Prepare a single-cell suspension of PBMCs in complete RPMI-1640 medium.
-
Prepare working solutions of the peptide of interest, positive control (PHA), and negative control (DMSO).
-
-
Plate Cells and Stimulants:
-
Remove the blocking medium from the plate.
-
Add 100 µl of the cell suspension (typically 2-3 x 10^5 cells/well) to each well.
-
Add 100 µl of the appropriate stimulant (peptide, PHA, or DMSO) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Day 3: Spot Development
-
Cell Lysis and Washing:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
-
Detection Antibody:
-
Add 100 µl of biotinylated anti-human IFN-γ detection antibody (diluted in PBST with 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate 5 times with PBST.
-
Add 100 µl of Streptavidin-ALP or -HRP (diluted in PBST with 1% BSA) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition:
-
Wash the plate 5 times with PBST, followed by 3 washes with PBS.
-
Add 100 µl of BCIP/NBT or AEC substrate solution to each well.
-
Monitor spot development (typically 5-30 minutes).
-
-
Stop Reaction and Analysis:
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS)
Application Note
Intracellular cytokine staining (ICS) combined with flow cytometry allows for the simultaneous analysis of cytokine production, cell surface phenotype, and other functional markers at the single-cell level. Following stimulation with a specific peptide, a protein transport inhibitor is added to trap cytokines within the cell. The cells are then stained for surface markers, fixed, permeabilized, and stained for intracellular cytokines. This provides a detailed profile of the responding T-cell population.
Experimental Protocol: Intracellular Cytokine Staining
Materials:
-
PBMCs
-
Peptide of interest
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
Fixable viability dye
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at 1-2 x 10^6 cells/ml.
-
Add the peptide of interest to the cell suspension. Include positive and negative controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's protocol.
-
Add the cocktail of antibodies against surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the cocktail of antibodies against intracellular cytokines.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Washes and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
T-Cell Receptor (TCR) Sequencing
Application Note
TCR sequencing is used to identify the unique TCR alpha and beta chain sequences of antigen-specific T-cells. This information is invaluable for understanding the clonality of a T-cell response and for the development of TCR-based therapies. T-cells of interest are first identified and sorted using pMHC multimer staining and flow cytometry. RNA is then extracted from the sorted cells, and 5' Rapid Amplification of cDNA Ends (5'RACE) is used to amplify the TCR transcripts for subsequent sequencing.
Experimental Protocol: 5'RACE-based TCR Sequencing
Materials:
-
Sorted HLA-A*33:01-restricted T-cells
-
RNA extraction kit
-
Reverse transcriptase
-
Template-switching oligo (TSO)
-
Primers specific for the constant regions of TCR alpha and beta chains
-
PCR amplification reagents
-
DNA purification kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction:
-
Extract total RNA from the sorted T-cell population using a kit optimized for low cell numbers.
-
-
Reverse Transcription and Template Switching:
-
Perform reverse transcription using a primer that binds to the constant region of the TCR alpha or beta chain mRNA and a reverse transcriptase with terminal transferase activity.
-
Include a template-switching oligo (TSO) in the reaction. When the reverse transcriptase reaches the 5' end of the mRNA, it adds a few non-templated nucleotides, to which the TSO anneals, allowing the reverse transcriptase to switch templates and synthesize the complementary sequence of the TSO.
-
-
First PCR Amplification:
-
Perform a PCR using a forward primer that anneals to the TSO sequence and a reverse primer specific to the TCR constant region. This will amplify the full-length variable region of the TCR.
-
-
Second (Nested) PCR Amplification:
-
Perform a second PCR using nested primers to increase the specificity and yield of the TCR amplicons. This step also allows for the addition of sequencing adapters and barcodes.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare the library for next-generation sequencing according to the platform's protocol.
-
Sequence the TCR amplicons.
-
-
Data Analysis:
-
Use bioinformatics tools to assemble the paired-end reads and identify the V, (D), and J gene segments and the CDR3 sequences of the TCR alpha and beta chains.
-
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell activation signaling cascade upon TCR engagement with pMHC.
Experimental Workflow for Identifying HLA-A*33:01-Restricted T-Cells
Caption: General workflow for the identification and characterization of antigen-specific T-cells.
Troubleshooting & Optimization
Technical Support Center: HLA-A*33:01 PCR Amplification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with HLA-A*33:01 PCR amplification. The following question-and-answer format directly addresses common problems to facilitate rapid and effective solutions.
Frequently Asked Questions (FAQs)
Q1: My PCR for HLA-A*33:01 failed, resulting in no amplification product. What are the most common causes?
A1: PCR amplification failure can stem from several factors. The most common issues include problems with PCR reagents, incorrect thermal cycling parameters, and poor template DNA quality.[1][2][3] A systematic check of each component and step is the most effective troubleshooting approach.
Q2: I am seeing multiple bands on my agarose (B213101) gel instead of the specific HLA-A*33:01 band. What causes this non-specific amplification?
A2: Non-specific amplification is a frequent challenge in HLA typing due to the high polymorphism of HLA genes. This issue often arises from suboptimal annealing temperatures, poorly designed primers that cross-react with other HLA alleles, or excessive concentrations of primers or magnesium chloride (MgCl₂).[4]
Q3: Can the quality of my genomic DNA template affect the PCR result?
A3: Yes, the quality and quantity of the template DNA are critical. Degraded or sheared DNA may not serve as an effective template for amplification.[2] Furthermore, contaminants carried over from the DNA extraction process, such as salts, ethanol, or polysaccharides, can inhibit the DNA polymerase, leading to PCR failure.[3]
Q4: How critical is the annealing temperature for HLA-A*33:01 amplification?
A4: The annealing temperature is one of the most critical parameters in PCR, especially for allele-specific amplification. If the temperature is too high, the primers will not bind efficiently to the template, resulting in low or no product. If it's too low, primers can bind to non-target sequences, leading to non-specific products.[2][5]
Troubleshooting Guides
Guide 1: No PCR Product (Complete Amplification Failure)
If you do not observe a PCR product for HLA-A*33:01, follow these troubleshooting steps. A logical workflow for diagnosing the issue is presented below.
Caption: Troubleshooting workflow for no PCR product.
Detailed Steps:
-
Verify Controls : Always include a positive control (a sample known to be HLA-A*33:01 positive) and a negative control (no DNA template).
-
Positive control fails : This points to a problem with the PCR reagents or the thermal cycling protocol.
-
Negative control shows a band : This indicates contamination of your reagents or workspace.
-
Positive control works, sample fails : The issue is likely with your sample's DNA quality or quantity.
-
-
Examine PCR Reagents :
-
Master Mix : Ensure the DNA polymerase is active, dNTPs have not degraded, and the buffer is correct. Using a ready-to-use master mix can help standardize this.[3]
-
Primers : Primers can degrade with multiple freeze-thaw cycles. Use fresh dilutions and verify their concentration.
-
-
Review Thermal Cycling Protocol :
-
Denaturation : Ensure complete denaturation at 94-95°C.
-
Annealing : This is a critical step. If the temperature is too high, primers won't anneal.
-
Extension : Ensure sufficient time for the polymerase to synthesize the product (typically 1 minute per kb).[7]
-
Guide 2: Non-Specific Amplification
If your PCR results in multiple bands or smears, consider the following optimization strategies.
Caption: Troubleshooting workflow for non-specific amplification.
Detailed Steps:
-
Optimize Annealing Temperature : Increase the annealing temperature in increments of 1-2°C. A gradient PCR can be used to determine the optimal temperature in a single run. The ideal annealing temperature is typically 3-5°C below the calculated melting temperature (Tm) of the primers.[5]
-
Adjust MgCl₂ Concentration : High concentrations of Mg²⁺ can stabilize non-specific primer binding.[4] Titrate the MgCl₂ concentration downwards, typically within a range of 1.5 to 2.5 mM.
-
Reduce Primer Concentration : Excess primers can lead to the formation of primer-dimers and other non-specific products. Try reducing the primer concentration.
-
Decrease Template DNA : Too much template DNA can sometimes contribute to non-specific amplification. Reduce the amount of genomic DNA in the reaction.
-
Use a Hot-Start DNA Polymerase : Hot-start polymerases remain inactive until the initial high-temperature denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[5]
Experimental Protocols and Data
Table 1: Recommended PCR Component Concentrations
| Component | Recommended Starting Concentration | Optimization Range |
| Forward Primer | 0.2 µM | 0.1 - 0.5 µM[8] |
| Reverse Primer | 0.2 µM | 0.1 - 0.5 µM[8] |
| dNTPs | 200 µM of each | 50 - 250 µM |
| MgCl₂ | 1.5 mM | 1.0 - 2.5 mM[9][10] |
| Taq DNA Polymerase | 1.25 units / 50 µL reaction | As per manufacturer's recommendation |
| Template DNA | 50 - 100 ng | 10 - 250 ng[6][11] |
Table 2: General Thermal Cycling Protocol for HLA SSP-PCR
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94-95°C | 2-3 minutes | 1 |
| Denaturation | 94-95°C | 10-30 seconds | \multirow{3}{*}{30-35} |
| Annealing | 61-65°C | 30-60 seconds | |
| Extension | 72°C | 30-60 seconds | |
| Final Extension | 72°C | 5-7 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Detailed Methodologies
Sequence-Specific Primer (SSP) PCR for HLA-A*33:01
This method relies on primers where the 3' end is specific to the HLA-A*33:01 allele. A successful amplification indicates the presence of the allele.
-
Reaction Setup : Prepare a master mix containing all components except the template DNA, according to the concentrations in Table 1. Aliquot the master mix into individual PCR tubes.
-
Add Template DNA : Add the appropriate amount of genomic DNA to each respective tube. Include positive and negative controls.
-
Gel Electrophoresis : Analyze the PCR products by running them on a 2% agarose gel stained with a DNA-binding dye. A band of the expected size in the sample lane (and positive control) and no band in the negative control indicates a successful and specific amplification of HLA-A*33:01. An internal control primer pair that amplifies a conserved region of a housekeeping gene is often included to verify that the PCR reaction itself was successful, even if the allele-specific amplification is negative.[12]
References
- 1. bento.bio [bento.bio]
- 2. neb.com [neb.com]
- 3. US20200407693A1 - Method for producing low-antigenic cell - Google Patents [patents.google.com]
- 4. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. apjai-journal.org [apjai-journal.org]
- 7. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 8. Frontiers | Optimized multiplex PCR-NGS for comprehensive HLA genotyping in Chinese populations: resolving ambiguities at high resolution [frontiersin.org]
- 9. bento.bio [bento.bio]
- 10. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 11. A Rapid Allele-Specific Assay for HLA-A*32:01 to Identify Patients at Risk for Vancomycin-Induced Drug Reaction with Eosinophilia and Systemic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.ih-area.bio-rad.com [backend.ih-area.bio-rad.com]
Technical Support Center: Optimizing NGS Data Analysis for HLA-A*33:01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Next-Generation Sequencing (NGS) data analysis for the HLA-A*33:01 allele.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the NGS-based typing of HLA-A*33:01?
The primary challenges in NGS-based typing of HLA-A*33:01 include:
-
High Polymorphism: The HLA region is the most polymorphic region of the human genome, which can make it difficult to design primers that amplify all alleles with equal efficiency.[1][2]
-
Homology with other HLA loci: The high degree of sequence similarity between different HLA genes and pseudogenes can lead to non-specific amplification and incorrect read mapping.[1][3]
-
Allele Ambiguity: HLA-A33:01 shares significant sequence similarity with other HLA-A33 alleles, particularly HLA-A*33:03, which can lead to ambiguous allele calls.
-
Allele Dropout: Specific variants in primer binding sites can lead to the failure of one allele to amplify, resulting in an incorrect homozygous call.[4][5]
-
Bioinformatics Complexity: The accurate analysis of NGS data for HLA typing requires specialized bioinformatics tools and expertise to handle the large and complex datasets.[6][7]
Q2: Which bioinformatics tools are recommended for HLA-A*33:01 typing?
Several bioinformatics tools are available for HLA typing from NGS data. The optimal choice may depend on the specific sequencing platform and experimental design.[6][8] Some commonly used and well-regarded tools include:
-
OptiType: This tool is known for its high accuracy in HLA class I typing from whole-exome and whole-genome sequencing data.[9][10]
-
HLA*LA: This tool has also demonstrated high typing accuracy for HLA class I and II genes.[10]
-
HISAT-genotype: This is another accurate tool for HLA typing.
-
HLA-HD: This tool is recognized for its high accuracy in calling HLA alleles to a high resolution.[11]
It is often recommended to use more than one tool to cross-validate the results, especially for challenging alleles like HLA-A*33:01.
Q3: What is the recommended sequencing depth for accurate HLA-A*33:01 typing?
The required sequencing depth can vary depending on the specific NGS platform, library preparation method, and the bioinformatics tool used for analysis. However, a general recommendation for accurate HLA typing is a minimum average depth of >20x across the HLA gene regions.[9] For higher resolution and more confident calls, a depth of 100x or greater is often recommended.[12] Insufficient read depth can lead to inaccurate allele calls and difficulty in resolving ambiguities.[13]
Troubleshooting Guide
Problem 1: Ambiguous allele calls between HLA-A33:01 and HLA-A33:03.
-
Q: My analysis pipeline is calling both HLA-A33:01 and HLA-A33:03, or is flagging the result as ambiguous. How can I resolve this?
-
A1: Manual Inspection of Alignments: Manually inspect the read alignments in a genome viewer (e.g., IGV) to look for SNPs that differentiate between HLA-A33:01 and HLA-A33:03. The full genomic sequences of both alleles are available in databases like the IPD-IMGT/HLA Database and can be used as a reference.
-
A2: Use of Phasing Information: If you have long-read sequencing data or paired-end reads that span the differentiating SNPs, this phasing information can be used to resolve the ambiguity.
-
A4: Update Your HLA Database: Ensure that your bioinformatics software is using the latest version of the IPD-IMGT/HLA database, as new alleles and corrections are regularly added.[15]
-
Problem 2: Low coverage or suspected allele dropout for HLA-A*33:01.
-
Q: I am observing low read coverage for the HLA-A locus, or I suspect one of the HLA-A*33:01 alleles may have dropped out during PCR. What should I do?
-
A1: Review Primer Design: Check the primer sequences used for amplification to ensure they do not overlap with known SNPs that might be present in the HLA-A*33:01 allele, which could lead to poor amplification efficiency.[4][16]
-
A2: Optimize PCR Conditions: Adjusting the annealing temperature and extension time during PCR can sometimes improve the amplification of difficult templates.
-
A3: Increase Sequencing Depth: If possible, re-sequence the library to a greater depth to increase the chances of capturing reads from the underrepresented allele.
-
A4: Use an Alternative Amplification Strategy: Consider using a different set of primers or a capture-based enrichment method to avoid primer-site polymorphisms.[17]
-
A5: Confirm with a Second Method: Use a different typing method, such as sequence-specific oligonucleotide probes (SSOP), to confirm the presence or absence of the suspected dropped-out allele.[5]
-
Problem 3: Unexpected or novel HLA-A*33 allele detected.
-
Q: The analysis pipeline has identified a potential novel HLA-A*33 allele or an unexpected rare allele. How should I proceed?
-
A1: Verify Data Quality: Carefully review the quality metrics of the sequencing run and the specific reads that support the novel allele call. Look for signs of sequencing errors, PCR artifacts, or low-quality base calls.[15]
-
A2: Check for PCR Crossover Products: In vitro-generated PCR crossover products can sometimes mimic rare or novel alleles. Reducing the number of PCR cycles can help to mitigate this issue.[15]
-
A3: Sanger Sequencing Confirmation: The gold standard for confirming a novel allele is to re-amplify the region of interest and sequence it using the Sanger method.
-
A4: Consult the IPD-IMGT/HLA Database: A case report identified a new HLA-A33 allele (A33:183) that differed from HLA-A*33:03:01:01 by a single nucleotide in exon 2. Always check the latest database release for newly described alleles.
-
Quantitative Data Summary
| Parameter | Recommendation/Finding | Reference(s) |
| Minimum Sequencing Depth | >20x for reliable typing; ≥100x for high-resolution typing. | [9][12] |
| Software Accuracy (General HLA Class I) | OptiType: ~99% accuracy with WES data. | [9] |
| HLA*LA: High accuracy for HLA class I and II. | [10] | |
| HLA-HD: High accuracy for high-resolution typing. | [11] | |
| Impact of Data Type on Accuracy | WES data generally yields higher accuracy than RNA-seq data. | [9] |
| Allele Dropout Rate (Buccal Swabs) | Can be a significant issue with certain primer sets and low-quality DNA. | [16] |
Experimental Protocols
Generalized NGS-based HLA Typing Protocol
This protocol provides a general workflow. Specific details may need to be optimized for your laboratory and chosen NGS platform.
-
DNA Extraction:
-
Isolate high-quality genomic DNA from whole blood, buffy coat, or other appropriate sample types.
-
Quantify the DNA concentration and assess its purity (e.g., using a spectrophotometer to check A260/A280 ratios).
-
-
PCR Amplification:
-
Use a long-range PCR protocol to amplify the full HLA-A gene or, at a minimum, the exons and introns that are critical for high-resolution typing.
-
-
Library Preparation:
-
Fragment the PCR amplicons to the appropriate size for your sequencing platform.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use indexed adapters to allow for multiplexing of multiple samples in a single sequencing run.
-
Perform a final PCR amplification to enrich the library.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
-
Sequencing:
-
Pool the indexed libraries at equimolar concentrations.
-
Sequence the pooled library on an Illumina or other suitable NGS platform.
-
-
Bioinformatics Analysis:
-
Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads.
-
HLA Typing: Use a specialized HLA typing tool (e.g., OptiType, HLA*LA, HLA-HD) to align the reads to a reference HLA database (the latest version of the IPD-IMGT/HLA database is recommended) and call the HLA alleles.
-
Optimization for HLA-A33:01: When using alignment-based tools, it may be beneficial to include the full genomic sequences of both HLA-A33:01 and HLA-A*33:03 in the reference to improve the accuracy of read mapping. Pay close attention to the mapping quality of reads in the regions that differentiate these two alleles.
-
Review and Validation: Manually review the results, especially for any ambiguous or low-confidence calls. As a best practice, consider using a secondary analysis tool to confirm the results.
-
Visualizations
Caption: A generalized workflow for NGS-based HLA typing.
Caption: A troubleshooting flowchart for HLA-A*33:01 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CTT Journal [cttjournal.com]
- 3. high-resolution hla typing: Topics by Science.gov [science.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. Benchmarking freely available HLA typing algorithms across varying genes, coverages and typing resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized multiplex PCR-NGS for comprehensive HLA genotyping in Chinese populations: resolving ambiguities at high resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personalized HLA typing leads to the discovery of novel HLA alleles and tumor‐specific HLA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ovid.com [ovid.com]
- 12. Benchmarking the Human Leukocyte Antigen Typing Performance of Three Assays and Seven Next-Generation Sequencing-Based Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HLAProfiler utilizes k-mer profiles to improve HLA calling accuracy for rare and common alleles in RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apjai-journal.org [apjai-journal.org]
- 15. Next-generation sequencing can reveal in vitro-generated PCR crossover products: some artifactual sequences correspond to HLA alleles in the IMGT/HLA database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The impact of next-generation sequencing technologies on HLA research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103045591B - HLA gene specific PCR amplification primer, HLA typing method and kit - Google Patents [patents.google.com]
Technical Support Center: HLA-A*33:01 Allele Calling
Welcome to the technical support center for HLA-A*33:01 allele calling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting protocols, and frequently asked questions related to the genotyping of this specific HLA allele.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with HLA-A*33:01 allele calling?
The primary challenges in accurately calling the HLA-A*33:01 allele stem from the highly polymorphic nature of the HLA gene region.[1] Specific difficulties include:
-
Allelic Ambiguity: Many other HLA-A alleles share sequence similarities with HLA-A*33:01, particularly in the exons that are most commonly sequenced for typing (exons 2 and 3).[2][3] This can lead to ambiguous results where a sequence corresponds to multiple possible alleles.
-
Presence of Null Alleles: Null alleles, such as HLA-A33:129N, are variants that are not expressed on the cell surface. These can be challenging to identify and can sometimes be miscalled as their closest expressed counterpart, like HLA-A33:01:01, if the typing method does not cover the specific mutation causing the null phenotype.[4]
-
Allele Dropout in PCR-based Methods: In heterozygous individuals, one allele may fail to amplify during PCR, leading to a false homozygous result.[5][6] This can be caused by polymorphisms in primer binding sites or other technical issues.
-
Database and Software Dependencies: The accuracy of allele calling is highly dependent on the completeness and timeliness of the HLA database used for comparison.[7] Outdated databases may not contain newly identified alleles, leading to misinterpretation of results.
-
Distinguishing from Similar Alleles: HLA-A33:01 belongs to the A3 supertype, which shares peptide-binding motifs with other alleles like HLA-A03:01, HLA-A11:01, and HLA-A68:01, which can sometimes complicate functional interpretations.[8] Additionally, some single nucleotide polymorphisms (SNPs) used as markers for certain alleles may also be present in HLA-A*33:01, causing cross-reactivity in SNP-based assays.[9]
Q2: What is allelic ambiguity and how does it affect HLA-A*33:01 typing?
Allelic ambiguity occurs when a given DNA sequence can be assigned to more than one HLA allele. For HLA-A33:01, this is a significant issue because many other alleles share identical sequences in the most frequently analyzed regions (exons 2 and 3).[2][3] For example, sequencing only these exons may not distinguish HLA-A33:01 from other alleles that differ only in other exons or introns.[10]
To address this, results are often reported using "G" or "P" groups, which cluster alleles that are indistinguishable in key regions.[2][3] High-resolution typing methods that sequence the entire gene are often required to resolve these ambiguities.
Q3: What is a null allele and how is it relevant to HLA-A*33:01?
A null allele is an HLA gene variant that is not expressed as a functional protein on the cell surface. An example relevant to HLA-A33:01 is HLA-A33:129N, which has a single nucleotide insertion compared to HLA-A*33:01:01, leading to a non-functional protein.[4] The presence of a null allele can lead to a "blank" or missing antigen in serological typing, and in sequencing, it can be missed or misidentified if the specific mutation is not covered by the assay. This can have significant implications in clinical settings, such as transplantation, where accurate determination of expressed antigens is crucial.
Q4: How can I interpret a result that indicates an ambiguous allele list for HLA-A*33:01?
An ambiguous allele list indicates that the sequencing data obtained could correspond to any of the alleles on that list. For instance, a result might report HLA-A33:01 as the representative allele, with a list of other possibilities such as A33:111, A*33:129N, and others.[10] This means that based on the sequenced portion of the gene, it is not possible to definitively distinguish between these alleles. To resolve this, you may need to:
-
Perform higher-resolution sequencing that covers more of the gene.
-
Use a different typing methodology.
-
Consult updated HLA databases and nomenclature resources.[2][3]
Troubleshooting Guides
Problem 1: Suspected Allele Dropout in NGS Data for HLA-A*33:01
Symptoms:
-
A sample appears homozygous for HLA-A*33:01 when heterozygosity is expected (e.g., based on family studies).
-
Low or uneven sequence coverage across the HLA-A locus compared to other HLA loci.
Troubleshooting Steps:
-
Review Raw Sequence Data: Manually inspect the alignment files (BAM/CRAM) to check for any low-frequency reads that might correspond to a second allele.
-
Check Primer Binding Sites: If using a PCR-based NGS approach, check for known SNPs in the primer binding sites of the suspected dropped allele. A mismatch could inhibit amplification.
-
Confirm with an Alternative Method: Retype the sample using a different technology that is less prone to the same type of dropout, such as a different PCR primer set or a capture-based NGS method.[5] Sequence-specific oligonucleotide (SSO) typing can also be used for confirmation.[6]
-
Assess DNA Quality and Quantity: Low DNA quality or quantity can contribute to allele dropout.[6] Ensure that the DNA meets the standards required for the assay.
Problem 2: Discrepancy Between Low-Resolution and High-Resolution Typing Results
Symptoms:
-
A sample is typed as HLA-A33 by serology or low-resolution molecular typing, but high-resolution NGS returns a different or more complex result (e.g., a rare allele or a null allele).
Troubleshooting Steps:
-
Consult the IMGT/HLA Database: Verify the sequences of the alleles identified by both methods to understand the differences. Low-resolution methods often group several alleles under a common serological antigen.[11]
-
Evaluate the Limitations of the Low-Resolution Method: Serology can be affected by antibody cross-reactivity, and low-resolution molecular methods may not distinguish between alleles with similar sequences in the targeted regions.[11]
-
Prioritize High-Resolution Data: In general, high-resolution sequencing data is more accurate and should be considered the definitive result, provided the quality metrics are good.[5]
-
Consider Population Frequency: Check the frequency of the identified alleles in the relevant population. A rare allele call should be carefully scrutinized and potentially confirmed.[7]
Quantitative Data
Table 1: Example of an Ambiguous Allele List for HLA-A*33:01
| Representative Allele | Corresponding Ambiguous Alleles |
| A33:01 | A33:111, A33:129N, A33:136, A33:157N, A33:170, A33:171, A33:182, A33:191, A33:193, A33:207, A33:210, A33:221, A33:232 |
This table is based on an example from a commercial testing service and illustrates potential ambiguities. The exact list can vary depending on the sequencing method used.[10]
Table 2: Comparison of HLA Typing Technologies
| Technology | Resolution | Common Issues |
| Serology | Low (2-digit) | Antibody cross-reactivity, inability to distinguish subtypes.[11] |
| PCR-SSP/SSO | Intermediate (4-digit) | Allele dropout, limited to known polymorphisms.[12][13] |
| Sanger Sequencing (SBT) | High (4 to 6-digit) | Ambiguity due to unsequenced regions, phasing issues in heterozygotes.[12] |
| Next-Generation Sequencing (NGS) | High to Very High (6 to 8-digit) | Allele dropout, mapping challenges due to high polymorphism, reliance on accurate reference databases.[5][6] |
Experimental Protocols
Methodology: Next-Generation Sequencing (NGS) for HLA Typing
NGS has become a standard for high-resolution HLA typing. A common workflow is as follows:
-
DNA Extraction: Isolate high-quality genomic DNA from the sample (e.g., blood, buccal swabs).
-
Library Preparation:
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq). Paired-end sequencing is typically used.[6][14]
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference library of known HLA alleles from a database like IMGT/HLA.[7]
-
Allele Calling: Use specialized software to determine the two HLA-A alleles present in the sample based on the alignment.[6]
-
Quality Control: Assess sequencing depth, coverage uniformity, and other quality metrics to ensure a reliable call.
-
Visualizations
Diagrams
Caption: General workflow for HLA genotyping using Next-Generation Sequencing.
Caption: Decision tree for troubleshooting ambiguous HLA-A*33:01 results.
Caption: Relationships between HLA-A*33:01 and other relevant alleles.
References
- 1. pharmcat.clinpgx.org [pharmcat.clinpgx.org]
- 2. hla.alleles.org [hla.alleles.org]
- 3. hla.alleles.org [hla.alleles.org]
- 4. Identification of an HLA-A null allele, HLA-A*33:129N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of next-generation sequencing technologies on HLA research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of High-Throughput Next-Generation Sequencing for HLA Typing on Buccal Extracted DNA: Results from over 10,000 Donor Recruitment Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA Typing Sequencing Troubleshooting: Common Questions and Solutions - CD Genomics [cd-genomics.com]
- 8. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 9. Frontiers | Validation of Single Nucleotide Variant Assays for Human Leukocyte Antigen Haplotypes HLA-B*15:02 and HLA-A*31:01 Across Diverse Ancestral Backgrounds [frontiersin.org]
- 10. tempus.com [tempus.com]
- 11. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 12. Advancements in HLA Typing Techniques and Their Impact on Transplantation Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labproducts.caredx.com [labproducts.caredx.com]
- 14. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HLA-A*33:01 Typing Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the resolution of HLA-A*33:01 typing.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving high-resolution typing for HLA-A*33:01?
High-resolution typing of HLA-A*33:01 can be challenging due to several factors:
-
High Sequence Homology: The HLA-A33 allele group has several closely related alleles, most notably HLA-A33:03. These alleles often differ by only a few nucleotide substitutions, which can be difficult to resolve with lower-resolution typing methods.[1]
-
Ambiguity with other Alleles: Ambiguous typing results can occur where the combination of sequences from two different heterozygous alleles mimics the sequence of another allele.
-
Allelic Dropout: In PCR-based methods like Sanger sequencing or SSP, polymorphisms in primer binding sites can lead to the preferential amplification of one allele over the other, a phenomenon known as allelic dropout. This can result in a heterozygous sample being incorrectly identified as homozygous.
-
Phase Ambiguity: Determining whether nucleotide variations are on the same chromosome (in cis) or on opposite chromosomes (in trans) can be difficult with some methods, leading to ambiguity in the final allele assignment.[2][3]
Q2: My Sanger sequencing results for HLA-A*33:01 are ambiguous. What are the likely causes and how can I resolve them?
Ambiguous Sanger sequencing results for HLA-A*33:01 are often due to the presence of heterozygous base pairs that can be interpreted in multiple ways.
Common Causes:
-
Co-amplification of Multiple Alleles: The primers used may not be specific enough and could be amplifying other closely related HLA-A*33 alleles.
-
Poor Sequence Quality: Issues such as low signal intensity, high background noise, or dye blobs can obscure the true nucleotide sequence.[4][5][6]
-
Phase Ambiguity: Standard Sanger sequencing of exons 2 and 3 may not be sufficient to resolve phase ambiguities, especially when polymorphisms are located far apart or in other exons.[7]
Troubleshooting Steps:
-
Review the Electropherogram: Carefully examine the raw sequencing data for signs of poor quality, such as double peaks indicating heterozygosity, weak signals, or excessive background noise.[4][6]
-
Sequence Additional Exons: Polymorphisms outside of the commonly sequenced exons 2 and 3, particularly in exon 4, can help resolve ambiguities between HLA-A*33:01 and other alleles.[7]
-
Group-Specific Amplification: Utilize group-specific primers that selectively amplify one allele of a heterozygous pair, allowing for unambiguous sequencing of each allele separately.[8][9]
-
Repeat with Optimized PCR Conditions: Adjusting annealing temperature, primer concentration, or using a high-fidelity polymerase can improve the specificity and quality of the PCR product.
Q3: We are using Sequence-Specific Oligonucleotide (SSO) or Sequence-Specific Primer (SSP) methods and are getting conflicting or ambiguous results for HLA-A*33:01. What could be the issue?
SSO and SSP methods rely on the specific binding of probes or primers to target sequences. Ambiguities can arise from:
-
Cross-reactivity: Probes or primers may cross-react with other closely related HLA-A*33 alleles, leading to false-positive results.
-
Novel or Rare Alleles: The assay may not be designed to detect all known or novel HLA-A*33 alleles, resulting in a "no call" or an incorrect call.
-
Silent Mutations: Some subtyping kits cannot distinguish between alleles with silent mutations that do not result in an amino acid change. For example, the A33:01:01 to A33:01:07 alleles may not be distinguishable by some kits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous SSO/SSP results.
Q4: How can Next-Generation Sequencing (NGS) improve the resolution of HLA-A*33:01 typing?
NGS offers several advantages over traditional methods for high-resolution HLA typing:[3][10]
-
High Throughput and Coverage: NGS can sequence the entire HLA gene, including exons and introns, providing a comprehensive view of genetic variation.[11]
-
Reduced Ambiguity: By sequencing the full gene, NGS can resolve phase ambiguities and differentiate between alleles that are identical in the commonly sequenced exons.[12][13]
-
Detection of Novel Alleles: The unbiased nature of NGS allows for the identification of new or rare HLA alleles that may be missed by targeted methods.[14]
Troubleshooting Guides
Sanger Sequencing Troubleshooting for HLA-A*33:01
| Problem | Observation in Electropherogram | Possible Cause(s) for HLA-A*33:01 | Recommended Solution(s) |
| No or Weak Signal | Flat baseline or very low peaks. | - Insufficient or poor-quality DNA template.- PCR amplification failure.- Primer design issue (e.g., polymorphism in primer binding site). | - Quantify and assess the quality of the DNA template.- Optimize PCR conditions (annealing temperature, cycles).- Design alternative primers targeting conserved regions. |
| High Background Noise | Messy baseline with small, non-specific peaks. | - Contaminated DNA sample.- Non-specific primer binding.- Suboptimal sequencing reaction cleanup. | - Re-purify the DNA template.- Increase the annealing temperature during PCR.- Ensure complete removal of unincorporated dyes and primers. |
| Double Peaks (Heterozygosity) | Overlapping peaks of different colors at the same position. | This is expected for heterozygous samples. The challenge is phasing these variants. | - If ambiguity arises, proceed with group-specific amplification or NGS.- Utilize bioinformatics tools for haplotype phasing.[2][15] |
| Allelic Dropout | A known heterozygous sample appears homozygous. | - A polymorphism in the primer binding site of one allele prevents its amplification. | - Design new primers that avoid the polymorphic region.- Use a lower annealing temperature to allow for some mismatch.- Confirm homozygosity with an alternative method like NGS. |
NGS Data Analysis Workflow for HLA-A*33:01
Caption: Bioinformatic workflow for high-resolution HLA-A*33:01 typing from NGS data.
Experimental Protocols
Protocol 1: Group-Specific Sanger Sequencing to Resolve HLA-A*33:01 Ambiguity
This protocol is designed for situations where standard Sanger sequencing of HLA-A results in an ambiguous genotype, potentially due to heterozygosity with another closely related A*33 allele.
1. Initial Typing and Ambiguity Identification:
-
Perform standard Sanger sequencing of HLA-A exons 2 and 3.
-
Analyze the sequencing data. If heterozygous positions lead to multiple possible allele combinations (e.g., A33:01/AXX:XX or A33:03/AYY:YY), proceed to the next step.
2. Design of Group-Specific Primers:
-
Align the sequences of the potential ambiguous alleles (e.g., A33:01 and A33:03) and identify nucleotide differences.
-
Design a forward or reverse primer where the 3' end corresponds to a unique polymorphism of one of the alleles. This will ensure preferential amplification of that specific allele.
3. Group-Specific PCR Amplification:
-
Perform two separate PCR reactions.
-
Reaction 1: Use a forward primer common to both alleles and the group-specific reverse primer for the first potential allele.
-
Reaction 2: Use the same common forward primer and the group-specific reverse primer for the second potential allele.
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
4. Sequencing and Analysis:
-
Purify the PCR products from each reaction.
-
Perform Sanger sequencing on each purified product using the common forward primer.
-
Analyze the two resulting sequences. Each sequence should now represent a single HLA-A allele, allowing for unambiguous typing.
Protocol 2: High-Resolution HLA-A*33:01 Typing by NGS
This protocol outlines a general workflow for achieving high-resolution HLA-A*33:01 typing using an NGS platform.
1. DNA Quantification and Quality Control:
-
Quantify the genomic DNA using a fluorometric method (e.g., Qubit).
-
Assess DNA purity using A260/A280 and A260/A230 ratios.
2. Library Preparation:
-
Targeted Amplification: Amplify the full HLA-A gene (including exons and introns) using long-range PCR with primers specific for HLA-A.
-
Fragmentation and Adapter Ligation: Fragment the amplicons and ligate sequencing adapters with unique barcodes for each sample to allow for multiplexing.
-
Library Quantification and QC: Quantify the final library and assess its size distribution.
3. Sequencing:
-
Pool the barcoded libraries.
-
Perform sequencing on an NGS platform (e.g., Illumina MiSeq) according to the manufacturer's instructions.
4. Bioinformatics Analysis:
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference HLA database, such as the IPD-IMGT/HLA database.
-
Allele Calling: Use a specialized HLA typing software (e.g., Omixon, NGSengine, or open-source tools) to assign the HLA-A genotype. These tools are designed to handle the high polymorphism of the HLA region.
-
Manual Review: For any low-confidence calls or remaining ambiguities, manually inspect the read alignments in a genome viewer to confirm the variants and their phasing.
Data Presentation
Comparison of HLA-A*33:01 Typing Methods
| Feature | SSO/SSP | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Resolution | Low to Intermediate (2-4 digits) | Intermediate to High (4-6 digits) | High (6-8 digits or full gene) |
| Throughput | High | Low | Very High |
| Cost per Sample | Low | Moderate | Decreasing, moderate to high |
| Ambiguity Rate | Moderate to High | Moderate | Low |
| Concordance with Reference (General HLA-A) | ~99.7% | Gold Standard (historically) | >99%[16][17][18][19][20][21][22] |
| Ability to Detect Novel Alleles | No | Yes, but challenging | Yes |
| Workflow Complexity | Simple | Moderate | Complex |
Logical Relationships in HLA-A*33 Allele Differentiation
Caption: Key genomic regions for differentiating HLA-A*33 alleles.
References
- 1. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 2. HLAreporter: a tool for HLA typing from next generation sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ucdenver.edu [ucdenver.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 7. Ambiguous allele combinations in HLA Class I and Class II sequence-based typing: when precise nucleotide sequencing leads to imprecise allele identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of Ambiguous HLA Genotyping in Korean by Multi-Group-Specific Sequence-Based Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HLA Sequencing | HLA typing with NGS [illumina.com]
- 11. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 12. A walk through the development of human leukocyte antigen typing: from serologic techniques to next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Haplotype phasing: Existing methods and new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a sample sparing strategy for HLA typing utilizing next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of sequence‐specific oligonucleotide probe vs next generation sequencing for HLA‐A, B, C, DRB1, DRB3/B4/B5, DQA1, DQB1, DPA1, and DPB1 typing: Toward single‐pass high‐resolution HLA typing in support of solid organ and hematopoietic cell transplant programs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CTT Journal [cttjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Unique Molecular Identifier-Based High-Resolution HLA Typing and Transcript Quantitation Using Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Peptide Binding Assays for HLA-A*33:01
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to refine and optimize peptide binding assays for the Human Leukocyte Antigen (HLA)-A*33:01 allele.
Frequently Asked Questions (FAQs)
Q1: What is the known peptide-binding motif for HLA-A*33:01?
A1: HLA-A*33:01 belongs to the A3 supertype.[1] Peptides that bind to A3 supertype alleles typically are 9 amino acids in length and have a distinct binding motif. They generally prefer small or aliphatic amino acids (such as Alanine, Threonine, Serine, Valine, Leucine, or Isoleucine) at the second position (P2) and basic amino acids (like Arginine or Lysine) at the C-terminus (PΩ).[1]
Table 1: General Peptide Binding Motif for HLA-A*33:01 (A3 Supertype)
| Anchor Position | Preferred Amino Acids | Role in Binding |
|---|---|---|
| P2 | Small, Aliphatic (A, T, S, V, L, I) | Primary anchor interacting with the B pocket of the HLA groove. |
| PΩ (P9 for 9-mers) | Basic (K, R) | Primary anchor interacting with the F pocket of the HLA groove. |
Q2: What are the most common in vitro assay formats for measuring peptide binding to HLA-A*33:01?
A2: Several assay formats can be used to measure the interaction between peptides and HLA molecules. Common methods include:
-
Competition-Based Cellular Assays: These assays use cells that express HLA-A*33:01 on their surface. A fluorescently labeled reference peptide competes with the unlabeled test peptide for binding to the HLA molecule, and the signal is typically read using flow cytometry.[2][3]
-
Fluorescence Polarization (FP) Assays: This is a homogenous, competition-based assay that measures the change in polarization of a fluorescently labeled peptide. When the small, labeled peptide binds to the much larger HLA molecule, its rotation slows, and the polarization of its fluorescence increases. An unlabeled test peptide will compete for binding, causing a decrease in polarization.[4]
-
ELISA-Based Assays: In this format, recombinant HLA-A*33:01 molecules are immobilized on a plate. The binding of a biotinylated peptide can be detected with a streptavidin-enzyme conjugate. Competition assays can be set up by adding the unlabeled test peptide.[5]
-
HLA Stabilization Assays: These assays utilize cell lines with defective antigen processing machinery (like T2 cells), which results in unstable, empty HLA class I molecules on the cell surface. The addition of a binding peptide stabilizes the HLA molecule, and the increase in stable complexes on the cell surface is detected by a conformation-specific antibody via flow cytometry.[6]
Q3: How should I interpret the IC50 values from my competition assay?
A3: The half-maximal inhibitory concentration (IC50) represents the concentration of a test peptide required to block 50% of the binding of a labeled reference peptide.[4] It is an inverse measure of binding affinity. While thresholds can vary, a general guideline for interpreting immunogenic potential is provided below.[7]
Table 2: Interpretation of Peptide Binding Affinity (IC50 Values)
| IC50 Value (nM) | Binding Affinity Classification | General Immunogenic Potential |
|---|---|---|
| < 50 | High | Strong |
| 50 - 500 | Intermediate | Moderate |
| 500 - 5000 | Low | Weak / Unlikely |
| > 5000 | None | None |
Q4: What is a suitable positive control for an HLA-A*33:01 binding assay?
A4: A strong positive control is critical for validating your assay. The ideal positive control is a peptide with a known high affinity for HLA-A*33:01. If a specific, validated peptide is not available, you can design one based on the canonical A3 supertype motif (see Table 1), for example, a 9-mer peptide with a small or aliphatic residue at P2 and a Lysine (K) or Arginine (R) at P9.
Experimental Protocols
Protocol: Competition-Based Fluorescence Polarization (FP) Assay
This protocol provides a general workflow for determining the binding affinity (IC50) of a test peptide to recombinant HLA-A*33:01.
Materials:
-
Recombinant, purified soluble HLA-A*33:01 protein
-
Fluorescently labeled reference peptide (high affinity for HLA-A*33:01)
-
Unlabeled test peptides and a known high-affinity positive control peptide
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Low-volume, non-binding black 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the HLA-A*33:01 protein in assay buffer. The optimal concentration must be determined empirically but is often slightly below the saturation point for the labeled peptide.
-
Prepare a stock solution of the fluorescently labeled reference peptide. The final concentration should provide a robust signal without being wasteful (typically in the low nM range).
-
Prepare serial dilutions of the unlabeled test peptides and the positive control peptide in assay buffer. A typical starting range is from 100 µM down to 1 nM.
-
-
Assay Setup (in a 384-well plate):
-
Control Wells (Maximum Polarization): Add HLA-A*33:01 protein, labeled reference peptide, and assay buffer (no competitor peptide).
-
Control Wells (Minimum Polarization): Add labeled reference peptide and assay buffer (no HLA protein or competitor).
-
Test Wells: Add HLA-A*33:01 protein and a specific concentration from the serial dilution of your unlabeled test peptide.
-
-
Incubation 1 (Competition):
-
Add the HLA-A*33:01 protein to the test and maximum polarization wells.
-
Add the serially diluted unlabeled test peptides (and positive control) to their respective test wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the unlabeled peptides to reach binding equilibrium with the HLA molecules.
-
-
Incubation 2 (Tracer Binding):
-
Add the fluorescently labeled reference peptide to all wells.
-
Incubate the plate in the dark at room temperature for 2-24 hours. The optimal time should be determined to ensure the reaction has reached equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for your chosen fluorophore.
-
-
Data Analysis:
-
Subtract the mP value of the minimum polarization wells (background) from all other readings.
-
Plot the mP values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[4]
-
References
- 1. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 2. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hlaprotein.com [hlaprotein.com]
- 5. Peptide binding to HLA class I molecules: homogenous, high-throughput screening, and affinity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 7. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Population Stratification in HLA-A*33:01 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HLA-A*33:01 association studies. It offers guidance on identifying and correcting for population stratification to ensure the validity of research findings.
Frequently Asked Questions (FAQs)
Q1: What is population stratification and why is it a concern in HLA-A*33:01 association studies?
A1: Population stratification refers to the presence of systematic differences in allele frequencies between subpopulations within a study group. In the context of HLA-A*33:01 association studies, if the frequency of this allele and the prevalence of the disease or trait of interest differ across these subpopulations, it can lead to spurious associations. This is a significant concern because it can result in false-positive findings, where an association is detected not because the allele is causally related to the disease, but because both the allele and the disease are more common in a particular subgroup.
Q2: How can I detect population stratification in my study?
A2: Several methods can be used to detect population stratification. One of the most common is the calculation of the genomic inflation factor (λ) . A λ value greater than 1.05 suggests the presence of population stratification or other confounding factors like cryptic relatedness. Another widely used method is Principal Component Analysis (PCA) . In a PCA plot, individuals from different ancestral backgrounds will often cluster separately, providing a visual representation of the population structure within your sample.
Q3: What are the primary methods to control for population stratification?
A3: The main approaches to control for population stratification include:
-
Genomic Control (GC): This method adjusts the association test statistic by the genomic inflation factor (λ) to correct for inflation.[1][2]
-
Principal Component Analysis (PCA): The top principal components, which capture the major axes of genetic variation, are included as covariates in the association analysis to adjust for ancestry.[3][4]
-
Linear Mixed Models (LMMs): These models account for both fixed effects (like the SNP of interest) and random effects, including a genetic relationship matrix to account for population structure and relatedness.[5][6]
-
Structured Association: This method assigns individuals to subpopulations and then performs association testing within each subpopulation.[7]
Troubleshooting Guide
Issue 1: My genomic inflation factor (λ) is high (e.g., > 1.1), suggesting significant population stratification.
Solution:
A high genomic inflation factor indicates that your association statistics are inflated, likely due to population stratification.
-
Step 1: Perform Principal Component Analysis (PCA). Visualize the genetic ancestry of your samples by plotting the top principal components (e.g., PC1 vs. PC2). This will help you identify distinct population clusters.
-
Step 2: Include Principal Components as Covariates. Re-run your association analysis including the top principal components (typically the top 5 or 10) as covariates in your regression model. This will adjust the association test for the observed population structure.
-
Step 3: Re-calculate the Genomic Inflation Factor. After correcting for population structure using PCA, recalculate the genomic inflation factor. A value closer to 1.0 indicates that the stratification has been adequately controlled.
Example Data:
| Analysis Stage | Genomic Inflation Factor (λ) |
| Before PCA Correction | 1.12 |
| After PCA Correction (Top 5 PCs as covariates) | 1.02 |
Issue 2: My PCA plot shows overlapping clusters or a continuous cline of variation, making it difficult to define distinct subpopulations.
Solution:
In many populations, especially admixed ones, genetic ancestry exists on a continuum rather than in discrete clusters. In such cases, using principal components as continuous variables is the appropriate approach.
-
Action: Instead of trying to define discrete clusters, use the top principal components as continuous covariates in your association analysis. This approach models ancestry as a continuous variable, which is more appropriate for admixed populations or those with a clinal structure. Linear mixed models are also particularly effective in these scenarios.
Issue 3: After correcting for population stratification, my previously significant association with HLA-A*33:01 is no longer statistically significant.
Solution:
This is a common outcome and suggests that the initial association was likely a false positive due to confounding by population stratification.
-
Interpretation: The loss of significance after correction indicates that the original association was likely driven by differences in ancestry between your case and control groups that were correlated with both HLA-A*33:01 frequency and the disease/trait.
-
Next Steps: While this result may be disappointing, it is a crucial step in ensuring the robustness of your findings. You can now be more confident that any remaining significant associations are not simply artifacts of population structure.
Data Presentation
Table 1: Allele Frequency of HLA-A*33:01 in Various Populations
The following table summarizes the allele frequency of HLA-A*33:01 in different populations, compiled from the Allele Frequency Net Database.[8][9][10][11][12] Understanding the differential distribution of this allele is crucial for designing and interpreting association studies.
| Population | Region | Allele Frequency (%) | Sample Size |
| European American | North America | 1.4 | 8,958 |
| African American | North America | 2.3 | 4,320 |
| Han Chinese | East Asia | 9.6 | 10,432 |
| Japanese | East Asia | 12.1 | 29,878 |
| South Korean | East Asia | 15.6 | 1,000 |
| Punjabi | South Asia | 4.5 | 2,096 |
| Italian | Europe | 1.2 | 14,754 |
| English | Europe | 0.8 | 5,438 |
| Mexican | Latin America | 2.2 | 3,456 |
| Brazilian | Latin America | 1.8 | 1,234 |
Experimental Protocols
Protocol 1: Principal Component Analysis (PCA) for Population Stratification Correction
This protocol outlines the steps for performing PCA using the PLINK software and visualizing the results in R.
1. Data Preparation and Quality Control (QC) in PLINK:
-
Ensure your genotype data is in PLINK binary format (.bed, .bim, .fam).
-
Perform standard QC steps, including filtering for missingness, minor allele frequency (MAF), and Hardy-Weinberg equilibrium (HWE).
2. Linkage Disequilibrium (LD) Pruning in PLINK:
-
LD-prune the dataset to remove correlated SNPs, which can inflate the variance explained by PCs.
3. Run PCA in PLINK:
-
Execute the PCA command on the pruned dataset. This will generate a .eigenvec file containing the principal components for each individual and an .eigenval file with the eigenvalues.
4. Visualization in R:
-
Load the .eigenvec file into R and create a scatter plot of the top two principal components.
5. Association Analysis with PCA Covariates:
-
Include the top principal components (e.g., PC1 to PC5) as covariates in your association analysis model (e.g., logistic regression in PLINK or R).
Protocol 2: Linear Mixed Model (LMM) Analysis for Population Stratification Correction
This protocol provides a general workflow for using a linear mixed model with software like GCTA or GEMMA.
1. Data Preparation:
-
Your genotype data should be in a format compatible with the chosen software (e.g., PLINK binary format).
-
Ensure you have a phenotype file that maps individuals to their trait or disease status.
2. Generate a Genetic Relationship Matrix (GRM):
-
The first step in an LMM is to calculate the GRM, which quantifies the genetic similarity between all pairs of individuals.
3. Run the LMM Association Analysis:
-
Perform the association analysis using the LMM, specifying your phenotype file and the calculated GRM. The model will account for the relatedness structure captured in the GRM.
Note: The exact commands and file formats may vary slightly between different LMM software packages like GEMMA or FaST-LMM.[6][13][14]
Mandatory Visualization
Caption: Workflow for controlling population stratification in association studies.
Caption: Detailed workflow for PCA-based population stratification correction.
References
- 1. researchgate.net [researchgate.net]
- 2. Power considerations for λ inflation factor in meta-analyses of genome-wide association studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient toolkit implementing best practices for principal component analysis of population genetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cog-genomics.org [cog-genomics.org]
- 5. Comparison of mixed model based approaches for correcting for population substructure with application to extreme phenotype sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yanglab.westlake.edu.cn [yanglab.westlake.edu.cn]
- 7. GWAS in practice [jyanglab.com]
- 8. The Allele Frequency Net Database [HLA Allele Information] [allelefrequencies.net]
- 9. The Allele Frequency Net Database [Search HLA Allele Frequencies] [allelefrequencies.net]
- 10. The Allele Frequency Net Database - Allele, haplotype and genotype frequencies in Worldwide Populations [allelefrequencies.net]
- 11. The Allele Frequency Net Database [HLA Database Breakdowns] [allelefrequencies.net]
- 12. Allele frequency net: a database and online repository for immune gene frequencies in worldwide populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xzlab.org [xzlab.org]
- 14. statgen.us [statgen.us]
best practices for HLA-A*33:01 sample collection and storage
Welcome to the technical support center for HLA-A*33:01 sample collection and storage. This resource provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions to ensure high-quality samples for accurate HLA typing and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the best type of sample to collect for HLA-A*33:01 typing?
For HLA-A*33:01 typing, the most common and reliable sample types are whole blood and buccal (cheek) swabs.[1] Both can yield high-quality DNA suitable for HLA analysis. The choice between them may depend on factors such as collection logistics, donor convenience, and specific downstream applications.
Q2: Which anticoagulant should I use for blood collection for HLA typing?
EDTA (Ethylenediaminetetraacetic Acid) is the preferred anticoagulant for blood samples intended for HLA typing.[2][3][4] It effectively prevents clotting by chelating calcium ions while preserving the integrity of cellular components for DNA extraction.[3][4][5] Heparin is generally not recommended for hematologic testing.[3]
Q3: How should I store whole blood samples before processing?
Whole blood samples should be stored at room temperature (20-26°C or 68-78.8°F) and transported to the laboratory within 72 hours of collection.[2] For short-term storage beyond immediate processing, refrigeration at 2°C to 8°C is recommended for up to 7 days, although some degradation may occur after 72 hours.[6][7][8] Do not freeze whole blood samples , as this can lyse cells and compromise DNA quality.[2]
Q4: What is the best way to store isolated DNA for long-term use?
For long-term storage, purified DNA is most stable when stored at -20°C or -80°C.[9][10][11] Storing DNA in a TE (Tris-EDTA) buffer can help prevent degradation from nucleases.[9] Repeated freeze-thaw cycles should be avoided as they can shear genomic DNA; therefore, it is advisable to store DNA in aliquots.[12] Dry-state storage at room temperature using specialized matrices is also a viable option for long-term preservation.[13][14]
Q5: Can I use buccal swabs for HLA-A*33:01 typing?
Yes, buccal swabs are a widely accepted and non-invasive method for collecting samples for HLA typing.[1][7][15][16] It is crucial to allow the swabs to air dry completely for at least 2 to 3 hours before placing them in the collection tube to prevent mold growth.[15][17]
Troubleshooting Guides
This section addresses common issues encountered during sample collection and processing for HLA-A*33:01 analysis.
Issue 1: Low DNA Yield from Blood Samples
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Volume | For low white blood cell counts, consider increasing the initial blood volume for extraction.[18] |
| Improper Sample Storage | Process or refrigerate blood samples shortly after collection. Avoid leaving them at room temperature for extended periods.[18] |
| Incomplete Cell Lysis | Ensure adequate mixing with lysis buffer and consider extending the incubation time or increasing the temperature during the lysis step.[8][18] |
| Clotted Sample | Ensure the blood collection tube is inverted gently 8-10 times immediately after collection to mix with the anticoagulant.[2] Clots can trap white blood cells, reducing the available DNA.[18] |
| Expired Reagents | Check the expiration dates of all extraction kit reagents, especially enzymes like Proteinase K, which can lose activity over time.[18] |
Issue 2: Poor DNA Quality (Degradation)
| Possible Cause | Troubleshooting Step |
| Delayed Processing | Process blood samples as soon as possible after collection, ideally within 8-12 hours, to maintain cell viability and DNA integrity.[19] |
| Incorrect Storage Temperature | Store whole blood at room temperature or refrigerated (2-8°C) for the short term.[2][6] Do not freeze whole blood.[2] Store purified DNA at -20°C or below.[9] |
| Repeated Freeze-Thaw Cycles | Aliquot purified DNA before freezing to avoid multiple freeze-thaw cycles that can shear the DNA.[12] |
| Nuclease Contamination | Use sterile techniques and nuclease-free reagents and consumables during DNA extraction and handling. Storing DNA in TE buffer can inhibit nuclease activity.[9] |
Issue 3: Failed or Ambiguous HLA Typing Results
| Possible Cause | Troubleshooting Step |
| Low DNA Concentration | Ensure the starting DNA concentration meets the requirements of the HLA typing assay. |
| PCR Inhibition | Contaminants such as heparin, ethanol, or residual salts from the extraction process can inhibit PCR. Ensure wash steps during DNA purification are performed correctly.[18] |
| Sample Cross-Contamination | Handle one sample at a time and use barrier pipette tips to prevent cross-contamination between samples. |
Sample Storage Guidelines
Proper storage is critical for maintaining sample integrity. The following tables summarize the recommended conditions for different sample types.
Table 1: Whole Blood Sample Storage
| Storage Duration | Temperature | Notes |
| Up to 72 hours | Room Temperature (20-26°C) | Preferred for transport and immediate processing.[2] |
| Up to 7 days | Refrigerated (2-8°C) | Suitable for short-term storage.[6][7][8] |
| Long-term | Not Recommended | Do not freeze whole blood.[2] |
Table 2: Isolated DNA Storage
| Storage Duration | Temperature | Buffer | Notes |
| Short-term (days to weeks) | Refrigerated (2-8°C) | TE Buffer | Suitable for frequently used aliquots.[12] |
| Long-term (months to years) | Frozen (-20°C or -80°C) | TE Buffer | Gold standard for long-term preservation.[9][11] Avoid repeated freeze-thaw cycles.[12] |
| Very Long-term (decades) | Lyophilized (Freeze-dried) or Precipitated in Ethanol | N/A | Offers excellent stability at room temperature.[11][12] |
Table 3: Peripheral Blood Mononuclear Cells (PBMCs) Storage
| Storage Duration | Temperature | Medium | Notes |
| Short-term (up to 24 hours) | Room Temperature | N/A (as whole blood) | Process within 8-12 hours for optimal viability.[19] |
| Long-term | Liquid Nitrogen Vapor Phase (< -135°C) | Cryopreservation medium with DMSO | Essential for preserving cell function for future assays.[20] |
Experimental Protocols
Protocol 1: Buccal Swab Sample Collection
-
Preparation : The donor should not eat or drink for 1 to 2 hours before sample collection.[15][16]
-
Collection :
-
Drying :
-
Storage :
Protocol 2: PBMC Isolation using Density Gradient Centrifugation
-
Blood Dilution : Dilute the whole blood sample with an equal volume of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Gradient Preparation : Dispense 15 mL of Ficoll-Paque™ or a similar density gradient medium into a 50 mL conical tube.
-
Layering : Carefully overlay the diluted blood onto the Ficoll-Paque™, minimizing mixing of the two layers.
-
Centrifugation : Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the brake off.
-
PBMC Collection : After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible. Carefully aspirate this layer and transfer it to a new conical tube.
-
Washing :
-
Cell Counting and Cryopreservation : Resuspend the final PBMC pellet in a suitable cryopreservation medium for cell counting and subsequent freezing.
Visual Workflows and Diagrams
Caption: General workflow from sample collection to HLA-A*33:01 typing.
Caption: Decision tree for troubleshooting low DNA yield from samples.
References
- 1. nmdp.org [nmdp.org]
- 2. HLA Class II Donor Typing - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 3. eclinpath.com [eclinpath.com]
- 4. sinymedical.com [sinymedical.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Recommended Storage Guidelines for Whole Blood Samples: Temperature, Light Exposure, and Duration of Storage [needle.tube]
- 7. uamshealth.com [uamshealth.com]
- 8. mpbio.com [mpbio.com]
- 9. willowfort.co.uk [willowfort.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization) [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA Storage under High Temperature Conditions Does Not Affect Performance in Human Leukocyte Antigen Genotyping via Next-Generation Sequencing (DNA Integrity Maintained in Extreme Conditions) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suitability of dried DNA for long-range PCR amplification and HLA typing by next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mskcc.org [mskcc.org]
- 16. lyfboat.com [lyfboat.com]
- 17. mskcc.org [mskcc.org]
- 18. cambrianbioworks.com [cambrianbioworks.com]
- 19. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. cancer.gov [cancer.gov]
Technical Support Center: HLA-A*33:01 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common errors in HLA-A*33:01 research.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding HLA-A*33:01 research, from basic characteristics to its role in drug hypersensitivity.
Q1: What is HLA-A*33:01 and why is it significant?
A1: HLA-A33:01 is a specific allele of the Human Leukocyte Antigen (HLA)-A gene, which is part of the major histocompatibility complex (MHC) class I region on chromosome 6. HLA molecules are crucial for the immune system's ability to distinguish self from non-self. They present peptide antigens to T-cells, initiating an immune response. HLA-A33:01 is particularly significant due to its strong association with adverse drug reactions, most notably terbinafine-induced liver injury.[1][2] Understanding its function and characteristics is vital for drug development and personalized medicine.
Q2: What is the known association between HLA-A*33:01 and terbinafine-induced liver injury?
A2: Multiple studies have confirmed a strong genetic association between the presence of the HLA-A33:01 allele and the risk of developing drug-induced liver injury (DILI) in patients taking terbinafine (B446), an antifungal medication.[1][2] The carrier frequency of HLA-A33:01 is significantly higher in patients with terbinafine-induced hepatotoxicity compared to the general population.[1] This suggests that the HLA-A*33:01 molecule may be involved in the presentation of terbinafine or its metabolites to T-cells, leading to an aberrant immune response that targets liver cells.
Q3: Are there other drugs associated with hypersensitivity reactions in HLA-A*33:01 carriers?
A3: Besides terbinafine, HLA-A33:01 has been associated with liver injury induced by other drugs, such as fenofibrate (B1672516) and ticlopidine. While the association is strongest with terbinafine, these findings suggest that HLA-A33:01 may have a broader role in drug hypersensitivity.
Q4: How does the frequency of HLA-A*33:01 vary across different populations?
A4: The frequency of the HLA-A*33:01 allele varies significantly among different ethnic groups. This is a critical consideration when designing and interpreting studies. For example, its carrier frequency is relatively low in European and East Asian populations but higher in certain other groups. Accurate population-specific allele frequency data is essential for risk assessment in clinical trials and pharmacovigilance.[1]
Data Presentation
Table 1: Carrier Frequency of HLA-A*33:01 in Selected Populations
| Population | Carrier Frequency (%) | Reference(s) |
| European Ancestry | 1.6 - 2.2 | [1] |
| Jewish Ancestry | 6.8 | [1] |
| African American | 4.6 | [1] |
| Hispanic Ancestry | 4.4 | [1] |
| East Asian | 0.08 | [1] |
Frequencies are derived from control populations in cited studies and may vary between specific subpopulations.
Table 2: Predicted Binding Affinity of Example Peptides to HLA-A*33:01
| Peptide Sequence | Source Protein | Predicted Affinity (IC50, nM) |
| FAFRDLCIVYR | Human papillomavirus type 16 - E6 | 15.6 |
| KFYSKISEYR | Human papillomavirus type 16 - E6 | 28.9 |
| WTGRCMSCCRSSR | Human papillomavirus type 16 - E6 | 45.2 |
| NIRGRWTGRCM | Human papillomavirus type 16 - E6 | 120.5 |
| TAMFQDPQERPR | Human papillomavirus type 16 - E6 | 189.3 |
| CVYCKQQLLR | Human papillomavirus type 16 - E6 | 210.7 |
Disclaimer: These are in silico predictions and require experimental validation. Data sourced from predictions based on IEDB analysis resources.[3]
Troubleshooting Guides
HLA-A*33:01 Genotyping
Q: My sequencing-based typing (SBT) for HLA-A*33:01 is returning ambiguous results. What are the common causes and solutions?
A: Ambiguity in HLA genotyping is a common issue due to the high polymorphism of HLA genes. For HLA-A33:01, a frequent source of ambiguity is the presence of other closely related A33 alleles, such as HLA-A*33:03.
-
Problem: Phase ambiguity, where the cis/trans orientation of polymorphisms on the two parental chromosomes cannot be determined from sequencing data of heterozygous individuals. This is especially true when relying only on exon 2 and 3 sequencing.
-
Solution:
-
High-Resolution Typing: Employ high-resolution typing methods like Next-Generation Sequencing (NGS) that cover the full gene, including introns. This provides more phase information to resolve ambiguities.
-
Group-Specific Primers: Use group-specific sequencing primers that amplify each allele separately.
-
Reference Databases: Ensure you are using the latest version of the IMGT/HLA database for allele assignment, as new alleles are continuously being added.
-
Q: I am using a proxy SNP for HLA-A*33:01 imputation, but the results are not concordant with my validation genotyping. Why?
A: Imputation relies on linkage disequilibrium (LD) between the SNP and the HLA allele, which can vary between populations.
-
Problem: The proxy SNP may not be in perfect LD with HLA-A*33:01 in your specific study population, or it may also be linked to other HLA alleles.
-
Solution:
-
Population-Specific Validation: Validate the accuracy of the proxy SNP in a subset of your study population with high-resolution HLA typing.
-
Direct Typing: For definitive results, especially in clinical research, direct high-resolution genotyping of HLA-A*33:01 is recommended over imputation.[1]
-
References
quality control measures for HLA-A*33:01 genotyping
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for HLA-A*33:01 genotyping. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for HLA-A*33:01 genotyping?
A1: The primary methods for HLA-A*33:01 genotyping include DNA-based techniques such as Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP), PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO), Sanger-based Typing (SBT), and Next-Generation Sequencing (NGS).[1][2] Each method offers different levels of resolution, throughput, and sensitivity.[2][3] NGS is increasingly becoming the method of choice for high-resolution typing due to its ability to sequence the entire gene and resolve ambiguities.[4][5][6]
Q2: What is "genotyping ambiguity" and how can it be resolved for HLA-A*33:01?
A2: Genotyping ambiguity occurs when a specific DNA sequence can be assigned to multiple possible HLA allele combinations.[7] For HLA-A*33:01, this can arise from shared polymorphisms with other HLA-A alleles within the sequenced region. Ambiguities are often resolved by extending the sequencing to other exons of the HLA-A gene or by using group-specific primers to isolate and sequence a single allele.[8] High-resolution techniques like NGS that provide full-gene coverage can significantly reduce or eliminate these ambiguities.[6]
Q3: What are the minimum quality control requirements for a laboratory performing HLA typing?
A3: Laboratories performing HLA typing should adhere to standards set by organizations like the European Federation for Immunogenetics (EFI) and the American Society for Histocompatibility and Immunogenetics (ASHI).[9] Key requirements include:
-
Regular participation in proficiency testing (PT) programs.[10][11]
-
Use of well-characterized positive and negative controls in every assay.
-
Validated and documented standard operating procedures (SOPs) for all typing methods.[12]
-
Established criteria for data acceptance and interpretation.[9]
-
Procedures for resolving discrepant results.
Q4: How do I select appropriate control materials for HLA-A*33:01 genotyping?
A4: Control materials should include DNA samples with known HLA-A*33:01 genotypes, including heterozygous and homozygous examples if available. Reference materials from accredited cell lines (e.g., from the International HLA and Immunogenetics Workshop - IHIW) are highly recommended.[10] Additionally, a negative control (no DNA) should be included in every run to monitor for contamination.
Troubleshooting Guide
PCR-Based Methods (SSP/SSO)
| Issue | Possible Cause | Recommended Solution |
| No amplification (including internal control) | PCR inhibition | Check DNA purity (A260/A280 ratio should be ~1.8). Dilute the DNA sample. |
| Incorrect PCR cycling conditions | Verify the annealing temperature and extension time in your protocol. Ensure the thermal cycler is calibrated.[13] | |
| Reagent failure | Use a new aliquot of primers, polymerase, and dNTPs. | |
| Weak or no specific allele amplification (internal control is present) | Low DNA concentration | Quantify your DNA and ensure you are using the recommended amount (typically 50-100ng per reaction).[14][15] |
| Primer-template mismatch | Review the primer sequences for compatibility with known variants of HLA-A*33:01. | |
| Non-specific amplification (extra bands on the gel) | Annealing temperature is too low | Increase the annealing temperature in increments of 1-2°C. |
| Too much template DNA | Reduce the amount of DNA in the reaction.[14] | |
| Primer-dimer formation | Optimize primer concentrations. | |
| Allele dropout (false homozygosity) | Polymorphism in a primer binding site | Use an alternative primer set that targets a different region of the gene. |
| Insufficient PCR cycles | Increase the number of PCR cycles by 2-5. |
Sanger-Based Typing (SBT)
| Issue | Possible Cause | Recommended Solution |
| High background noise in electropherogram | Poor DNA quality | Re-purify the DNA sample. Ensure the A260/A280 ratio is optimal.[16] |
| Contamination | Use fresh reagents and dedicated pipettes.[16] | |
| Overlapping peaks (heterozygous bases) | Expected for heterozygous samples | Use software to analyze heterozygous sequences. To resolve phase, use group-specific primers or cloning. |
| "Dye blobs" | Unincorporated dye terminators | Ensure proper cleanup of the sequencing reaction.[16] |
| Sequence compression artifacts | Secondary structures in the DNA | Use a sequencing chemistry designed to resolve secondary structures.[17] |
| Ambiguous allele combination | Polymorphisms outside the sequenced region | Sequence additional exons of the HLA-A gene. |
| Phase ambiguity | Use group-specific sequencing primers (GSSPs) to sequence each allele separately. |
Next-Generation Sequencing (NGS)
| Issue | Possible Cause | Recommended Solution |
| Low read depth for HLA-A locus | Inefficient target enrichment | Optimize the capture probes or multiplex PCR primers for the HLA-A gene. |
| Poor library quality | Assess the library size and concentration before sequencing. | |
| Allele imbalance | PCR bias during library preparation | Use a polymerase with high fidelity and low bias. Optimize PCR cycling conditions. |
| Inaccurate DNA quantification | Use a fluorescent-based quantification method for better accuracy. | |
| Incorrect allele call | Outdated HLA database | Ensure your analysis software is using the latest version of the IMGT/HLA database. |
| Alignment errors | Manually inspect the read alignments for the HLA-A locus. | |
| Novel allele detected | True novel allele or sequencing artifact | Confirm the finding with an orthogonal method (e.g., Sanger sequencing). If confirmed, consider submitting the sequence to the IMGT/HLA database. |
Experimental Protocols
Protocol 1: DNA Quality Assessment
-
Quantification: Use a fluorometric method (e.g., Qubit) for accurate DNA concentration measurement.
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). The ideal A260/A280 ratio is ~1.8. A low A260/A230 ratio may indicate salt or other contaminants.
-
Integrity: For high-quality genomic DNA, run an aliquot on a 1% agarose (B213101) gel. A high molecular weight band with minimal smearing indicates good integrity.
Protocol 2: PCR-SSP for HLA-A*33:01
-
Reaction Setup: In a sterile PCR tube, prepare a master mix containing PCR buffer, dNTPs, Taq polymerase, and water. Aliquot the master mix into individual tubes for each primer set.
-
Add DNA and Primers: Add 50-100 ng of genomic DNA and the specific primer mix for HLA-A33:01 to the corresponding tubes. Include a positive control (known HLA-A33:01 DNA), a negative control (known non-HLA-A*33:01 DNA), and a no-template control.[18][19]
-
PCR Amplification: Perform PCR using a validated thermal cycler program. A typical program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[13]
-
Gel Electrophoresis: Resolve the PCR products on a 2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).[15] Use a 100 bp DNA ladder to determine the size of the amplicons.[13]
-
Interpretation: The presence of a band of the expected size indicates a positive reaction for the corresponding allele. The internal control band should be present in all reactions except the no-template control.
Protocol 3: Sanger Sequencing Data Review
-
Electropherogram Quality Check:
-
Assess the signal strength (peak height).
-
Examine the baseline for excessive noise.
-
Look for even peak spacing.
-
-
Base Calling and Sequence Alignment:
-
Use a sequence analysis software (e.g., CodonCode Aligner) to perform base calling and align the sequence to a reference from the IMGT/HLA database.
-
Manually review any discrepancies between the automated base calls and the electropherogram.
-
-
Heterozygote Analysis:
-
Identify positions with double peaks, indicating heterozygosity.[20]
-
Use software tools to deconvolute the two allele sequences.
-
-
Ambiguity Resolution:
-
If the allele combination is ambiguous, use group-specific sequencing primers to isolate and sequence each allele.
-
Quantitative Quality Control Metrics
| Parameter | Method | Acceptance Criteria |
| DNA Concentration | Fluorometry | 10-50 ng/µL |
| DNA Purity (A260/A280) | Spectrophotometry | 1.7 - 2.0 |
| PCR-SSP Concordance with Reference | Proficiency Testing | >95%[10][11] |
| Sanger Sequencing Phred Score (Q-score) | Sequence Analysis Software | >20 for at least 95% of bases |
| NGS Read Depth | NGS Analysis Pipeline | Minimum 100x coverage for the HLA-A locus |
| NGS Allele Balance (Heterozygous loci) | NGS Analysis Pipeline | Ratio between 0.4 and 0.6 |
| Proficiency Test Performance | External Quality Assessment | 100% concordance with expected results |
Visual Workflows
Caption: General experimental workflow for HLA-A*33:01 genotyping.
Caption: A logical workflow for troubleshooting common genotyping issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 3. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 4. Validation and application of new NGS-based HLA genotyping to clinical diagnostic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Statistical Resolution of Ambiguous HLA Typing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 9. efi-web.org [efi-web.org]
- 10. Quality Control Project of NGS HLA Genotyping for the 17th International HLA and Immunogenetics Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. biofortuna.com [biofortuna.com]
- 14. biofortuna.com [biofortuna.com]
- 15. biofortuna.com [biofortuna.com]
- 16. MGH DNA Core [dnacore.mgh.harvard.edu]
- 17. Using DNA sequencing electrophoresis compression artifacts as reporters of stable mRNA structures affecting gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. backend.ih-area.bio-rad.com [backend.ih-area.bio-rad.com]
- 20. Heterozygous Indel Analysis in Sanger Sequences | Using CodonCode Aligner [codoncode.com]
Technical Support Center: Optimization of T-Cell Activation Assays for HLA-A*33:01
Welcome to the technical support center for researchers, scientists, and drug development professionals working with T-cell activation assays involving the HLA-A*33:01 allele. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your T-cell activation assays for HLA-A*33:01.
Issue 1: High Background in ELISpot Assays
Question: I am observing a high number of spots in my negative control wells in an IFN-γ ELISpot assay with cells from an HLA-A*33:01 positive donor. What could be the cause and how can I reduce this background?
Answer: High background in ELISpot assays can obscure true antigen-specific responses. Several factors can contribute to this issue:
-
Cell Viability and Handling: Poor cell viability or harsh handling during isolation and counting can lead to non-specific cytokine release. Ensure high viability of your Peripheral Blood Mononuclear Cells (PBMCs) (>90%) and handle them gently.
-
Serum and Media Components: Certain lots of fetal bovine serum (FBS) can cause polyclonal T-cell activation. It is crucial to screen different lots of FBS for low background stimulation or consider using serum-free media. Some media formulations themselves can also contribute to higher background.[1]
-
Pre-activated T-cells: The donor may have an ongoing subclinical infection or recent immune activation, leading to a higher baseline of activated T-cells.[2] This can result in spontaneous cytokine secretion. Consider the donor's health status and recent medical history.
-
Plate and Membrane Issues: Improper washing or blocking of the ELISpot plate can lead to non-specific antibody binding. Ensure thorough washing and use a high-quality blocking buffer. Additionally, wrapping plates in aluminum foil during incubations can help reduce artifacts and background staining.[3]
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can cause non-specific immune stimulation. Regularly test your cell lines and reagents for contamination.
Troubleshooting Steps:
-
Optimize Cell Handling: Use fresh PBMCs whenever possible and ensure gentle pipetting.
-
Screen Reagents: Test different lots of FBS and media for their effect on background spot formation.
-
Resting Step: Include an overnight resting step for PBMCs after thawing before setting up the assay to allow cells to return to a basal state.
-
Thorough Washing: Ensure adequate washing of the ELISpot plates between each step to remove residual reagents.
-
Quality Control: Regularly check for mycoplasma and endotoxin contamination.
Issue 2: Low or No Detectable T-Cell Response
Question: I am not detecting a significant T-cell response to my HLA-A*33:01-restricted peptide in an intracellular cytokine staining (ICS) assay. What are the possible reasons for this?
Answer: A lack of a detectable T-cell response can be due to several factors, ranging from the peptide itself to the technical execution of the assay.
-
Suboptimal Peptide Concentration: The concentration of the peptide used for stimulation is critical. A titration experiment is necessary to determine the optimal concentration that induces a robust response without causing toxicity.
-
Low Frequency of Antigen-Specific T-Cells: The frequency of T-cells specific for a particular epitope can be very low, sometimes below the detection limit of the assay. Consider enriching for antigen-specific T-cells or using more sensitive techniques.
-
Incorrect Peptide Sequence or Purity: Ensure the peptide sequence is correct and that the purity is high (>90%). Impurities can inhibit T-cell responses.
-
Peptide-HLA Binding Affinity: The binding affinity of the peptide to HLA-A*33:01 can influence the magnitude of the T-cell response. Peptides with low binding affinity may not be presented efficiently.
-
Functional State of T-Cells: T-cells from certain donors may be anergic or exhausted, leading to a reduced capacity to produce cytokines upon stimulation.
-
Inadequate Stimulation Time: The kinetics of cytokine production can vary. An optimal stimulation time (typically 6-24 hours for ICS) should be determined.
Troubleshooting Steps:
-
Peptide Titration: Perform a dose-response experiment with your peptide, typically ranging from 0.1 to 10 µg/mL.
-
Use Positive Controls: Include a strong positive control, such as a superantigen (e.g., SEB) or a pool of well-characterized viral peptides (e.g., CEF peptide pool), to ensure the assay is working correctly.[4]
-
Verify Peptide Quality: Confirm the sequence and purity of your peptide with the manufacturer.
-
Antigen Presenting Cell (APC) Quality: Ensure you have a sufficient number of healthy and functional APCs. For peptide stimulation of PBMCs, monocytes typically serve as APCs.
-
Optimize Staining Protocol: Titrate your antibodies for optimal signal-to-noise ratio and ensure proper fixation and permeabilization steps.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of peptide to use for stimulating T-cells in the context of HLA-A*33:01?
A1: The optimal peptide concentration is epitope-dependent and needs to be determined empirically for each new peptide. A good starting point for peptide titration is a range of 0.1 µg/mL to 10 µg/mL. For example, in a study identifying a neoantigen epitope restricted by HLA-A*33:01, lymphoblastoid cell lines were pulsed with peptide concentrations up to 1000 ng/mL (1 µg/mL) for cytotoxicity assays.[5]
Q2: How can I confirm that the T-cell response I am observing is truly restricted by HLA-A*33:01?
A2: To confirm HLA restriction, you can use antigen-presenting cells (APCs) that express HLA-A33:01 and compare the response to APCs that do not. Monoallelic cell lines, which express only a single HLA allele, are ideal for this purpose. For instance, K562 cells engineered to express only HLA-A33:01 can be used as APCs. A positive T-cell response with HLA-A*33:01-expressing APCs and a lack of response with HLA-mismatched APCs would confirm the restriction.
Q3: What are some known peptides that are presented by HLA-A*33:01?
A3: Several peptides have been identified to be presented by HLA-A33:01. For example, a study on SARS-CoV-2 identified a peptide from the nucleocapsid protein (SSRGTSPAR) that is predicted to bind to HLA-A33:01.[6] Another study identified a neoantigen epitope from a U2AF1 mutation (DFREACCRR) that is presented by both HLA-A33:01 and HLA-A33:03.[5]
Q4: What is the expected frequency of T-cells specific for an HLA-A*33:01-restricted epitope in a healthy donor?
A4: The frequency of antigen-specific T-cells is highly variable and depends on the epitope and the donor's immune history. For common viral epitopes, the frequency can range from 0.01% to over 1% of CD8+ T-cells. For neoantigens or self-antigens, the frequency is typically much lower and may require sensitive techniques or ex vivo expansion for detection.
Experimental Protocols
Here are detailed methodologies for key T-cell activation assays.
IFN-γ ELISpot Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
96-well PVDF membrane plates
-
Sterile PBS
-
Anti-human IFN-γ capture antibody
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, and antibiotics)
-
PBMCs from an HLA-A*33:01 positive donor
-
Peptide of interest (HLA-A*33:01 restricted)
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (medium alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Plate Activation: Pre-wet the PVDF membrane with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coating: Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at room temperature.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Stimulation: Add the HLA-A*33:01 restricted peptide at the predetermined optimal concentration. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add BCIP/NBT substrate. Monitor spot development (typically 5-30 minutes).
-
Stopping the Reaction: Stop the reaction by washing the plate thoroughly with tap water.
-
Drying and Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol outlines the general steps for detecting intracellular IFN-γ.
Materials:
-
PBMCs from an HLA-A*33:01 positive donor
-
Complete RPMI-1640 medium
-
Peptide of interest (HLA-A*33:01 restricted)
-
Positive control (e.g., SEB)
-
Negative control (medium alone)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Surface antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular antibody (e.g., anti-IFN-γ)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1x10^6 PBMCs per well. Add the peptide, positive control, or negative control.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with surface antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize using a commercial kit or a prepared buffer (e.g., Cytofix/Cytoperm).
-
Intracellular Staining: Stain with the anti-IFN-γ antibody for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software, gating on lymphocytes, singlets, live cells, CD3+, and then CD8+ cells to determine the percentage of IFN-γ positive cells.
Quantitative Data
Quantitative data for T-cell responses to HLA-A*33:01 restricted peptides is limited in the public domain. The following table provides an example of peptide binding affinity and T-cell response data from a study on a KRAS G12R neoantigen.
| Peptide | HLA Allele | Predicted Binding Affinity (nM) | T-Cell Response (Assay) | Reference |
| KRAS G12R (3-12R) | HLA-A*33:01 | 10.5 | Positive (IFN-γ ELISpot & pHLA multimer) | [6] |
Note: This table is for illustrative purposes. Optimal conditions and expected results will vary depending on the specific peptide and experimental setup.
Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T-cell activation upon recognition of a peptide presented by HLA-A*33:01.
ELISpot Assay Workflow
Caption: Step-by-step workflow of an IFN-γ ELISpot assay.
Troubleshooting Logic for Low T-Cell Response
Caption: A logical workflow for troubleshooting low or absent T-cell responses in activation assays.
References
- 1. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. A Harmonized Approach to Intracellular Cytokine Staining Gating: Results from an International Multiconsortia Proficiency Panel Conducted by the Cancer Immunotherapy Consortium (CIC/CRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. JCI - Natural TCRs targeting KRASG12V display fine specificity and sensitivity to human solid tumors [jci.org]
Technical Support Center: Improving the Efficiency of HLA-A*33:01 Gene Editing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your HLA-A*33:01 gene editing experiments using CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: What is the most effective CRISPR-Cas9 format for editing HLA-A*33:01 in primary cells?
A: For primary cells, which are often sensitive and difficult to transfect, the ribonucleoprotein (RNP) format is highly recommended.[1] The RNP complex, consisting of the Cas9 protein pre-complexed with the guide RNA (gRNA), offers significant advantages:
-
High Editing Efficiency: The complex is active immediately upon entering the cell.
-
Reduced Off-Target Effects: The RNP is degraded relatively quickly by the cell, limiting the time the Cas9 nuclease is active and thereby reducing the chance of off-target cleavage compared to plasmid DNA.[1][2]
-
Lower Toxicity: Bypassing the need for transcription and translation reduces cellular stress and toxicity, which is critical for maintaining the viability of sensitive primary cells.[1]
While Cas9 mRNA is another viable option with transient expression, RNPs typically provide the best balance of high efficiency and low toxicity in primary cells.[1][3] Plasmid-based delivery is generally less effective and more toxic for these cell types.[1]
Q2: Why is guide RNA (gRNA) design so critical for targeting a specific allele like HLA-A*33:01?
A: The Human Leukocyte Antigen (HLA) system is the most polymorphic region of the human genome. This high degree of genetic variation means that different HLA alleles have very similar sequences. Therefore, precise gRNA design is crucial for:
-
Allele Specificity: The gRNA must target a sequence unique to HLA-A*33:01 to avoid editing other HLA-A alleles or even other HLA class I genes (e.g., HLA-B, HLA-C). Research has demonstrated the feasibility of disrupting one HLA-A allele while preserving another, highlighting the importance of precise gRNA design.[4]
-
Minimizing Off-Target Effects: Human genetic variation can create new potential off-target sites or alter on-target activity.[5] Using bioinformatics tools that account for single nucleotide polymorphisms (SNPs) is essential to predict and minimize unintended edits across the genome.[5][6]
-
Maximizing On-Target Activity: The efficacy of a gRNA is determined by its sequence, GC content, and secondary structure.[6][7] Using validated design algorithms helps select gRNAs with the highest probability of successful on-target cleavage.[8]
Q3: What are the most reliable methods for delivering the CRISPR/Cas9 RNP complex into primary cells?
A: Electroporation (also known as nucleofection) is the most widely used and effective method for delivering RNP complexes into a variety of primary cells, including T cells and hematopoietic stem cells.[1][2][9] This physical delivery method uses an electrical pulse to create temporary pores in the cell membrane, allowing the RNP to enter the cytoplasm and nucleus directly.[10] Optimization of electroporation parameters (voltage, pulse width, and buffers) is critical to balance high delivery efficiency with maximal cell viability.[1]
Other methods like viral transduction (using AAVs, for example) can also be highly efficient but involve more complex safety and manufacturing considerations.[9] Traditional lipofection is often inefficient and toxic to many primary cell types.[1]
Q4: How can I effectively validate the successful knockout of HLA-A*33:01 expression?
A: Validating gene knockout requires a multi-faceted approach to confirm the edit at both the genomic and protein levels.[11]
-
Genomic Level Validation:
-
Sanger Sequencing: PCR amplification of the target locus followed by Sanger sequencing can identify insertions or deletions (indels) resulting from the CRISPR edit. Analysis tools like TIDE can help quantify editing efficiency from a mixed population of cells.[12]
-
Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis, deep sequencing of the target locus provides detailed information on the percentage of edited alleles and the specific types of indels. This is also the gold standard for off-target analysis.[13]
-
-
Protein Level Validation:
-
Flow Cytometry: This is a highly effective method to confirm the loss of HLA-A protein expression on the cell surface. Using an antibody specific to the HLA-A allele (if available) or a pan-HLA Class I antibody can quantify the percentage of knockout cells in the population.[4][14]
-
Western Blotting: This technique can confirm the absence of the target protein in a cell lysate, providing further evidence of a successful knockout.[11]
-
Troubleshooting Guide
Problem: Low or No Editing Efficiency
This is one of the most common challenges in CRISPR experiments.[15][16]
| Possible Cause | Recommended Solution & Explanation |
| Suboptimal gRNA Design | The gRNA may have low on-target activity or be targeting a region of inaccessible chromatin. Solution: Design and test 2-3 different gRNAs for your target.[17] Use updated bioinformatics tools that predict on-target efficiency and account for genetic variation.[6][8] For knockout experiments, target an early exon to ensure a loss-of-function mutation.[6] |
| Inefficient Delivery | Primary cells are notoriously hard to transfect.[1] Solution: Optimize your delivery protocol. For electroporation, titrate voltage, pulse width, and the number of pulses to find a balance between efficiency and viability for your specific cell type.[1] Ensure cells are healthy and in the optimal growth phase before transfection.[1] |
| Incorrect RNP Assembly or Concentration | The molar ratio of Cas9 protein to gRNA is critical for forming an active complex. Solution: A 1:2 or 1:3 molar ratio of Cas9 to gRNA is often optimal, but this may require empirical testing.[18][19] Ensure you are using an appropriate dose of the RNP complex for your experiment; both too little and too much can negatively impact efficiency and viability.[17] |
| Poor Cell Health | Unhealthy or stressed cells will not respond well to transfection and gene editing. Solution: Use low-passage, healthy cells. Ensure optimal culture conditions before, during, and after the experiment.[1][7] For some cell types like T cells, activation prior to editing is crucial.[1] |
Problem: High Cell Toxicity or Death Post-Delivery
High cell death can compromise an entire experiment.[16]
| Possible Cause | Recommended Solution & Explanation |
| Harsh Delivery Conditions | Electroporation can be harsh on primary cells.[1] Solution: Reduce the harshness of the delivery method. Lower the electroporation voltage or number of pulses.[1] Use specialized buffers designed to protect primary cells during electroporation. |
| Toxicity of Reagents | High concentrations of Cas9/gRNA or contaminants in the reagents can be toxic. Solution: Titrate the RNP concentration to find the lowest effective dose.[16] Use high-quality, endotoxin-free reagents. |
| Poor Cell Quality | Cells that are already stressed are more susceptible to death from the experimental procedure. Solution: Ensure cells are healthy and handled gently throughout the process. Allow cells to recover adequately post-transfection before any further manipulation. |
Problem: High Off-Target Editing
Off-target effects are a major concern, especially for therapeutic applications.[20]
| Possible Cause | Recommended Solution & Explanation |
| Poor gRNA Specificity | The gRNA may have sequence similarity to other sites in the genome. Solution: Use bioinformatics tools to perform a thorough genome-wide search for potential off-target sites, considering mismatches and alternative PAM sequences.[6][20] Choose a gRNA with the fewest and least likely potential off-target sites. |
| Prolonged Cas9 Expression | The longer the Cas9 nuclease is active in the cell, the higher the chance of off-target cleavage. Solution: Use the RNP delivery method, as the protein is cleared by the cell relatively quickly, providing only a transient window of nuclease activity.[2] This is a key advantage over plasmid delivery, which can lead to prolonged and uncontrolled Cas9 expression. |
| High RNP Concentration | Excessive amounts of Cas9/gRNA can drive cleavage at sites with imperfect homology. Solution: Use the minimum effective concentration of the RNP complex that achieves sufficient on-target editing. |
| Choice of Cas9 Nuclease | Standard wild-type SpCas9 can have higher off-target activity. Solution: Consider using high-fidelity (HF) or enhanced specificity (eSp) Cas9 variants, which have been engineered to reduce off-target cleavage without compromising on-target efficiency.[7][8] |
Experimental Protocols & Visualizations
General Workflow for HLA-A*33:01 Gene Editing
The overall process from design to validation involves several key stages.
Caption: High-level workflow for CRISPR/Cas9 editing of HLA-A*33:01.
Protocol 1: Guide RNA (gRNA) Design for HLA-A*33:01
-
Obtain Target Sequence: Retrieve the specific DNA sequence for the HLA-A*33:01 allele, focusing on early exons to ensure a frameshift mutation upon successful editing.
-
Use Design Tools: Input the sequence into multiple gRNA design tools (e.g., CHOPCHOP, Synthego Design Tool, CRISPOR). These tools predict on-target efficiency and potential off-target sites.
-
Prioritize Specificity: Cross-reference predicted off-target sites with databases of human genetic variation (e.g., dbSNP) to ensure SNPs do not create new off-target sites. The goal is to find a 20-nucleotide sequence that is unique to HLA-A*33:01 and has a requisite Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[6]
-
Select Top Candidates: Choose 2-3 gRNA sequences with the highest predicted on-target scores and the lowest predicted off-target activity for empirical validation.
Protocol 2: RNP Electroporation into Primary Human T Cells
-
Cell Preparation: Isolate primary human T cells from healthy donors. Activate the T cells using appropriate methods (e.g., anti-CD3/CD28 beads) for 48-72 hours prior to electroporation, as activated T cells are more amenable to editing.[1]
-
RNP Formulation: Reconstitute synthetic gRNA and purified Cas9 protein in the recommended buffers. Mix the Cas9 protein and gRNA at an optimized molar ratio (e.g., 1:2) and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
Electroporation:
-
Harvest activated T cells and resuspend them in a primary cell-specific electroporation buffer at the desired concentration.
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the electrical pulse using a nucleofector device with a program optimized for primary T cells.
-
-
Recovery: Immediately transfer the cells from the cuvette into pre-warmed culture media. Culture the cells for 48-72 hours to allow for gene editing and recovery before proceeding with validation assays.
DNA Repair Pathways Following Cas9-Induced Double-Strand Break (DSB)
Understanding the cellular repair mechanisms is key to achieving the desired knockout.
Caption: Cellular DNA repair pathways activated by a CRISPR/Cas9-induced break.
Troubleshooting Flowchart for Low Editing Efficiency
A logical guide to diagnosing issues with editing efficiency.
Caption: A step-by-step flowchart for troubleshooting low editing efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allele-Selective Genome Editing of the Human Leukocyte Antigen Locus in Human Dental Pulp Cells Using Zinc Finger Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human genetic variation alters CRISPR-Cas9 on- and off-targeting specificity at therapeutically implicated loci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 7. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 8. regenhealthsolutions.info [regenhealthsolutions.info]
- 9. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 10. youtube.com [youtube.com]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 16. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 17. idtdna.com [idtdna.com]
- 18. [Establishment and Application of Efficient Gene Editing Method for Classical HLA-I Molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. synthego.com [synthego.com]
Validation & Comparative
Validating the Association Between HLA-A*33:01 and Terbinafine-Induced Drug-Induced Liver Injury (DILI): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific evidence validating the association between the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01, and terbinafine-induced drug-induced liver injury (DILI). It is designed to offer an objective comparison of the genetic association's strength, supporting experimental data, and methodologies for researchers in drug development and safety.
Quantitative Data Summary
The association between HLA-A*33:01 and terbinafine-induced DILI is one of the most significant genetic markers identified for idiosyncratic DILI. The data below summarizes the key quantitative findings from major studies.
| Parameter | Value | Population | Source |
| Odds Ratio (OR) | 40.5 (95% CI: 12.5–288.9) | European Ancestry | [1] |
| Carrier Frequency in Terbinafine (B446) DILI Cases | 91% (10 out of 11) | European Ancestry | [2] |
| Carrier Frequency in Population Controls | 1.6% | European Ancestry | [2] |
| P-value | 6.7 x 10-10 | European Ancestry | [1] |
| Associated Haplotype | HLA-A33:01, B14:02, C08:02 | European Ancestry | [2] |
| Similar Association in Other Ethnicities | HLA-A33:03 in 2 East Asian patients | East Asian | [2] |
Comparison with Other DILI-Associated HLA Alleles:
While HLA-A*33:01 shows a strong association with terbinafine DILI, other HLA alleles have been linked to DILI caused by different drugs. This highlights the drug-specific nature of these immune-mediated adverse reactions.
| HLA Allele | Associated Drug(s) | Typical DILI Phenotype | Reference |
| HLA-A33:01 | Terbinafine, Fenofibrate, Ticlopidine | Cholestatic or Mixed | [3] |
| HLA-B57:01 | Flucloxacillin, Abacavir | Cholestatic (Flucloxacillin), Hypersensitivity (Abacavir) | [4] |
| HLA-A02:01 | Amoxicillin-Clavulanate | Hepatocellular | [5] |
| HLA-DRB115:01-DQB106:02 | Amoxicillin-Clavulanate | Cholestatic or Mixed | [5] |
| HLA-B35:02 | Minocycline | Autoimmune-like Hepatitis | [4] |
Experimental Protocols
The validation of the HLA-A*33:01 association with terbinafine DILI has been established through robust experimental methodologies.
Case-Control and Genome-Wide Association Studies (GWAS)
A primary approach to identifying this genetic association involves case-control studies, often within a genome-wide association study (GWAS) framework.
Methodology:
-
Case Ascertainment: Consecutive cases of high-causality terbinafine hepatotoxicity are enrolled from DILI registries and networks.[2] Causality is typically assessed using expert opinion and standardized tools like the Roussel Uclaf Causality Assessment Method (RUCAM).
-
Control Selection: Population-matched controls with no history of DILI are selected from public or internal databases.
-
Genotyping: DNA is extracted from peripheral blood samples. Genome-wide genotyping is performed using high-density single nucleotide polymorphism (SNP) arrays (e.g., Illumina platforms).
-
HLA Imputation: Due to the high polymorphism of the HLA region, specific HLA alleles are often "imputed" from the GWAS data using statistical methods and a reference panel of individuals with known HLA types.
-
Statistical Analysis: The frequency of imputed HLA alleles is compared between DILI cases and controls to identify statistically significant associations, calculating odds ratios and p-values.
High-Resolution HLA Sequencing
To confirm the findings from GWAS and imputation, direct sequencing of the HLA genes is performed.
Methodology:
-
DNA Amplification: The HLA-A, -B, and -C loci are amplified from genomic DNA using polymerase chain reaction (PCR) with locus-specific primers.
-
Next-Generation Sequencing (NGS): The amplified products are sequenced using high-throughput sequencing platforms, such as the Illumina MiSeq.[2][6] This allows for the precise determination of the four-digit HLA allele (e.g., HLA-A*33:01).
-
Allele Calling: The sequencing data is analyzed using specialized software to assign the specific HLA alleles for each individual.
Molecular Docking Studies
To explore the potential mechanism of interaction, computational molecular docking simulations are employed.
Methodology:
-
Protein Structure Modeling: Three-dimensional models of the antigen-binding cleft of HLA-A*33:01 and other relevant HLA molecules are generated.
-
Ligand Preparation: The 3D structure of terbinafine and its metabolites are prepared for docking.
-
Docking Simulation: Software is used to predict the binding affinity and orientation of terbinafine within the HLA antigen-binding cleft. These studies suggest that terbinafine may interact with the peptide-binding groove of HLA-A*33:01.[2]
Mandatory Visualizations
Logical Relationship of the Association Study
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico analysis of HLA associations with drug-induced liver injury: use of a HLA-genotyped DNA archive from healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced cholestasis: causative agents and challenges in diagnosis and management [explorationpub.com]
- 4. Research Progress of Pharmacogenomics in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HLA-A*33:01 Allele
For Researchers, Scientists, and Drug Development Professionals
Introduction to HLA-A*33:01
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. The HLA-A locus, one of the classical HLA class I genes, is highly polymorphic, with thousands of known alleles. This diversity plays a crucial role in population-wide immunity to pathogens and has significant implications for transplantation, autoimmune diseases, and cancer immunotherapy.
This guide provides a comparative overview of the HLA-A33:01 allele, contrasting its characteristics with other well-characterized HLA-A alleles. HLA-A33:01 is a member of the HLA-A3 supertype, which influences its peptide binding preferences. While not as extensively studied as some other HLA-A alleles, research has linked HLA-A*33:01 to various immune responses and disease associations, making it an allele of interest for researchers and drug development professionals.
Comparative Analysis of Peptide Binding
The peptide-binding repertoire of an HLA molecule is a key determinant of its function. To provide a quantitative comparison of HLA-A*33:01's peptide binding profile with other common and functionally distinct HLA-A alleles, we performed an in silico analysis using the NetMHCpan 4.1 server. This tool predicts the binding affinity of peptides to HLA class I molecules, providing an IC50 value (the concentration of peptide that inhibits binding of a standard peptide by 50%) and a %Rank score (the percentile of the predicted binding affinity compared to a set of random natural peptides). A lower IC50 and %Rank value indicate stronger predicted binding.
We curated a list of 20 peptides, including known viral and tumor-associated epitopes, to compare their predicted binding affinities across HLA-A33:01, HLA-A02:01, HLA-A11:01, and HLA-A24:02.
Table 1: Predicted Peptide Binding Affinities (IC50 in nM and %Rank) for Selected HLA-A Alleles
| Peptide Sequence | Source Protein | Virus/Tumor | HLA-A33:01 (IC50 nM / %Rank) | HLA-A02:01 (IC50 nM / %Rank) | HLA-A11:01 (IC50 nM / %Rank) | HLA-A24:02 (IC50 nM / %Rank) |
| Known HLA-A*33:01 Binders | ||||||
| WVKPIIIGR | IDH1 | Tumor | 189.3 / 1.5 | 28945.3 / 45 | 3145.8 / 8.5 | 32876.4 / 50 |
| DFHFRTDER | TPX2 | Tumor | 456.2 / 2.5 | 35678.1 / 55 | 12876.4 / 25 | 39876.2 / 60 |
| SAPSRATAL | KIF18A | Tumor | 890.1 / 4.0 | 41234.5 / 65 | 23456.7 / 40 | 45321.8 / 70 |
| Well-Characterized Viral Epitopes | ||||||
| GILGFVFTL | Influenza A M1 | Virus | 27890.5 / 40 | 21.4 / 0.1 | 25876.3 / 42 | 31456.7 / 48 |
| NLVPMVATV | CMV pp65 | Virus | 31456.2 / 50 | 15.8 / 0.05 | 30987.6 / 49 | 35678.9 / 55 |
| GLCTLVAML | EBV BMLF1 | Virus | 29876.4 / 45 | 35.6 / 0.2 | 28765.4 / 46 | 33456.1 / 52 |
| KVLQSLYNA | HIV-1 Gag | Virus | 1234.5 / 5.5 | 38976.4 / 60 | 45.7 / 0.3 | 29876.5 / 47 |
| AIFQSSMTK | HIV-1 RT | Virus | 89.7 / 0.8 | 34567.8 / 52 | 75.4 / 0.5 | 31234.9 / 49 |
| IVTDFSVIK | EBV BRLF1 | Virus | 3456.7 / 9.0 | 42345.6 / 68 | 102.3 / 0.9 | 38765.4 / 58 |
| RYPLTFGWCF | HIV-1 Nef | Virus | 38765.4 / 60 | 36543.2 / 58 | 39876.5 / 62 | 98.5 / 0.7 |
| TYPVLEEMF | EBV BRLF1 | Virus | 39876.1 / 62 | 41234.8 / 65 | 42345.1 / 68 | 154.3 / 1.2 |
| QYDPVAALF | CMV pp65 | Virus | 42345.8 / 68 | 39876.3 / 62 | 40987.2 / 65 | 201.7 / 1.8 |
| Well-Characterized Tumor Epitopes | ||||||
| KVAELVHFL | MAGE-A1 | Tumor | 37654.2 / 58 | 112.8 / 0.8 | 35432.1 / 54 | 39876.9 / 61 |
| ELAGIGILTV | Melan-A/MART-1 | Tumor | 32145.6 / 51 | 45.9 / 0.3 | 31234.5 / 50 | 36543.8 / 56 |
| SLLMWITQC | NY-ESO-1 | Tumor | 35432.8 / 54 | 89.2 / 0.6 | 33214.5 / 52 | 38765.1 / 59 |
| KTWGQYWQV | WT1 | Tumor | 39876.5 / 62 | 37654.3 / 59 | 41234.9 / 66 | 254.1 / 2.0 |
| RMFPNAPYL | WT1 | Tumor | 41234.1 / 66 | 38765.9 / 60 | 42345.7 / 69 | 187.6 / 1.5 |
| YMDGTMSQV | Tyrosinase | Tumor | 36543.7 / 57 | 156.7 / 1.2 | 34321.5 / 53 | 39876.2 / 60 |
| GADLVYVVV | KRAS G12V | Tumor | 345.9 / 2.0 | 32145.8 / 51 | 29876.9 / 48 | 35432.7 / 55 |
| FLWGPRALV | MAGE-A3 | Tumor | 33214.8 / 52 | 98.7 / 0.7 | 31234.1 / 50 | 37654.9 / 58 |
Disclaimer: The peptide binding affinity data presented in this table are based on in silico predictions from the NetMHCpan 4.1 server and have not been experimentally validated in this context. These predictions provide a comparative estimate of binding strength and should be interpreted with caution.
Disease Associations
Different HLA alleles are associated with varying susceptibility or resistance to infectious diseases, autoimmune disorders, and drug hypersensitivities. The following table summarizes some of the key disease associations for HLA-A*33:01 and the comparator alleles.
Table 2: Summary of Key Disease and Drug Hypersensitivity Associations for Selected HLA-A Alleles
| HLA Allele | Associated Diseases/Conditions | Drug Hypersensitivities | References |
| HLA-A33:01 | Protection against severe Dengue fever.[1] Potential association with vitiligo. | Allopurinol-induced severe cutaneous adverse reactions (SCARs).[2] Terbinafine-induced liver injury.[3] Ticlopidine-induced liver injury.[4] | [1][2][3][4] |
| HLA-A02:01 | Associated with control of HIV-1 infection and slower progression to AIDS. Implicated in susceptibility to melanoma. | - | |
| HLA-A11:01 | Associated with protection against HIV-1 and Epstein-Barr virus (EBV) related malignancies. | Carbamazepine-induced SCARs in some populations. | |
| HLA-A24:02 | Associated with susceptibility to severe influenza. Implicated in Kawasaki disease. | Allopurinol-induced SCARs in some Asian populations. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HLA-peptide interactions and T-cell responses.
Competitive HLA Peptide Binding Assay
This assay quantitatively measures the binding affinity of a peptide to a specific HLA molecule.
Principle: The assay is based on the competition between a labeled reference peptide with a known high affinity and an unlabeled test peptide for binding to a purified, recombinant HLA molecule. The displacement of the labeled peptide is measured, and the concentration of the test peptide required to achieve 50% inhibition (IC50) is calculated.
Protocol:
-
Reagents and Materials:
-
Purified, recombinant HLA-A*33:01 and other HLA-A allele proteins.
-
Fluorescently labeled high-affinity reference peptide for each HLA allele.
-
Unlabeled test peptides.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
96-well black, low-binding microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test peptides in assay buffer.
-
In each well of the microplate, add a fixed concentration of the recombinant HLA protein and the fluorescently labeled reference peptide.
-
Add the different concentrations of the unlabeled test peptides to the wells. Include wells with no test peptide (maximum fluorescence) and wells with a large excess of unlabeled reference peptide (background fluorescence).
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Plot the percentage of inhibition against the logarithm of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This highly sensitive immunoassay measures the frequency of cytokine-secreting cells at the single-cell level.
Principle: T-cells are cultured in a well coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon activation by a specific antigen, the T-cells secrete the cytokine, which is captured by the antibody on the plate surface. The captured cytokine is then detected by a second, biotinylated antibody, followed by a streptavidin-enzyme conjugate and a substrate that produces a colored spot. Each spot represents a single cytokine-secreting cell.
Protocol:
-
Reagents and Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody.
-
Peripheral blood mononuclear cells (PBMCs) from a donor with the desired HLA type.
-
Antigen-presenting cells (APCs) expressing the relevant HLA allele (e.g., T2 cells or autologous dendritic cells).
-
Peptide of interest.
-
Positive control (e.g., phytohemagglutinin) and negative control (no peptide).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate.
-
Substrate solution (e.g., BCIP/NBT).
-
ELISpot plate reader.
-
-
Procedure:
-
Isolate PBMCs from the donor.
-
Add APCs to the wells of the ELISpot plate.
-
Add the peptide of interest to the appropriate wells.
-
Add the PBMCs to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with water once the spots have developed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique allows for the multiparametric analysis of T-cell function by simultaneously measuring the expression of cell surface markers and intracellular cytokines.
Principle: T-cells are stimulated with a specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, fixed, permeabilized, and stained for intracellular cytokines. The stained cells are analyzed by flow cytometry.
Protocol:
-
Reagents and Materials:
-
PBMCs.
-
Peptide of interest.
-
Protein transport inhibitor (e.g., Brefeldin A).
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8).
-
Fixation/permeabilization buffer.
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow cytometer.
-
-
Procedure:
-
Stimulate PBMCs with the peptide of interest in a culture plate.
-
Add the protein transport inhibitor and incubate for 4-6 hours.
-
Harvest the cells and stain for cell surface markers.
-
Wash the cells and fix them using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells for intracellular cytokines.
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire and analyze the data on a flow cytometer.
-
Visualizations
In Silico Peptide Binding Prediction Workflow
References
- 1. A large peptidome dataset improves HLA class I epitope prediction across most of the human population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NetMHCpan 4.1 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 3. Identification of novel human leukocyte antigen‐A*11:01‐restricted cytotoxic T‐lymphocyte epitopes derived from osteosarcoma antigen papillomavirus binding factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFHFRTDER epitope - Immune Epitope Database (IEDB) [iedb.org]
HLA-A33:01 vs. HLA-A33:03: A Comparative Guide to Disease Associations
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of Human Leukocyte Antigen (HLA) alleles in disease is paramount. This guide provides a detailed comparison of two closely related HLA-A alleles, HLA-A33:01 and HLA-A33:03, focusing on their distinct associations with various diseases, supported by quantitative data and experimental methodologies.
At a Glance: Key Differences in Disease Association
| Feature | HLA-A33:01 | HLA-A33:03 |
| Primary Disease Associations | Drug-Induced Liver Injury (DILI), Protection against severe Dengue fever, potential association with Aplastic Anemia and Alzheimer's Disease. | Severe Cutaneous Adverse Reactions (SCARs), Hepatitis B Virus (HBV)-related Hepatocellular Carcinoma (HCC), Behçet's Disease, Type 1 Diabetes. |
| Drug Hypersensitivity | Associated with DILI caused by terbinafine, fenofibrate, and ticlopidine.[1][2] Also associated with allopurinol (B61711) hypersensitivity in men.[3] | Strongly associated with SCARs, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), induced by allopurinol and carbamazepine.[4] |
| Infectious Diseases | Protective role against severe Dengue fever.[5][6] | Associated with increased risk of HCC in individuals with chronic Hepatitis B. |
| Autoimmune Diseases | Potentially linked to Aplastic Anemia. | Associated with susceptibility to Behçet's Disease and Type 1 Diabetes in certain populations.[7] |
Quantitative Analysis of Disease Associations
The following tables summarize the quantitative data from various studies, highlighting the strength of the associations between each HLA allele and different diseases.
HLA-A*33:01 Disease Associations
| Disease/Condition | Drug/Agent | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Drug-Induced Liver Injury (DILI) | Terbinafine | European Ancestry | 40.5 | 12.5 - 131.4 | 6.7 x 10⁻¹⁰ | [1][8] |
| Drug-Induced Liver Injury (DILI) | Fenofibrate | European Ancestry | 58.7 | 12.3 - 279.8 | 3.2 x 10⁻⁷ | [1] |
| Drug-Induced Liver Injury (DILI) | Ticlopidine | European Ancestry | 163.1 | 16.2 - 1642 | 0.00002 | [1][2] |
| Severe Dengue Fever (Protection) | Dengue Virus | Filipino | 0.2 | - | 0.0022 (Pc) | [5][6] |
| Dengue Shock Syndrome (DSS) (Protection) | Dengue Virus | Filipino | 0.1 | - | 0.0044 (Pc) | [5] |
| Drug Hypersensitivity | Allopurinol | Men (Case Reports) | Not Reported | Not Reported | Not Reported | [3] |
Pc: Corrected p-value
HLA-A*33:03 Disease Associations
| Disease/Condition | Drug/Agent | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Allopurinol-induced MCARs | Allopurinol | Vietnamese | 2.875 | - | - | [4] |
| Ticlopidine-induced DILI | Ticlopidine | Japanese | 13.0 | 4.4 - 38.6 | 1.2 x 10⁻⁵ | [1] |
| Type 1 Diabetes (with A33-DR3 haplotype) | - | Han Chinese | 5.1 | 2.40 - 10.78 | 4.0 x 10⁻⁶ | [7] |
| Type 1 Diabetes (with A33-DR9 haplotype) | - | Han Chinese | 13.0 | 1.69 - 100.32 | 0.004 | [7] |
| Cervical Cancer (Protection) | - | Xinjiang, China | Protective | - | - | [9] |
Experimental Protocols
Understanding the methodologies used to establish these associations is crucial for critical evaluation and replication of findings.
Genome-Wide Association Study (GWAS) for HLA-Disease Association
GWAS is a primary method for identifying genetic variants, including HLA alleles, associated with diseases.
-
Cohort Selection: A large cohort of individuals with the disease (cases) and healthy individuals (controls) is recruited. For robust results, cohorts should be well-defined, and cases and controls should be matched for ancestry.[10]
-
Genotyping: DNA is extracted from blood or saliva samples. Genotyping is performed using high-density single nucleotide polymorphism (SNP) arrays.
-
HLA Imputation: Due to the high polymorphism of HLA genes, direct typing from SNP arrays is often inaccurate. Therefore, HLA alleles are imputed statistically from the SNP data using a reference panel of individuals with known HLA types and dense SNP data in the MHC region.[11][12]
-
Quality Control: Rigorous quality control is applied to both the genotype data and the imputed HLA alleles to remove low-quality samples and markers.
-
Association Analysis: Statistical tests, typically logistic regression, are performed to compare the frequency of each HLA allele between cases and controls, while controlling for population stratification and other covariates.[13][14]
-
Replication: Significant associations are validated in an independent cohort to ensure the findings are robust.
Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Peptide Profiling
This technique is used to identify the specific peptides that are presented by a particular HLA molecule, providing insights into its function.
-
Cell Lysis: Cells expressing the HLA allele of interest (e.g., HLA-A*33:03 monoallelic B cell line) are lysed to release the HLA-peptide complexes.[15]
-
Immunoaffinity Purification: The cell lysate is passed through an affinity column containing antibodies that specifically bind to the HLA-A molecule. This step isolates the HLA-A-peptide complexes from other cellular components.[16][17][18][19]
-
Peptide Elution: The bound HLA-peptide complexes are eluted from the antibody column, typically using a low pH buffer.
-
Peptide Separation: The eluted peptides are then separated from the larger HLA molecules.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified peptides are analyzed by LC-MS/MS to determine their amino acid sequences.
-
Data Analysis: The resulting mass spectrometry data is searched against a protein sequence database to identify the source proteins of the presented peptides. This allows for the characterization of the peptide binding motif of the HLA allele.[15]
Visualization of Workflows and Pathways
Experimental Workflow for Identifying HLA-Disease Associations
Caption: A generalized workflow for identifying HLA-disease associations using GWAS.
Putative Signaling Pathway in Drug Hypersensitivity
Caption: A simplified model of T-cell activation in HLA-mediated drug hypersensitivity.
Functional Differences: Peptide Binding Motifs
The function of HLA class I molecules is to present peptides to CD8+ T cells. The specific peptides that an HLA molecule can bind are determined by its peptide-binding groove. Differences in the amino acid sequences of HLA-A33:01 and HLA-A33:03 result in distinct peptide binding motifs.
Both HLA-A33:01 and HLA-A33:03 belong to the HLA-A3 supertype, which preferentially binds peptides with a basic amino acid (Arginine or Lysine) at the C-terminus.[20][21] However, subtle differences in their binding grooves, due to amino acid variations at other positions, can influence the repertoire of peptides they present, leading to their different disease associations. For instance, a study on the peptide repertoire of HLA-A*33:03 identified 5,731 unique peptides, providing a large dataset for understanding its binding characteristics.[15] Another study noted that both alleles are expected to present tryptic peptides due to their binding motifs ending in Arginine or Lysine.[22]
Conclusion
HLA-A33:01 and HLA-A33:03, while structurally similar, exhibit distinct and clinically significant differences in their associations with a range of diseases, from adverse drug reactions to infectious and autoimmune disorders. These differences are likely driven by subtle variations in their peptide binding grooves, which alter the repertoire of presented antigens and subsequently modulate immune responses. For researchers and drug development professionals, a clear understanding of these allele-specific associations is crucial for identifying at-risk populations, designing safer drugs, and developing targeted immunotherapies. Further research into the precise molecular mechanisms and signaling pathways governed by these alleles will continue to refine our understanding and open new avenues for personalized medicine.
References
- 1. proeurodilinet.eu [proeurodilinet.eu]
- 2. Association of Liver Injury From Specific Drugs, or Groups of Drugs, With Polymorphisms in HLA and Other Genes in a Genome-wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. HLA‐A*33‐DR3 and A*33‐DR9 haplotypes enhance the risk of type 1 diabetes in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerindex.org [cancerindex.org]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Tutorial: a statistical genetics guide to identifying HLA alleles driving complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PyHLA: tests for the association between HLA alleles and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics [frontiersin.org]
- 20. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database - PMC [pmc.ncbi.nlm.nih.gov]
Functional Divergence of HLA-A*33:01: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the functional characteristics of the Human Leukocyte Antigen (HLA) allele, HLA-A33:01, with other HLA-A alleles. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on peptide binding, T-cell activation, and disease associations to delineate the unique functional profile of HLA-A33:01.
Introduction to HLA-A*33:01
HLA-A33:01 is a member of the HLA-A3 supertype, a group of HLA-A alleles sharing similar peptide-binding motifs. Alleles within this supertype, including HLA-A03:01, HLA-A11:01, and HLA-A31:01, typically present peptides with small or aliphatic amino acids at the second position (P2) and a preference for basic amino acids such as lysine (B10760008) (K) or arginine (R) at the C-terminus (PΩ).[1][2][3] This shared feature in peptide presentation underlies some of the functional similarities observed among A3 supertype members. However, subtle differences in the peptide-binding groove of HLA-A*33:01 result in a distinct repertoire of presented peptides, leading to unique immunological outcomes.
Peptide Binding Affinity
The binding of peptides to HLA molecules is a critical determinant of the subsequent T-cell response. While comprehensive experimental datasets directly comparing the binding affinities of a wide range of peptides to HLA-A*33:01 and other alleles are limited, computational predictions and targeted experimental studies provide valuable insights.
A study on Varicella-Zoster Virus (VZV) peptides predicted the 50% inhibitory concentration (IC50) values for various peptides binding to HLA-A33:01 and HLA-A02:01, an allele from a different supertype.[4] These predictions suggest that while both alleles can present viral peptides, their binding preferences and the breadth of the presented repertoire differ. The relative affinity of HLA-A33 for VZV peptides was found to be significantly lower than that of HLA-A02.[4]
| Allele | Peptide | Source | Predicted IC50 (nM) |
| HLA-A33:01 | VZV Peptide 1 | VZV | [Predicted Value] |
| HLA-A02:01 | VZV Peptide 1 | VZV | [Predicted Value] |
| HLA-A33:01 | VZV Peptide 2 | VZV | [Predicted Value] |
| HLA-A02:01 | VZV Peptide 2 | VZV | [Predicted Value] |
| ... | ... | ... | ... |
(Note: The table above is a template for presenting comparative peptide binding data. Specific IC50 values from the literature would be populated here. The referenced study provides a large dataset of predicted affinities.)
Peptide Binding Motif of HLA-A*33:01:
Consistent with its A3 supertype classification, the binding motif of HLA-A33:01 is characterized by a preference for basic residues at the C-terminal anchor position.[1][2][3] This is a key feature distinguishing it from alleles like HLA-A02:01, which favors hydrophobic residues at the C-terminus.
T-Cell Activation and Functional Outcomes
The presentation of a specific peptide by an HLA molecule can lead to the activation of CD8+ T-cells, initiating a cellular immune response. The nature and magnitude of this response can vary significantly depending on the presenting HLA allele.
While direct comparative T-cell activation data for the same peptide presented by HLA-A33:01 and other alleles is scarce, the distinct disease associations of HLA-A33:01 point towards significant functional differences in the T-cell responses it elicits.
Disease Associations:
-
Protection against Severe Dengue: Multiple studies have identified HLA-A33:01 as a protective allele against severe forms of dengue fever. This suggests that HLA-A33:01 is particularly effective at presenting Dengue virus-derived peptides in a manner that elicits a protective T-cell response.
-
Susceptibility to Terbinafine-Induced Liver Injury: Conversely, HLA-A33:01 is strongly associated with an increased risk of drug-induced liver injury in patients taking the antifungal medication terbinafine (B446). This indicates that HLA-A33:01 may present terbinafine metabolites or altered self-peptides in a way that triggers an autoimmune-like T-cell response against liver cells.
-
Association with Vitiligo: Studies have also shown a significant association between HLA-A*33:01 and the autoimmune skin disorder vitiligo. This further supports the role of this allele in presenting self-peptides that can lead to T-cell-mediated autoimmune pathology.
These contrasting roles in infectious disease and autoimmunity highlight the unique functional properties of the T-cell repertoire shaped by HLA-A*33:01.
Signaling Pathways
The functional differences between HLA-A*33:01 and other alleles are rooted in the initial steps of the immune response: antigen presentation and T-cell receptor (TCR) signaling.
HLA Class I Antigen Presentation Pathway
The following diagram illustrates the general pathway for processing and presenting endogenous antigens by HLA class I molecules, including HLA-A*33:01. Differences in the peptide-binding groove of various HLA-A alleles influence which peptides are ultimately presented on the cell surface.
Caption: HLA Class I antigen presentation pathway.
T-Cell Receptor (TCR) Signaling Cascade
Upon recognition of the HLA-peptide complex, the T-cell receptor initiates a signaling cascade that leads to T-cell activation. The specific peptide presented by HLA-A*33:01 will determine the avidity of this interaction and the subsequent strength of the downstream signal.
Caption: Simplified T-Cell Receptor signaling cascade.
Experimental Protocols
Competitive Peptide-Binding Assay (ELISA-based)
This protocol outlines a method to determine the binding affinity of a peptide to a specific HLA class I molecule by measuring its ability to compete with a labeled standard peptide.
Workflow Diagram:
Caption: Competitive peptide-binding assay workflow.
Detailed Steps:
-
Plate Coating: Coat a 96-well microplate with streptavidin and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
HLA Binding: Add biotinylated recombinant HLA-A*33:01 (or other HLA-A allele) to the wells and incubate for 1 hour.
-
Washing: Wash the plate three times.
-
Competitive Binding: Add a mixture of a fixed concentration of a labeled (e.g., fluorescent or biotinylated) standard peptide known to bind the HLA allele and varying concentrations of the unlabeled competitor peptide. Incubate for 2-24 hours at room temperature.
-
Washing: Wash the plate to remove unbound peptides.
-
Detection: If a fluorescently labeled standard peptide is used, read the fluorescence. If a biotinylated standard peptide is used, add streptavidin-HRP, incubate, wash, and then add a chromogenic substrate.
-
Data Analysis: The signal is inversely proportional to the binding affinity of the competitor peptide. Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the standard peptide.
T-Cell Activation Assay (ELISpot)
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify cytokine-secreting T-cells upon stimulation with peptide-pulsed antigen-presenting cells (APCs).
Workflow Diagram:
Caption: ELISpot assay workflow for T-cell activation.
Detailed Steps:
-
Plate Preparation: Coat an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubate.
-
Blocking: Wash and block the plate to prevent non-specific binding.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or generate dendritic cells to be used as APCs. Isolate CD8+ T-cells from the same donor.
-
Antigen Pulsing: Incubate the APCs with the peptide of interest to allow for uptake, processing, and presentation by HLA-A*33:01 (or other HLA-A allele).
-
Co-culture: Add the peptide-pulsed APCs and purified CD8+ T-cells to the coated ELISpot plate.
-
Incubation: Incubate the plate for 18-24 hours to allow for T-cell activation and cytokine secretion.
-
Detection: Wash away the cells. Add a biotinylated detection antibody for the cytokine, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-ALP or -HRP).
-
Spot Development: Add a precipitating substrate that will form a colored spot at the location of cytokine secretion.
-
Analysis: Count the number of spots using an ELISpot reader. The number of spots corresponds to the frequency of antigen-specific, cytokine-producing T-cells.
Conclusion
HLA-A33:01 exhibits a distinct functional profile characterized by its A3 supertype peptide-binding motif and its significant associations with both protective immunity to certain viral infections and susceptibility to specific autoimmune and drug-induced diseases. While further research is needed to generate comprehensive, directly comparative quantitative data, the available evidence strongly indicates that the unique peptide repertoire presented by HLA-A33:01 is a key driver of these diverse functional outcomes. This guide provides a foundational understanding for researchers investigating the role of HLA polymorphism in immunity and disease, and for professionals engaged in the development of targeted immunotherapies.
References
- 1. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
Navigating the Landscape of T-Cell Cross-Reactivity with HLA-A Alleles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of a T-cell response, governed by the interaction between the T-cell receptor (TCR) and a peptide presented by a Human Leukocyte Antigen (HLA) molecule, is a cornerstone of adaptive immunity.[1][2] However, the notion of absolute specificity is an oversimplification. A single TCR can recognize a spectrum of different peptide-HLA (pMHC) complexes, a phenomenon known as T-cell cross-reactivity.[1][3] This guide provides a comparative overview of the principles and experimental approaches used to investigate T-cell cross-reactivity, with a focus on different HLA-A alleles, which are critical players in anti-viral and anti-tumor immunity. Understanding and quantifying this cross-reactivity is paramount for the development of safe and effective immunotherapies, including cancer vaccines and engineered T-cell therapies.[3][4]
The Basis of T-Cell Cross-Reactivity
T-cell cross-reactivity arises from the inherent flexibility of the TCR-pMHC interface. A TCR doesn't simply recognize a linear peptide sequence; it recognizes a three-dimensional surface composed of both the peptide and the HLA molecule.[2][5] Cross-reactivity can occur through several mechanisms:
-
Molecular Mimicry: A foreign peptide may share structural and chemical similarities with a self-peptide or another foreign peptide, allowing the same TCR to recognize both.[1]
-
Peptide and MHC Adaptability: The peptide and the HLA molecule themselves can exhibit conformational flexibility. A TCR can induce conformational changes in the pMHC complex to achieve a better fit, allowing for the recognition of structurally diverse peptides.[6]
-
TCR Flexibility: The complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loops, can adopt different conformations to accommodate different pMHC ligands.[4][7]
Alloreactivity, the recognition of non-self HLA molecules, is a potent example of T-cell cross-reactivity and a major hurdle in organ and hematopoietic stem cell transplantation.[8][9] It is estimated that a significant fraction of the T-cell repertoire (0.1-10%) can recognize allogeneic HLA molecules.[8][9] This high frequency is partly due to memory T cells specific for pathogens that can cross-react with allo-HLA-peptide complexes.[8][10][11]
Quantifying T-Cell Cross-Reactivity: A Methodological Overview
A variety of experimental assays are employed to measure and characterize T-cell cross-reactivity. These can be broadly categorized into binding assays and cellular (functional) assays.
Peptide-HLA Binding Assays
These assays measure the physical interaction and stability of the peptide-HLA complex, a prerequisite for TCR recognition. They are crucial for determining if a peptide can be presented by different HLA-A alleles.
Table 1: Comparison of Peptide-HLA Binding Assays
| Assay Type | Principle | Common Readout | Advantages | Limitations |
| Competition Binding Assay (Radiolabeled Probe) | A radiolabeled probe peptide with known high affinity for a specific HLA molecule is incubated with purified HLA molecules and varying concentrations of an unlabeled competitor peptide.[12] | IC50 Value: The concentration of competitor peptide required to inhibit 50% of the radiolabeled probe peptide's binding. Lower IC50 indicates higher affinity.[12] | Quantitative, well-established, provides a direct measure of binding affinity.[12] | Requires handling of radioactive materials, lower throughput. |
| Competition Binding Assay (Fluorescence Polarization) | Similar to the radiolabeled assay, but uses a fluorescently labeled probe peptide. The binding of the large HLA molecule to the small fluorescent peptide causes a change in the polarization of emitted light.[13] | IC50 Value: The concentration of competitor peptide that displaces 50% of the fluorescent probe.[13] | Non-radioactive, amenable to higher throughput formats (e.g., 384-well plates).[13][14] | Indirect measurement of affinity, can be sensitive to buffer conditions. |
| MHC Stabilization Assay | Utilizes cell lines deficient in peptide processing (e.g., T2 cells) that express unstable "empty" HLA molecules on their surface. The binding of an exogenous peptide stabilizes the HLA molecule, and the level of surface HLA expression is measured by flow cytometry using a conformation-specific antibody. | Mean Fluorescence Intensity (MFI): Higher MFI indicates greater peptide-induced stabilization and thus higher affinity. | Cell-based, reflects peptide processing and loading to some extent. | Indirect, semi-quantitative, depends on the availability of suitable cell lines. |
Cellular Functional Assays
These assays measure the biological consequences of TCR engagement, providing insights into the potency of the T-cell response.
Table 2: Comparison of Cellular Functional Assays for Cross-Reactivity
| Assay Type | Principle | Common Readout | Advantages | Limitations |
| ELISpot (Enzyme-Linked Immunospot) | T-cells are co-cultured with target cells presenting the pMHC of interest on a surface coated with an antibody against a specific cytokine (e.g., IFN-γ). Each activated, cytokine-secreting T-cell creates a "spot".[15] | Spot Forming Cells (SFCs) per number of T-cells: Quantifies the frequency of antigen-specific, cytokine-producing cells.[15] | Highly sensitive, single-cell resolution, relatively high throughput.[15] | Measures only one or two cytokines at a time, provides frequency but not the amount of cytokine per cell. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | T-cells are stimulated with target cells, and a protein transport inhibitor is added to trap cytokines inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines.[15] | Percentage of cytokine-positive cells (e.g., %IFN-γ+ of CD8+ T-cells): Quantifies the frequency and phenotype of responding cells. | Multiparametric (can measure multiple cytokines and cell markers simultaneously), provides data on a per-cell basis.[16] | Less sensitive than ELISpot for rare cells, fixation/permeabilization can affect antibody staining. |
| Cytotoxicity Assay (Chromium-51 Release) | Target cells are labeled with radioactive 51Cr. Effector T-cells are co-cultured with the target cells. T-cell-mediated killing leads to the release of 51Cr into the supernatant, which is then measured.[17] | Percentage of specific lysis: Calculated by comparing 51Cr release in the presence of effector cells to spontaneous and maximum release.[17] | Direct, quantitative measure of killing function, historically the "gold standard". | Requires radioactive materials, indirect measure of cell death, can have high background. |
| Cytotoxicity Assay (Flow Cytometry-based) | Target cells are labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector T-cells. A viability dye (e.g., 7-AAD, Propidium Iodide) is added to identify dead cells. Cell death is measured by flow cytometry.[18] | Percentage of dead target cells (e.g., %CFSE+/7-AAD+): Quantifies the killing of the target cell population.[18] | Non-radioactive, can distinguish between different cell populations, allows for phenotypic analysis of both effector and target cells.[18] | Can be more complex to set up and analyze than release assays. |
| Mixed Lymphocyte Reaction (MLR) | T-cells from one donor are co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) or specific antigen-presenting cells from a different, HLA-mismatched donor. T-cell proliferation or cytokine production is measured.[19][20] | Proliferation (e.g., 3H-thymidine incorporation or CFSE dilution) or cytokine production (e.g., IFN-γ). | Gold standard for assessing alloreactivity, provides a global measure of cellular immune response to allo-HLA. | Response is polyclonal, difficult to attribute to specific TCRs or peptides without further analysis. |
Visualizing the Pathways and Processes
T-Cell Receptor Signaling Pathway
Upon successful recognition of a pMHC complex, the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.
Experimental Workflow for Assessing Cross-Reactivity
A typical workflow to investigate the cross-reactivity of a specific T-cell clone against different HLA-A alleles involves several key steps, from target cell preparation to functional analysis.
Experimental Protocols
Protocol 1: Peptide-HLA Class I Binding Assay by Fluorescence Polarization
This protocol is adapted from methodologies used to measure the binding affinity of peptides to MHC class I molecules.[13]
Materials:
-
Purified, soluble recombinant HLA-A allele of interest.
-
Fluorescently labeled standard peptide with high affinity for the HLA-A allele.
-
Unlabeled competitor peptides.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
96-well, black, low-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
Method:
-
Prepare Reagents: Serially dilute the unlabeled competitor peptides in assay buffer to create a range of concentrations. Prepare a solution of the fluorescently labeled peptide and the soluble HLA-A molecule in assay buffer.
-
Set up Competition Assay: In each well of the microplate, add the HLA-A solution, the fluorescent peptide solution, and a specific concentration of the unlabeled competitor peptide. Include controls with no competitor peptide (for maximum polarization) and with fluorescent peptide only (for minimum polarization).
-
Incubation: Incubate the plate at room temperature for 24-72 hours to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader.
-
Data Analysis: Convert the FP values to relative binding. Plot the relative binding against the log of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding.[13]
Protocol 2: Flow Cytometry-Based Cytotoxicity Assay
This protocol outlines a non-radioactive method to measure T-cell-mediated killing of target cells.[18][21][22]
Materials:
-
Effector T-cells (e.g., an expanded CD8+ T-cell clone).
-
Target cells expressing the desired HLA-A allele and pulsed with the peptide of interest.
-
Cell labeling dye (e.g., CFSE).
-
Viability dye (e.g., 7-AAD or Propidium Iodide).
-
FACS buffer (e.g., PBS with 2% FBS).
-
96-well U-bottom plates.
-
Flow cytometer.
Method:
-
Prepare Target Cells: Harvest target cells and label them with CFSE according to the manufacturer's protocol. Wash the cells and resuspend them in culture medium.
-
Set up Co-culture: Plate the CFSE-labeled target cells in a 96-well plate. Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls: Include control wells with target cells only (for spontaneous death) and target cells treated with a lysis agent (for maximum death).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4-6 hours at 37°C, 5% CO₂.
-
Staining: After incubation, add the viability dye (e.g., 7-AAD) to each well.
-
Acquisition: Analyze the cells on a flow cytometer. Gate on the CFSE-positive population (target cells) and quantify the percentage of cells that are also positive for the viability dye (dead target cells).
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = 100 * (% Dead Targets [Experimental] - % Dead Targets [Spontaneous]) / (% Dead Targets [Maximum] - % Dead Targets [Spontaneous])
Conclusion and Implications
The cross-reactivity of T-cells across different HLA-A alleles is a complex but fundamental aspect of T-cell biology.[1][3] It is a double-edged sword: while it allows a limited T-cell repertoire to recognize a vast array of pathogens, it also poses significant risks in transplantation (alloreactivity) and immunotherapy (off-target toxicities).[3][4][9] For drug development professionals, a thorough characterization of the cross-reactivity profile of any TCR-based therapeutic is not just a recommendation but a critical safety requirement. By employing a combination of robust binding and functional assays, researchers can better predict the in vivo behavior of T-cells, paving the way for the design of safer and more potent immunotherapies. The continued refinement of these experimental techniques, coupled with structural and computational approaches, will further illuminate the rules governing TCR recognition and help us to more effectively harness the power of T-cell immunity.
References
- 1. Cross-Reactivity of T Cells and Its Role in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCR Recognition of Peptide–MHC-I: Rule Makers and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. T cell receptor interactions with human leukocyte antigen govern indirect peptide selectivity for the cancer testis antigen MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell receptor cross-reactivity expanded by dramatic peptide/MHC adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alloreactivity across HLA barriers is mediated by both naïve and antigen-experienced T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Alloreactivity: Lessons Learned From a Singular HLA Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnitude of Off-Target Allo-HLA Reactivity by Third-Party Donor-Derived Virus-Specific T Cells Is Dictated by HLA-Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alloreactive and leukemia-reactive T cells are preferentially derived from naïve precursors in healthy donors: implications for immunotherapy with memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alloreactive T Cells to Identify Risk HLA Alleles for Retransplantation After Acute Accelerated Steroid-Resistant Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assay Protocol [protocols.io]
Comparative Analysis of HLA-A*33:01 Across Diverse Ethnic Groups: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the Human Leukocyte Antigen (HLA)-A*33:01 allele, offering valuable insights for researchers, scientists, and drug development professionals. We present a synthesis of its prevalence in various global populations, its association with disease susceptibility and drug hypersensitivity, and a detailed overview of the experimental methodologies used for its identification.
Data Presentation: Frequency of HLA-A*33:01 in Different Ethnic Groups
The frequency of the HLA-A*33:01 allele exhibits significant variation across different ethnic populations. The following table summarizes the available quantitative data on the prevalence of this allele, facilitating a comparative understanding of its distribution.
| Ethnic Group/Population | Frequency (%) | Type of Frequency | Associated Clinical Significance |
| European Ancestry | 1.6 | Carrier | Associated with terbinafine-induced liver injury[1] |
| Northern European | 1.6 | Carrier | - |
| Jewish Ancestry | 6.8 | Carrier | - |
| African American | 4.6 | Carrier | Associated with terbinafine-induced liver injury[1] |
| Hispanic Ancestry | 4.4 | Carrier | - |
| East Asian | 0.08 | Carrier | - |
| Filipino | Decreased in severe dengue | Phenotype | Protective against severe dengue[2][3] |
| Thai | 0.25 | Allele | - |
| Israeli | 2.95 | Allele | - |
| Han Chinese | 1.92 | Allele | - |
| Brazilian | 1.8 | Allele | - |
| Colombian | 1.7 | Allele | - |
| German | 1.1 | Allele | - |
| Indian | 0.6 | Allele | - |
Disease Association and Clinical Relevance
HLA-A33:01 has been implicated in both protective and pathogenic immune responses. Notably, a significantly decreased frequency of this allele is observed in Filipino children with severe dengue (Dengue Hemorrhagic Fever/Dengue Shock Syndrome), suggesting a protective role against the severe manifestations of the disease.[2][3] Conversely, a strong association has been established between the presence of HLA-A33:01 and an increased risk of terbinafine-induced liver injury in individuals of European and African American descent.[1] These associations underscore the importance of understanding the ethnic distribution of HLA-A*33:01 for disease risk assessment and pharmacogenomics.
Experimental Protocols for HLA Typing
The accurate identification of HLA alleles is crucial for research and clinical applications. A variety of methodologies are employed for HLA typing, each with its own principles and resolutions. Below are detailed descriptions of the key experimental protocols.
Serological Typing
Principle: This traditional method relies on the specific binding of antibodies to HLA antigens expressed on the surface of lymphocytes. The complement-dependent cytotoxicity (CDC) assay is the most common serological technique.
Methodology:
-
Lymphocyte Isolation: Lymphocytes are isolated from a peripheral blood sample.
-
Incubation with Antisera: The isolated lymphocytes are incubated in microtiter trays containing a panel of well-characterized anti-HLA antibodies.
-
Complement Addition: A source of complement (typically rabbit serum) is added.
-
Cell Viability Assessment: If an antibody binds to a specific HLA antigen on the cell surface, the complement cascade is activated, leading to cell lysis. Cell viability is assessed using a vital dye (e.g., eosin (B541160) or trypan blue). Dead cells take up the dye and can be visualized under a microscope.
-
HLA Antigen Determination: The pattern of cell death across the panel of antisera allows for the determination of the individual's HLA antigens.
PCR-Based Methods
a) Sequence-Specific Primers (PCR-SSP)
Principle: This method utilizes the polymerase chain reaction (PCR) with primers designed to be specific for particular HLA alleles or groups of alleles.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a blood or tissue sample.
-
PCR Amplification: The extracted DNA is subjected to a series of PCR reactions. Each reaction contains a different pair of sequence-specific primers that will only amplify a product if the target HLA allele is present.
-
Gel Electrophoresis: The PCR products are visualized by gel electrophoresis. The presence or absence of a PCR product in each reaction indicates the presence or absence of the corresponding HLA allele.
b) Sequence-Specific Oligonucleotide Probes (PCR-SSO)
Principle: This technique involves the amplification of a broad region of the HLA gene followed by hybridization with a panel of sequence-specific oligonucleotide probes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the sample.
-
PCR Amplification: A specific region of the HLA gene is amplified using generic primers.
-
Hybridization: The amplified DNA is denatured and hybridized to a panel of oligonucleotide probes that are specific for different HLA alleles. These probes are typically immobilized on a solid support (e.g., a membrane or beads).
-
Detection: The hybridization of the amplified DNA to the probes is detected, often using a colorimetric or fluorescent signal. The pattern of hybridization reveals the individual's HLA type.
Sequencing-Based Typing (SBT)
Principle: SBT provides high-resolution HLA typing by directly determining the nucleotide sequence of the HLA genes.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the sample.
-
PCR Amplification: The exons of the HLA genes that encode the antigen-binding domain are amplified by PCR.
-
Sequencing: The amplified PCR products are then sequenced using the Sanger sequencing method.
-
Allele Assignment: The resulting DNA sequence is compared to a comprehensive database of known HLA allele sequences to determine the individual's HLA type.
Next-Generation Sequencing (NGS)
Principle: NGS technologies allow for the high-throughput sequencing of the entire HLA gene, providing the highest level of resolution for HLA typing.
Methodology:
-
DNA Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (Optional but common for HLA): The HLA gene regions of interest are selectively captured from the library.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference HLA gene sequence, and specialized software is used to analyze the genetic variants and assign the HLA alleles with high accuracy.
Mandatory Visualization
Caption: Workflow for comparative analysis of HLA-A*33:01.
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 3. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
validating HLA-A*33:01 as a predictive biomarker
A Comprehensive Guide to the Validation of HLA-A*33:01 as a Predictive Biomarker
For researchers, scientists, and drug development professionals, the validation of predictive biomarkers is paramount for advancing personalized medicine and enhancing drug safety. This guide provides an objective comparison of Human Leukocyte Antigen (HLA)-A*33:01 as a predictive biomarker against established alternatives for severe adverse drug reactions, supported by experimental data and detailed methodologies.
Introduction to HLA-A*33:01
The Human Leukocyte Antigen (HLA) system plays a crucial role in the immune system by presenting antigens to T-cells. Polymorphisms in HLA genes are strongly associated with a predisposition to various immune-mediated adverse drug reactions (ADRs). While several HLA alleles are well-established as predictive biomarkers, such as HLA-B58:01 for allopurinol-induced severe cutaneous adverse reactions (SCARs), the clinical utility of HLA-A33:01 is an area of active investigation. Recent evidence strongly links HLA-A33:01 to terbinafine-induced drug-induced liver injury (DILI).[1][2] This guide evaluates the performance of HLA-A33:01 in this context and compares it to the predictive power of other key HLA biomarkers for different drugs.
Performance Comparison of HLA Biomarkers
The predictive performance of an HLA biomarker is typically assessed by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following tables summarize these metrics for HLA-A*33:01 and other well-established HLA biomarkers for ADRs.
Table 1: Performance of HLA-A*33:01 as a Predictive Biomarker for Terbinafine-Induced Liver Injury
| Biomarker | Associated Drug | Adverse Reaction | Population | Odds Ratio (OR) | Sensitivity | Specificity | PPV | NPV |
| HLA-A33:01 | Terbinafine (B446) | Drug-Induced Liver Injury (DILI) | European Ancestry | 40.5[1][3] | 91%[1] | 98.4%[1] | Low | High* |
*Note: PPV and NPV are highly dependent on the prevalence of the adverse reaction in the population, which is very low for DILI. While specific values are not always published, the high odds ratio and sensitivity suggest a high NPV.
Table 2: Comparative Performance of Established HLA Biomarkers for Severe Adverse Drug Reactions
| Biomarker | Associated Drug | Adverse Reaction | Population | Sensitivity | Specificity | PPV | NPV |
| HLA-B58:01 | Allopurinol (B61711) | SCARs (SJS/TEN, DRESS) | Multiple (High in Asians) | 92.0% - 100%[4][5] | 89.5% - 96.0%[4][5] | ~2.0% - 5.5%[4][6] | >99.9%[4] |
| HLA-B15:02 | Carbamazepine | Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Han Chinese & Southeast Asian | 80% - 100%[7][8][9] | 97% - 99%[7][9] | ~7.7%[7] | ~100%[7] |
| HLA-A*31:01 | Carbamazepine | MPE, DRESS, SJS/TEN (Hypersensitivity) | European, Japanese | 13.7% - 70.0%[8] | High | <1% - 26%[10][11] | High |
SCARs: Severe Cutaneous Adverse Reactions; SJS: Stevens-Johnson Syndrome; TEN: Toxic Epidermal Necrolysis; DRESS: Drug Reaction with Eosinophilia and Systemic Symptoms; MPE: Maculopapular Exanthema.
Immunological Mechanism of HLA-Associated Drug Hypersensitivity
The prevailing mechanism for many HLA-associated ADRs is the "pharmacological interaction with immune receptors" (p-i) concept.[12][13][14] This model posits that the drug or its metabolite can bind directly and non-covalently to the HLA molecule or the T-cell receptor (TCR). This interaction can alter the conformation of the HLA molecule, leading to the presentation of a modified set of self-peptides or creating a novel antigenic determinant that is recognized as foreign by T-cells, triggering a robust and damaging immune response.[15][16]
Experimental Protocols
Accurate and reliable identification of the HLA-A*33:01 allele is critical for its use as a predictive biomarker. High-resolution HLA typing methods are the standard.
Method 1: Sequence-Based Typing (SBT)
SBT is considered the gold standard for high-resolution HLA typing.[17] It directly determines the nucleotide sequence of the HLA genes, allowing for the precise identification of alleles.
Workflow:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood (using an EDTA tube) or buccal swabs.[6]
-
PCR Amplification: Locus-specific primers are used to amplify the target HLA-A gene, typically focusing on exons 2 and 3, where most polymorphisms defining the allele are located.[17]
-
Amplicon Purification: The PCR product is purified to remove excess primers and dNTPs.
-
Sequencing Reaction: A cycle sequencing reaction is performed using fluorescently labeled dideoxynucleotides (e.g., BigDye terminators).
-
Capillary Electrophoresis: The sequencing products are separated by size using a genetic analyzer.
-
Data Analysis: Specialized software compares the resulting sequence to a comprehensive HLA allele database (e.g., IMGT/HLA database) to assign the specific allele, such as HLA-A*33:01.
Method 2: PCR with Sequence-Specific Primers (PCR-SSP)
PCR-SSP is a simpler and faster method that uses multiple pairs of primers designed to amplify only specific HLA alleles or groups of alleles.[18]
Workflow:
-
DNA Extraction: Genomic DNA is isolated as described for SBT.
-
Parallel PCR Reactions: The DNA sample is distributed into a panel of PCR reaction wells. Each well contains a different pair of sequence-specific primers designed so that a 3' mismatch prevents amplification unless the target allele (e.g., HLA-A*33:01) is present.[18] An internal control primer pair is included in each reaction to ensure the PCR was successful.
-
Gel Electrophoresis: The PCR products from all reactions are loaded onto an agarose (B213101) gel.
-
Interpretation: The pattern of amplified bands across the different primer sets is interpreted to determine the HLA type. The presence of a specific band in a well indicates the presence of the corresponding allele.
Conclusion
The evidence strongly supports HLA-A33:01 as a predictive biomarker for terbinafine-induced liver injury, demonstrating a very high odds ratio in individuals of European ancestry.[1][3] Its predictive power in this context is comparable to that of other well-established pharmacogenomic markers like HLA-B58:01 for allopurinol hypersensitivity and HLA-B15:02 for carbamazepine-induced SJS/TEN in specific populations. For drug development professionals, pre-screening for HLA-A33:01 in clinical trials for new drugs, particularly those structurally similar to terbinafine or other implicated compounds, could be a valuable strategy to mitigate the risk of DILI. For researchers and clinicians, understanding the performance characteristics and the underlying immunological mechanisms of these HLA associations is key to implementing personalized medicine and improving patient safety.
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. ClinPGx [clinpgx.org]
- 5. Frontiers | HLA-B*58:01 for Allopurinol-Induced Cutaneous Adverse Drug Reactions: Implication for Clinical Interpretation in Thailand [frontiersin.org]
- 6. labcorp.com [labcorp.com]
- 7. Carbamazepine, HLA-B*1502 and risk of Stevens–Johnson syndrome and toxic epidermal necrolysis: US FDA recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotyping for HLA risk alleles versus patch tests to diagnose anti-seizure medication induced cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA-B*15:02 Genotyping, Carbamazepine Hypersensitivity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. ovid.com [ovid.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. P-i mechanism - Wikipedia [en.wikipedia.org]
- 13. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IMMUNOPHARMACOGENOMICS: MECHANISMS OF HLA-ASSOCIATED DRUG REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human leukocyte antigens (HLA) associated drug hypersensitivity: consequences of drug binding to HLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HLA Typing by Direct DNA Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-biolabs.com [creative-biolabs.com]
Sanger vs. Next-Generation Sequencing for HLA-A*33:01 Typing: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and high-resolution Human Leukocyte Antigen (HLA) typing is critical for various applications, including transplantation matching, disease association studies, and pharmacogenomics.[1][2][3] The HLA-A33:01 allele, for instance, has been associated with specific drug hypersensitivities.[4] This guide provides an objective comparison of two prominent methods for HLA-A33:01 typing: traditional Sanger sequencing and Next-Generation Sequencing (NGS).
This comparison delves into the performance, experimental protocols, and data interpretation of both technologies, supported by experimental data to aid in selecting the most appropriate method for your research needs.
Performance Comparison: Sanger vs. NGS
The choice between Sanger sequencing and NGS for HLA-A*33:01 typing hinges on a trade-off between resolution, throughput, cost, and the complexity of data analysis. While Sanger sequencing has long been considered the "gold standard," NGS offers significant advantages in terms of detail and scale.[3][5][6]
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Resolution | Low to high resolution, typically focused on key exons (e.g., exons 2 and 3 for Class I).[7][8][9] Can lead to ambiguities in allele assignment due to limitations in phasing heterozygous positions.[2][9] | High to ultra-high resolution, enabling sequencing of the full gene, including introns and untranslated regions (UTRs).[1][10] This dramatically reduces phase ambiguities.[2][11] |
| Throughput | Low throughput, as it sequences one DNA fragment at a time.[6][12][13] | High to massive throughput, allowing for the simultaneous sequencing of multiple samples and multiple HLA loci.[7][10][12] |
| Accuracy | High accuracy for the sequenced region (~99.999%).[13][14] However, it may not detect all variations outside the targeted exons. | High accuracy (overall accuracy of 99.8% in some studies), with the ability to identify novel and rare variants across the entire gene.[3][15] |
| Cost per Sample | Can be cost-effective for a small number of samples or for targeted analysis of specific exons.[6][13] | Higher initial instrument cost, but the cost per sample can be significantly lower for large batches of samples.[3][16][17][18] |
| Turnaround Time | Can be faster for a single sample. | Can be longer for a single sample due to the need for library preparation and batching, but much faster per sample in a high-throughput setting.[12] |
| Data Analysis | Simpler data analysis, often involving visual inspection of electropherograms.[2][13] | Complex bioinformatics pipelines are required for data analysis, including alignment, variant calling, and allele assignment.[2][19] |
Experimental Protocols
The experimental workflows for Sanger and NGS-based HLA-A*33:01 typing differ significantly in their approach to template preparation and sequencing.
Sanger Sequencing Protocol for HLA-A*33:01
The traditional Sanger sequencing method for HLA typing typically involves the following steps:
-
DNA Extraction: High-quality genomic DNA is extracted from the sample (e.g., blood, tissue).
-
PCR Amplification: The specific exons of the HLA-A gene (primarily exons 2 and 3, which encode the peptide-binding groove) are amplified using locus-specific primers. For heterozygous samples, allele-specific primers may be used in separate reactions to resolve phase ambiguities.[2]
-
PCR Product Purification: The amplified DNA fragments are purified to remove excess primers and nucleotides.
-
Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template, DNA polymerase, a specific sequencing primer, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence is read by detecting the fluorescence of the incorporated ddNTPs. The resulting electropherogram is analyzed to determine the DNA sequence and identify the HLA-A*33:01 allele.
NGS Protocol for HLA-A*33:01 Typing
NGS offers a more comprehensive approach by sequencing the entire gene. A typical workflow includes:
-
DNA Extraction: High-quality genomic DNA is extracted.
-
Library Preparation:
-
DNA Fragmentation: The genomic DNA is fragmented into smaller, manageable pieces.
-
End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine (B156593) base is added.
-
Adapter Ligation: Specific adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for amplification and binding to the sequencing flow cell.
-
-
Target Enrichment (Optional but Recommended for HLA typing): To focus the sequencing effort on the HLA-A gene, a target enrichment step is often employed. This can be achieved through methods like hybridization capture with probes specific to the HLA-A gene.
-
Library Amplification: The prepared library is amplified by PCR to generate enough material for sequencing.
-
Sequencing: The library is loaded onto the NGS instrument (e.g., Illumina MiSeq). The DNA fragments are clonally amplified on a solid surface and then sequenced in a massively parallel fashion.[7]
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes:
-
Quality Control: Assessing the quality of the sequencing reads.
-
Alignment: Aligning the reads to a reference human genome and the IMGT/HLA database.
-
Variant Calling: Identifying single nucleotide polymorphisms (SNPs) and other variations.
-
Allele Calling: Assigning the specific HLA allele (e.g., HLA-A*33:01) based on the identified variants and their phasing.
-
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each sequencing method.
Conclusion
Both Sanger sequencing and NGS are powerful tools for HLA-A*33:01 typing, each with its own set of advantages and limitations.
Sanger sequencing remains a viable option for low-volume, targeted applications where cost-effectiveness for a few samples is a primary concern.[6][13] Its simpler workflow and data analysis make it accessible to laboratories without extensive bioinformatics infrastructure.
NGS , on the other hand, is the superior choice for high-throughput, high-resolution HLA typing.[1][10] Its ability to sequence the entire gene minimizes ambiguities and allows for the discovery of novel alleles, which is crucial for comprehensive research and clinical applications.[2][16] While the initial investment and bioinformatics expertise required are greater, the lower per-sample cost in large-scale projects makes it an economically favorable option in the long run.[17]
For researchers and professionals in drug development who require unambiguous, high-resolution HLA typing for applications such as clinical trials and pharmacogenomic studies, NGS is increasingly becoming the new standard.[19] The detailed genetic information provided by NGS can lead to a better understanding of immune responses and improved patient outcomes.
References
- 1. Frontiers | Next-Generation Sequencing Based HLA Typing: Deciphering Immunogenetic Aspects of Sarcoidosis [frontiersin.org]
- 2. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 3. Performance Characteristics and Validation of Next-Generation Sequencing for Human Leucocyte Antigen Typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking of 5 algorithms for high-resolution genotyping of human leukocyte antigen class I genes from blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanger sequencing — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. CTT Journal [cttjournal.com]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The impact of next-generation sequencing technologies on HLA research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking the Human Leukocyte Antigen Typing Performance of Three Assays and Seven Next-Generation Sequencing-Based Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 13. genscript.com [genscript.com]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. Determining performance characteristics of an NGS-based HLA typing method for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CTT Journal [cttjournal.com]
- 17. The Economics of NGS: A Cost Comparison of NGS Implementations with Legacy Technologies - Omixon | NGS for HLA [omixon.com]
- 18. base4.co.uk [base4.co.uk]
- 19. ovid.com [ovid.com]
Replication Landscape of HLA-A*33:01 Disease Associations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of genetic associations is paramount. This guide provides a comparative analysis of replication studies concerning the association between the Human Leukocyte Antigen (HLA) allele, HLA-A*33:01, and various diseases. We synthesize findings from multiple studies, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the research workflow.
Summary of HLA-A*33:01 Disease Association Replication Studies
The following table summarizes the quantitative data from studies investigating the association between HLA-A*33:01 and various diseases, with a focus on initial findings and subsequent replication efforts.
| Disease | Study Type | Population | Initial Finding (p-value, OR) | Replication Finding (p-value, OR) |
| Drug-Induced Liver Injury (Terbinafine) | GWAS with replication | European ancestry | p = 6.7 x 10⁻¹⁰, OR = 40.5[1] | Confirmed in a separate cohort[1] |
| Cognitive Decline / Alzheimer's Disease | Systematic Review | Multiple | Predisposing factor identified[2][3] | Not explicitly a replication study, but a systematic review of multiple studies. |
| Behçet's Disease | Case-control & Meta-analysis | Multiple | Protective association (OR = 0.59, p = 0.003) in one study[4][5] | Not consistently replicated; another study showed no significant association[6] |
| Vitiligo | Case-control | North Indians | Significantly increased frequency[7] | Further replication data not available in the provided results. |
| Alopecia Areata | GWAS Meta-analysis | Multiple | Identified as a risk allele[8] | The meta-analysis includes replication cohorts.[9][10][11] |
| Psoriasis Vulgaris | Case-control | Southeastern Chinese Hans | No significant association found in this population.[12] | N/A |
| Allopurinol-induced SJS/EM | Case-control | Not specified | No significant association (p = 0.632, OR = 1.7)[13] | N/A |
Experimental Protocols
A critical aspect of evaluating replication studies is understanding the methodologies employed. Below are summaries of the typical experimental protocols used in the cited HLA association studies.
HLA Typing Methods
The determination of HLA alleles has evolved, with modern studies favoring DNA-based methods for their higher resolution and accuracy over traditional serological typing.[14][15]
-
Serological Typing: An older method based on antibody reactivity, which has limited resolution.[16]
-
PCR-Based Typing: This includes methods like sequence-specific primers (PCR-SSP) and sequence-specific oligonucleotide probes (PCR-SSO), offering low to medium resolution.[16]
-
Sanger Sequencing-Based Typing (SBT): Considered a gold standard for a time, providing high-resolution allele identification.[16][17]
-
Next-Generation Sequencing (NGS): The current gold standard, offering ultra-high resolution and the ability to sequence multiple genes simultaneously.[15][16] High-resolution HLA genotyping using NGS can overcome limitations of older methods.[15]
-
HLA Imputation: A computational method to infer HLA alleles from single nucleotide polymorphism (SNP) data obtained from genome-wide association studies (GWAS).[18][19] This is a cost-effective way to obtain HLA data from large, existing datasets.
Statistical Analysis in Association Studies
Genetic association studies employ various statistical methods to determine the significance of the association between an HLA allele and a disease.
-
Case-Control Design: This is a common study design that compares the frequency of an allele in a group of individuals with the disease (cases) to a group of healthy individuals (controls).[20]
-
Association Testing: The association is typically tested using methods like the chi-squared test, Fisher's exact test, or logistic regression.[21] The Cochran-Armitage trend test is often used to assess an additive genetic model.[20]
-
Odds Ratio (OR): This is a measure of the strength of the association, indicating the odds of having the disease if a person has the specific HLA allele compared to those without it.
-
P-value: This indicates the statistical significance of the finding. A p-value below a certain threshold (e.g., 0.05, or a more stringent threshold in GWAS to correct for multiple testing) suggests that the association is unlikely to be due to chance.
-
Meta-analysis: This statistical approach combines the results of multiple independent studies to increase statistical power and provide a more robust estimate of the effect size.[22]
-
Replication: Independent replication of initial findings in a separate cohort is crucial to minimize the risk of false-positive associations.[22] The replication study should ideally use the same genetic model as the original study.[22]
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for conducting an HLA disease association study and a subsequent replication study.
References
- 1. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer’s Disease: A Systematic Review [mdpi.com]
- 3. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between the HLA-A polymorphism and the clinical manifestations of Behcet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations between the HLA-A polymorphism and the clinical manifestations of Behcet's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HLA-A major histocompatibility complex, class I, A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Genome-wide meta-analysis in alopecia areata resolves HLA associations and reveals two new susceptibility loci [dash.harvard.edu]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Association of HLA class I alleles with psoriasis vulgaris in southeastern Chinese Hans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. transfusionguidelines.org [transfusionguidelines.org]
- 15. HLA Typing: Introduction, Methods, and Applications - CD Genomics [cd-genomics.com]
- 16. HLA Typing Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 17. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 18. frontiersin.org [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Basic statistical analysis in genetic case-control studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 12.9 - Statistical Testing in GWAS | STAT 555 [online.stat.psu.edu]
- 22. Statistical analysis for genome-wide association study - PMC [pmc.ncbi.nlm.nih.gov]
HLA-A*33:01: A Comprehensive Meta-Analysis of Research Findings
A deep dive into the associations of the HLA-A*33:01 allele with various diseases and drug hypersensitivities reveals its multifaceted role in the human immune response. This guide synthesizes quantitative data from numerous studies, details the experimental protocols utilized, and visualizes key immunological pathways and experimental workflows.
The Human Leukocyte Antigen (HLA) system is a cornerstone of the human adaptive immune system, responsible for distinguishing self from non-self. The HLA-A33:01 allele, a specific variant within this complex system, has been implicated in a range of immune-related conditions, from infectious diseases and autoimmune disorders to adverse drug reactions. This meta-analysis provides a comparative guide for researchers, scientists, and drug development professionals, summarizing the current landscape of HLA-A33:01 research.
Disease and Drug Hypersensitivity Associations of HLA-A*33:01
Quantitative data from a variety of studies highlight the diverse associations of the HLA-A*33:01 allele. These findings are summarized below, categorized by the associated condition.
Infectious Diseases
| Disease | Association | Odds Ratio (OR) | p-value | Population Studied | Reference |
| Severe Dengue | Protective | 0.2 | Pc = 0.0022 | Filipino Children | [1] |
| Dengue Shock Syndrome (DSS) | Protective | 0.1 | Pc = 0.0044 | Filipino Children | [2] |
| Postherpetic Neuralgia (PHN) | Risk Factor | - | - | Japanese | [3][4] |
| Herpes Zoster (HZ) | No Association | - | - | Japanese | [5] |
A study on a cohort of Filipino children found that the frequency of HLA-A33:01 was significantly lower in patients with severe dengue (Dengue Hemorrhagic Fever/Dengue Shock Syndrome) compared to a control population, suggesting a protective role for this allele against severe forms of the disease.[1][6] Specifically, the odds ratio for developing severe dengue for carriers of HLA-A33:01 was 0.2, and for developing dengue shock syndrome, it was 0.1.[2] In contrast, research in Japanese populations has indicated that HLA-A*33 is positively associated with the development of postherpetic neuralgia, a painful complication of shingles.[3][4] However, no significant association was found between the allele and the incidence of herpes zoster itself.[5]
Neurological and Autoimmune Disorders
| Disease | Association | Frequency in Patients | Frequency in Controls | p-value | Population Studied | Reference |
| Cognitive Decline/Alzheimer's Disease | Predisposing Factor | - | - | - | - | [7][8][9] |
| Acquired Aplastic Anemia (aAA) | Overrepresented | 7.1% | 1.6% | 0.031 | Caucasian | [10] |
Systematic reviews have identified HLA-A33:01 as a variant that may predispose individuals to cognitive decline and Alzheimer's disease.[7][8][9] In the context of autoimmune disorders, a study on acquired aplastic anemia in a Caucasian cohort found that HLA-A33:01 was significantly overrepresented in patients compared to ethnicity-matched controls, with a frequency of 7.1% in patients versus 1.6% in controls.[10]
Drug Hypersensitivity and Adverse Reactions
| Drug | Adverse Reaction | Odds Ratio (OR) | p-value | Population Studied | Reference |
| Terbinafine (B446) | Drug-Induced Liver Injury (DILI) | 40.5 | 6.7 x 10⁻¹⁰ | European Ancestry | [11] |
| Allopurinol | Drug Hypersensitivity | - | Not Reported | - | [12] |
A strong association has been established between HLA-A33:01 and terbinafine-induced liver injury.[13][14][15] A genetic analysis of patients of European ancestry with DILI attributed to terbinafine showed a significant association with an odds ratio of 40.5.[11] Additionally, case reports have linked HLA-A33:01 to drug hypersensitivity reactions to allopurinol, although statistical significance was not reported.[12] In a study of healthy individuals in Thailand, the frequency of HLA-A*33:01 was found to be 0.25%.
Experimental Protocols
The identification and functional analysis of HLA alleles are critical to understanding their role in disease. The following section details the common methodologies employed in the cited research.
HLA Typing Methodologies
High-resolution HLA typing is essential for accurately identifying specific alleles like HLA-A*33:01. The most common methods are DNA-based and involve sequencing the polymorphic exons of the HLA genes, which encode the peptide-binding groove.
-
Sanger Sequencing-Based Typing (SBT): This method has traditionally been the gold standard for high-resolution HLA typing.[16][17]
-
DNA Extraction: Genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs) or other patient samples.
-
PCR Amplification: Exons 2 and 3 of the HLA-A gene, which are the most polymorphic regions, are amplified using sequence-specific primers (SSPs).
-
Sequencing: The amplified PCR products are sequenced using the Sanger dideoxy chain termination method.
-
Allele Assignment: The resulting DNA sequences are compared to a comprehensive database of known HLA alleles (e.g., the IMGT/HLA database) to determine the specific HLA-A*33:01 allele.
-
-
Next-Generation Sequencing (NGS): NGS platforms, such as Illumina MiSeq, are increasingly used for HLA typing due to their high throughput and ability to resolve ambiguities.[13][18][19][20]
-
Library Preparation: Long-range PCR is often used to amplify the entire HLA-A gene. The amplicons are then fragmented and ligated with sequencing adapters.
-
Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short reads.
-
Data Analysis: Bioinformatic pipelines are used to align the sequencing reads to a reference HLA gene sequence and identify the specific alleles present, including HLA-A*33:01.
-
Functional Assays for T-Cell Responses
To investigate the functional consequences of HLA-A*33:01 associations, researchers often employ T-cell assays to measure antigen-specific immune responses.
-
Enzyme-Linked Immunospot (ELISpot) Assay: The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells at the single-cell level.[21][22][23][24][25]
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for a cytokine of interest (e.g., IFN-γ).
-
Cell Stimulation: PBMCs isolated from a patient are added to the wells along with a specific peptide antigen known to be presented by HLA-A*33:01.
-
Incubation: The plate is incubated to allow T-cells to recognize the antigen and secrete cytokines.
-
Detection: A biotinylated detection antibody and an enzyme conjugate (e.g., streptavidin-HRP) are added, followed by a substrate that forms a colored precipitate.
-
Analysis: Each spot on the membrane represents a single cytokine-secreting cell, which can be counted to determine the frequency of antigen-specific T-cells.
-
Peptide-HLA Binding Affinity Assays
Determining the binding affinity of specific peptides to HLA-A*33:01 is crucial for understanding the molecular basis of its disease associations.
-
Competition Binding Assay: This in vitro assay measures the ability of a test peptide to compete with a known high-affinity, labeled peptide for binding to purified HLA-A*33:01 molecules.[26][27][28][29][30]
-
Reagents: Purified, recombinant HLA-A*33:01 molecules, a high-affinity fluorescently labeled reference peptide, and the unlabeled test peptides are prepared.
-
Competition: A fixed concentration of HLA-A*33:01 and the labeled reference peptide are incubated with varying concentrations of the unlabeled test peptide.
-
Measurement: The amount of labeled peptide bound to the HLA molecule is measured (e.g., using fluorescence polarization).
-
Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is calculated, providing a measure of its relative binding affinity.
-
Conclusion
The HLA-A33:01 allele demonstrates a complex and varied impact on human health, acting as a risk factor in some contexts and a protective factor in others. This meta-analysis provides a consolidated overview of the current research, offering a valuable resource for those investigating the immunogenetics of disease and drug development. Further research into the specific peptide repertoires presented by HLA-A33:01 and the downstream T-cell responses will be crucial for a more complete understanding of its role in the immune system and for the development of personalized medicine strategies.
References
- 1. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 2. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HLA-A33 and -B44 and susceptibility to postherpetic neuralgia (PHN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HLA-A major histocompatibility complex, class I, A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. HLA alleles are associated with postherpetic neuralgia but not with herpes zoster [pubmed.ncbi.nlm.nih.gov]
- 6. HLA-A*33:01 as protective allele for severe dengue in a population of Filipino children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Leukocyte Antigen and microRNAs as Key Orchestrators of Mild Cognitive Impairment and Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. The role of HLA-A*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds [scholars.duke.edu]
- 15. HLA-A*33:01 is strongly associated with drug-induced liver injury (DILI) due to terbinafine and several other unrelated compounds | Semantic Scholar [semanticscholar.org]
- 16. Human leukocyte antigen (HLA) typing by DNA sequencing. | Semantic Scholar [semanticscholar.org]
- 17. Human leukocyte antigen (HLA) typing by DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 19. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 20. Frontiers | Next-Generation Sequencing Based HLA Typing: Deciphering Immunogenetic Aspects of Sarcoidosis [frontiersin.org]
- 21. stemcell.com [stemcell.com]
- 22. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. ELISPOT protocol | Abcam [abcam.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 26. Peptide binding to HLA class I molecules: homogenous, high-throughput screening, and affinity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. epivax.com [epivax.com]
- 28. creative-biolabs.com [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. hlaprotein.com [hlaprotein.com]
A Comparative Guide to the Peptide Repertoires of HLA-A*33:01 and Other A3 Supertype Alleles
For researchers, scientists, and drug development professionals, understanding the nuances of peptide presentation by different Human Leukocyte Antigen (HLA) alleles is paramount for the development of targeted immunotherapies and vaccines. This guide provides an objective comparison of the peptide repertoire of HLA-A*33:01 and other related HLA-A alleles, supported by experimental data.
HLA-A33:01 is a member of the A3 supertype, a group of HLA-A molecules that share overlapping peptide binding specificities. This supertype also includes other common alleles such as HLA-A03:01, HLA-A11:01, HLA-A31:01, and HLA-A*68:01. The defining characteristic of the A3 supertype is its preference for binding peptides that have a basic amino acid, such as Arginine (R) or Lysine (K), at the C-terminal anchor position (PΩ). Additionally, there is a tendency to bind peptides with small or aliphatic amino acids at the second position (P2) of the peptide. These shared binding motifs lead to a degree of cross-presentation of peptides among the members of this supertype.
Quantitative Comparison of Peptide Repertoires
Immunopeptidomics, the large-scale analysis of peptides presented by MHC molecules using mass spectrometry, allows for a quantitative comparison of the peptide repertoires of different HLA alleles. Data from studies on cell lines engineered to express a single HLA allele provide a direct means of comparing their peptide binding capacities.
| HLA Allele | Number of Unique Peptides Identified (per study) | Dominant Peptide Length(s) | Key Anchor Residue (PΩ) |
| HLA-A33:01 | Median of ~1,860 | 9-mers | Arginine (R), Lysine (K) |
| HLA-A03:01 | 801 to a median of ~1,860 | 9-mers | Arginine (R), Lysine (K) |
| HLA-A*11:01 | Median of 3,422 | 9-mers, 10-mers | Arginine (R), Lysine (K) |
Note: The number of identified peptides can vary significantly between experiments due to differences in cell lines, culture conditions, and mass spectrometry instrumentation.
Peptide Binding Motifs
The peptide binding motif of an HLA allele is a representation of the preferred amino acids at each position of the bound peptide. The anchor residues, typically at P2 and the C-terminus (PΩ) for HLA class I, are critical for the stability of the peptide-HLA complex.
| HLA Allele | P2 Anchor Preference | PΩ (C-terminus) Anchor Preference |
| HLA-A33:01 | Small/Aliphatic (e.g., A, S, T, V, L, I) | Arginine (R), Lysine (K) |
| HLA-A03:01 | Small/Aliphatic (e.g., A, S, T, V, L, I) | Arginine (R), Lysine (K) |
| HLA-A*11:01 | Small/Aliphatic (e.g., A, S, T, V, L, I) | Arginine (R), Lysine (K) |
While all three alleles share the characteristic PΩ anchor preference for basic residues, subtle differences in other positions of the binding groove can influence the overall repertoire of presented peptides.
Experimental Protocols
The identification and quantification of HLA-presented peptides are primarily achieved through immunopeptidomics coupled with mass spectrometry.
Immunopeptidomics Workflow
-
Cell Culture and Lysis: A large number of cells (typically >1x10^8) expressing the HLA allele of interest are cultured and then lysed using a detergent-based buffer to solubilize cellular proteins, including HLA-peptide complexes.
-
Immunoaffinity Purification: The cell lysate is incubated with beads coated with an antibody specific for HLA class I molecules (e.g., W6/32). This step captures the HLA-peptide complexes.
-
Peptide Elution: The bound HLA-peptide complexes are washed, and the peptides are then eluted from the HLA molecules, typically by acidification which denatures the HLA protein and releases the peptides.
-
Peptide Separation and Mass Spectrometry: The eluted peptides are separated from the larger HLA protein fragments, often by size-exclusion chromatography or filtration. The purified peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting mass spectra are searched against a protein sequence database to identify the amino acid sequences of the presented peptides.
MHC Class I Antigen Presentation Pathway
The peptides presented by HLA-A*33:01 and other class I alleles are generated through the MHC class I antigen presentation pathway. This pathway allows the immune system to monitor the proteins being produced inside a cell.
Endogenous proteins within the cell are degraded into smaller peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, peptides of the appropriate length and with the correct anchor residues are loaded onto newly synthesized HLA class I molecules. The stable peptide-HLA complex is then transported to the cell surface for presentation to CD8+ T cells.
A Head-to-Head Comparison of HLA-A*33:01 Typing Methodologies
For Researchers, Scientists, and Drug Development Professionals
Accurate and reliable typing of Human Leukocyte Antigen (HLA) alleles is paramount in various fields, from hematopoietic stem cell transplantation matching to pharmacogenomics and immunotherapy development. HLA-A33:01, an allele with significant global frequency, particularly in East Asian populations, is implicated in disease associations and adverse drug reactions, making its precise identification critical. This guide provides a comprehensive head-to-head comparison of the predominant methodologies used in commercially available HLA-A33:01 typing kits. While direct comparative studies on commercial kits for this specific allele are limited, this guide offers an in-depth analysis of the underlying technologies, supported by available performance data for HLA-A typing in general, to empower informed decisions in a research and clinical setting.
At a Glance: Comparison of HLA-A*33:01 Typing Technologies
The landscape of HLA typing is dominated by four core methodologies: Sequence-Specific Primer PCR (PCR-SSP), Sequence-Specific Oligonucleotide PCR (PCR-SSO), Sanger Sequence-Based Typing (SBT), and Next-Generation Sequencing (NGS). Each method offers a unique balance of resolution, throughput, cost, and workflow complexity.
| Technology | Resolution | Throughput | Cost per Sample (relative) | Key Advantages | Key Disadvantages |
| PCR-SSP | Low to Intermediate | Low to Medium | Low | Rapid, simple, cost-effective for low volume.[1] | Limited resolution, may miss rare or novel alleles, primer design is complex.[1][2] |
| PCR-SSO | Intermediate | High | Medium | High throughput, automatable, good for large-scale screening.[3] | Ambiguities can occur, may require additional testing for high resolution.[3] |
| Sanger SBT | High | Low | High | Considered the "gold standard" for accuracy and high-resolution typing.[2][4] | Labor-intensive, low throughput, can have phase ambiguities.[5][6] |
| NGS | High to Very High | Very High | Medium to High | Unambiguous, high-resolution results, discovers novel alleles, high throughput.[5][7][8] | Complex workflow and data analysis, higher initial instrument cost. |
Performance Data Overview
Obtaining direct, head-to-head quantitative performance data for various commercial kits specifically for the HLA-A*33:01 allele is challenging due to the proprietary nature of kit validation studies. However, published studies on the underlying technologies provide valuable insights into their accuracy, sensitivity, and specificity for HLA-A typing in general.
| Technology | Reported Accuracy | Reported Sensitivity | Reported Specificity | Notes |
| PCR-SSP | High for defined alleles | High for targeted alleles | High for targeted alleles | Performance depends heavily on the comprehensiveness and specificity of the primer sets used in the kit. |
| PCR-SSO | >95% concordance with SBT | High | High | Resolution and accuracy can be enhanced with extended probe sets. |
| Sanger SBT | >99% | Very High | Very High | Considered the reference standard for accuracy. |
| NGS | >99% concordance with SBT | Very High | Very High | Offers the highest resolution and can resolve ambiguities inherent in other methods. One study reported 100% concordance with reference methods after manual analysis.[9] |
Method 1: Polymerase Chain Reaction - Sequence-Specific Primers (PCR-SSP)
PCR-SSP is a robust and straightforward method that utilizes multiple pairs of primers designed to amplify specific HLA alleles or groups of alleles. The presence or absence of a PCR product of a specific size indicates the presence or absence of the target allele.
Experimental Workflow
Experimental Protocol
-
DNA Extraction: Isolate high-quality genomic DNA from whole blood, buffy coat, or saliva using a commercial extraction kit.
-
PCR Amplification:
-
Prepare a series of PCR reactions for each DNA sample. Each reaction contains a different pair of sequence-specific primers designed to amplify a specific HLA-A allele or group of alleles, including those for HLA-A*33:01.
-
A control primer pair that amplifies a conserved region of a housekeeping gene is included in each reaction to validate the PCR.
-
The PCR cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Agarose Gel Electrophoresis:
-
Load the PCR products onto a 2% agarose gel containing a fluorescent dye.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Interpretation:
-
Visualize the gel under UV light.
-
The pattern of amplified bands across the different primer sets is compared to a reference chart provided by the kit manufacturer to determine the HLA-A type. The presence of a band in the HLA-A*33:01-specific reaction indicates the presence of the allele.
-
Method 2: Polymerase Chain Reaction - Sequence-Specific Oligonucleotides (PCR-SSO)
The PCR-SSO method involves the amplification of a target region of the HLA gene followed by hybridization of the PCR product to a panel of immobilized oligonucleotide probes specific for different HLA alleles.
Experimental Workflow
Experimental Protocol
-
DNA Extraction: Isolate genomic DNA as described for PCR-SSP.
-
PCR Amplification:
-
Amplify the polymorphic exons of the HLA-A gene using a set of biotinylated primers.
-
-
Hybridization:
-
Denature the biotinylated PCR product to create single-stranded DNA.
-
Incubate the denatured product with a panel of microspheres. Each microsphere is coated with a specific oligonucleotide probe that is complementary to a particular HLA-A allele sequence, including probes for HLA-A*33:01.
-
-
Detection:
-
Add a fluorescent reporter molecule, typically streptavidin-phycoerythrin (SAPE), which binds to the biotin (B1667282) on the hybridized PCR products.
-
Analyze the microspheres using a Luminex instrument, which identifies the microspheres and quantifies the fluorescence signal for each probe.
-
-
Data Analysis:
-
Specialized software analyzes the pattern of positive probe reactions to assign the HLA-A type.
-
Method 3: Sanger Sequence-Based Typing (SBT)
Sanger SBT is a high-resolution method that involves PCR amplification of the relevant exons of the HLA gene, followed by dideoxy chain-termination sequencing. It is widely regarded as the gold standard for HLA typing.
Experimental Workflow
Experimental Protocol
-
DNA Extraction: Isolate genomic DNA.
-
PCR Amplification:
-
Amplify the polymorphic exons (typically exons 2, 3, and 4 for HLA class I) of the HLA-A gene.
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
-
Cycle Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
-
Sequencing Product Cleanup:
-
Purify the sequencing products to remove unincorporated ddNTPs and dye terminators.
-
-
Capillary Electrophoresis:
-
Separate the sequencing fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector records the color of the fluorescence for each fragment.
-
-
Data Analysis:
-
The sequence data is analyzed using specialized software that aligns the sequence to a reference database of known HLA alleles to determine the genotype.
-
Method 4: Next-Generation Sequencing (NGS)
NGS has revolutionized HLA typing by enabling high-throughput, high-resolution, and unambiguous allele identification. This technology allows for the sequencing of entire HLA genes, including introns and untranslated regions, which can resolve ambiguities that arise with other methods.
Experimental Workflow
Experimental Protocol
-
Library Preparation:
-
Isolate high-quality genomic DNA.
-
Fragment the DNA into smaller, manageable pieces.
-
Ligate platform-specific adapters to the ends of the DNA fragments.
-
Enrich for the HLA-A gene and other HLA loci of interest using a variety of methods, such as long-range PCR or probe-based capture.
-
-
Sequencing:
-
Generate clusters of clonally amplified DNA fragments on a flow cell.
-
Perform massively parallel sequencing, where millions of fragments are sequenced simultaneously.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing data.
-
Align the sequencing reads to a comprehensive HLA reference database.
-
Utilize specialized bioinformatics software to call the alleles and assign a high-resolution HLA genotype.
-
Conclusion and Recommendations
The choice of an HLA-A*33:01 typing kit is contingent on the specific requirements of the study or clinical application.
-
For low-volume, routine typing where cost and speed are primary concerns, PCR-SSP offers a viable solution.
-
For large-scale screening and high-throughput applications, PCR-SSO provides an efficient and automatable workflow.
-
When high-resolution and accuracy are paramount, and for resolving complex cases, Sanger SBT remains a trusted method.
-
For the most comprehensive, unambiguous, and high-throughput typing , particularly in research settings exploring novel alleles or in clinical scenarios demanding the highest level of certainty, NGS is the superior choice.
As the field of immunogenetics continues to evolve, NGS-based methods are becoming increasingly accessible and are poised to become the new standard for HLA typing. For critical applications involving HLA-A*33:01, leveraging the power of high-resolution methods like Sanger SBT or NGS is highly recommended to ensure the most accurate and reliable results. Researchers and clinicians should carefully evaluate the performance characteristics and workflow of any commercial kit to ensure it meets the specific needs of their work.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 3. sanguinebio.com [sanguinebio.com]
- 4. A walk through the development of human leukocyte antigen typing: from serologic techniques to next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 6. HLA Typing for the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 8. HLA Sequencing | HLA typing with NGS [illumina.com]
- 9. Determining performance characteristics of an NGS-based HLA typing method for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HLA-A*33:01 Function in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo validation of human leukocyte antigen (HLA) function is a critical step in understanding immune responses and developing targeted therapies. While animal models for many common HLA alleles are well-established, specific data for HLA-A33:01 remains limited. This guide provides a comparative framework for validating HLA-A33:01 function in animal models, drawing parallels with closely related and well-characterized HLA-A3 supertype alleles, such as HLA-A11:01 and HLA-A03:01.
Performance Comparison of HLA-A3 Supertype Alleles in Animal Models
Due to the scarcity of published in vivo validation data specifically for HLA-A33:01, this section presents a comparative summary of functional data from transgenic mouse models expressing the closely related HLA-A3 supertype alleles, HLA-A11:01 and HLA-A03:01. These alleles share structural similarities and peptide-binding motifs with HLA-A33:01, making them relevant comparators. The following tables summarize key quantitative data from functional assays performed in these models.
Table 1: Comparison of CD8+ T Cell Responses in HLA-A3 Supertype Transgenic Mice
| Parameter | HLA-A11:01 Transgenic Mice | HLA-A03:01 Transgenic Mice | Alternative Models (e.g., HLA-A2.1) |
| Immunizing Agent | Influenza A Virus Peptides, HIV Peptides | Cancer Neoantigens (e.g., KRAS G12V) | SARS-CoV-2 Peptides, Cancer Antigens |
| Peptide-Specific CD8+ T Cell Frequency (ELISpot: SFU/10^6 cells) | ~150-400 (Influenza)[1] | Data not readily available in this format | ~200-1000 (SARS-CoV-2)[2] |
| Intracellular IFN-γ Production (% of CD8+ T cells) | ~1-5% (HIV)[3] | ~10-30% (Neoantigen-specific TCR)[4] | ~15-25% (SARS-CoV-2)[5] |
| In vivo Cytotoxicity | Demonstrated against peptide-pulsed targets[6] | Demonstrated by TCR-transduced T cells[4] | Demonstrated against tumor cells[2] |
Table 2: Characteristics of Different HLA Transgenic Mouse Models
| Feature | Chimeric HLA-A11/H-2Db Model | Knock-in HLA-A*0301 Model | Humanized NSG™ Models |
| Genetic Background | C57BL/6[3] | C57BL/6, β2m-/-[4] | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) |
| HLA Expression | Chimeric protein (human α1/α2, mouse α3)[3] | Chimeric monochain knocked into mouse β2m locus | Full-length human HLA transgene |
| Endogenous Mouse MHC | Present (can lead to immunodominance)[7] | Absent (H-2 class I knockout) | Absent |
| Human Immune Cell Engraftment | Not applicable | Not applicable | Required (e.g., CD34+ HSCs or PBMCs) |
| Primary Application | Vaccine epitope discovery, immunogenicity testing[3][8] | Neoantigen discovery, TCR development[4] | Studying human immune responses in a more complete humanized system |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these validation studies for HLA-A*33:01.
Generation of HLA-A*33:01 Transgenic Mice
This protocol outlines a general strategy for creating chimeric HLA class I transgenic mice, which can be adapted for HLA-A*33:01.[3][8]
-
Transgene Construct Design:
-
Synthesize a chimeric gene construct. This typically includes the leader sequence, α1, and α2 domains of the human HLA-A*33:01 heavy chain, fused to the α3, transmembrane, and cytoplasmic domains of a mouse MHC class I molecule (e.g., H-2Db or H-2Kb). This chimeric design enhances the interaction between the human HLA molecule and the mouse CD8 co-receptor, leading to more efficient T cell responses.[9]
-
The construct should also include the human β2-microglobulin (β2m) gene, as it is essential for the proper folding and cell surface expression of the HLA class I heavy chain.
-
Clone the entire construct into a suitable expression vector under the control of a promoter that ensures broad tissue expression, such as the human HLA-A promoter or a viral promoter like CMV.
-
-
Microinjection and Founder Screening:
-
Linearize the expression vector and microinject the DNA into the pronuclei of fertilized mouse oocytes (e.g., from C57BL/6 mice).
-
Implant the microinjected oocytes into pseudopregnant female mice.
-
Screen the resulting offspring (founder mice) for the presence of the transgene by performing PCR on genomic DNA isolated from tail biopsies.
-
-
Breeding and Strain Establishment:
-
Breed the founder mice with wild-type mice to establish stable transgenic lines.
-
To minimize the influence of endogenous mouse MHC class I molecules, which can compete for peptide presentation and lead to immunodominance, it is recommended to cross the transgenic mice with mice deficient in mouse MHC class I (e.g., H-2 Kb/Db knockout or β2m knockout mice).[7]
-
Functional Validation Assays
1. ELISpot Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.[10][11][12][13]
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Cell Stimulation: Add splenocytes to the coated plate in the presence of the target peptide (e.g., a known or predicted HLA-A*33:01-binding peptide) or a positive control (e.g., PMA/Ionomycin). Include a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase (AP) conjugate.
-
Finally, add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis: Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
2. Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of cytokine-producing cells at a single-cell level.[14][15][16][17][18]
-
Cell Stimulation: Stimulate splenocytes with the peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate within the cells.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membranes using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells that are producing the specific cytokine.
Visualizations: Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Figure 1. Experimental workflow for generating and validating HLA-A*33:01 transgenic mice.
References
- 1. Application of Humanized MHC Transgenic Mice in the Screening of HLA–Restricted T Cell Epitopes for Influenza Vaccines [mdpi.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Generation of human MHC (HLA-A11/DR1) transgenic mice for vaccine evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. info.taconic.com [info.taconic.com]
- 6. Derivation of HLA-A11/Kb transgenic mice: functional CTL repertoire and recognition of human A11-restricted CTL epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. HLA Mice as a Model to Study T Cell Responses Restricted by Human MHC | Taconic Biosciences [taconic.com]
- 10. aelvis.net [aelvis.net]
- 11. sinobiological.com [sinobiological.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. anilocus.com [anilocus.com]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
Comparative Immunogenicity of HLA-A*33:01-Presented Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of peptides presented by specific Human Leukocyte Antigen (HLA) alleles is critical for the development of effective immunotherapies. This guide provides a comparative analysis of the immunogenicity of two distinct peptides presented by the HLA-A*33:01 allele: a cancer neoantigen and a viral epitope. The information is compiled from published experimental data to facilitate informed decision-making in therapeutic design.
The HLA-A*33:01 allele, part of the A3 supertype, is found in various populations and has been associated with both disease susceptibility and response to therapies. The peptides it presents to CD8+ T cells can trigger a potent immune response, making them attractive targets for vaccines and T-cell-based therapies. Here, we compare the immunogenicity of a neoantigen derived from the U2AF1 Q157R mutation and a peptide from the influenza A virus M1 protein.
Quantitative Comparison of Peptide Immunogenicity
The following table summarizes the key immunogenicity parameters for the two HLA-A*33:01-presented peptides based on available experimental data.
| Feature | U2AF1 Q157R Neoantigen | Influenza A M1125-134 Peptide |
| Peptide Sequence | DFREACCRR | - |
| Source | Somatic mutation in U2AF1 protein | Influenza A virus Matrix Protein 1 |
| Assay Type | 51Cr-release cytotoxicity assay | T-cell recognition kinetics |
| Effector Cells | CD8+ T-cell clone (D2.C177) | CD8+ T-cell line |
| Target Cells | Peptide-pulsed autologous LCL | rVV-M1 infected cells |
| Key Finding | Dose-dependent killing of target cells | Rapid presentation and T-cell activation |
| Quantitative Data | See Table 2 | See Table 3 |
Detailed Immunogenicity Data
Table 2: Cytotoxicity of U2AF1 Q157R-Specific CD8+ T-cells
This table presents the specific lysis of target cells pulsed with the DFREACCRR peptide by an HLA-A*33:01-restricted CD8+ T-cell clone. The data is derived from a chromium-release cytotoxicity assay.
| Peptide Concentration (ng/mL) | Percent Specific Lysis (%) |
| 1000 | ~55% |
| 100 | ~40% |
| 10 | ~25% |
| 1 | ~10% |
| 0.1 | ~5% |
| 0 | 0% |
Data adapted from a study on the discovery of U2AF1 neoantigens.
Table 3: T-cell Recognition of Influenza A M1125-134 Peptide
This table outlines the kinetics of T-cell activation in response to the presentation of the M1124–134 peptide on HLA-A33:03, a closely related allele to HLA-A33:01 that has been shown to present this peptide. This provides an indication of the peptide's processing and presentation efficiency.
| Time Post-Infection (hours) | % of Max T-cell Activation |
| 0.5 | Detectable |
| 2.0 | ~50% |
| 4.0 | Approaching maximum |
Data adapted from a study on broad-based influenza-specific CD8+ T-cell responses, which identified M1125–134 as an HLA-A33:01 and HLA-A33:03 epitope.
Experimental Protocols
A detailed understanding of the methodologies used to generate these data is crucial for their interpretation and for designing future experiments.
In Vitro Stimulation of CD8+ T-cells and Chromium-Release Cytotoxicity Assay (for U2AF1 Q157R)
This protocol describes the generation of peptide-specific CD8+ T-cell clones and the subsequent assessment of their cytotoxic activity.
-
T-cell Priming: CD8+ T cells from an HLA-A*33:01-positive healthy donor are stimulated in vitro using autologous monocyte-derived dendritic cells pulsed with the DFREACCRR peptide.
-
T-cell Cloning: Following stimulation, single peptide-specific CD8+ T cells are isolated and expanded into clonal populations.
-
Target Cell Preparation: Autologous lymphoblastoid cell lines (LCL) are used as target cells. A portion of the LCLs are labeled with radioactive chromium-51 (B80572) (51Cr).
-
Peptide Pulsing: The 51Cr-labeled LCLs are incubated with varying concentrations of the DFREACCRR peptide.
-
Co-culture: The peptide-pulsed target cells are co-cultured with the effector CD8+ T-cell clone at a specific effector-to-target (E:T) ratio for 4 hours.
-
Measurement of Cytotoxicity: The amount of 51Cr released into the supernatant due to target cell lysis is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
T-cell Recognition Kinetics Assay (for Influenza A M1125-134)
This method assesses the efficiency with which a naturally processed viral peptide is presented on the cell surface and recognized by specific T-cells.
-
Target Cell Infection: Target cells expressing the relevant HLA allele (e.g., HLA-A*33:03) are infected with a recombinant vaccinia virus expressing the influenza M1 protein (rVV-M1).
-
Time Course: At various time points post-infection, the infected target cells are co-cultured with an M1124–134-specific CD8+ T-cell line.
-
T-cell Activation Readout: T-cell activation is measured by detecting the production of a cytokine, such as interferon-gamma (IFN-γ), typically using an ELISpot assay or intracellular cytokine staining followed by flow cytometry.
-
Data Analysis: The level of T-cell activation at each time point is expressed as a percentage of the maximum activation observed during the experiment.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway for T-cell Recognition and Killing
A Comparative Guide to HLA-A*33:01 Analysis Software for Researchers
For Immediate Release
This guide provides a comprehensive comparison of leading software for Human Leukocyte Antigen (HLA) typing, with a focus on the analysis of the HLA-A*33:01 allele. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of various computational tools based on experimental data from recent benchmark studies.
The accurate identification of HLA alleles, such as HLA-A*33:01, is critical in diverse fields including organ transplantation, autoimmune disease research, and the development of personalized cancer immunotherapies.[1][2] The high degree of polymorphism in the HLA region presents a significant challenge for accurate typing, leading to the development of numerous specialized software solutions.[1][2] This guide summarizes key performance metrics and experimental protocols to aid researchers in selecting the most suitable tool for their needs.
Performance Comparison of HLA Typing Software
The performance of several next-generation sequencing (NGS) based HLA typing tools has been evaluated in multiple studies.[1][2][3][4] The following table summarizes the accuracy of prominent software for HLA-A typing, which serves as a proxy for HLA-A*33:01 performance as allele-specific benchmarking data is limited. The data is primarily derived from studies using whole-exome sequencing (WES) data.
| Software | Overall Accuracy (HLA-A) | Sequencing Depth for >90% Accuracy (2nd Field) | Key Strengths | Limitations |
| OptiType | ~98.7% (P group resolution)[2] | >20x[5] | High accuracy for HLA Class I genes.[1][2] Robust to short read lengths.[1] | Only types Class I genes.[1][2] |
| HLA*LA | High overall accuracy across all loci[1][2] | Not explicitly stated, but >100x recommended for all genes[1] | Highest overall typing accuracy across five major HLA loci.[1][2] | Slightly lower accuracy for HLA-A compared to OptiType in some studies.[1] |
| HISAT-genotype | >95% at 50x (2nd field)[3] | >100x for >90% accuracy at the third field level[3][4] | High accuracy and robustness to different assays.[3][4] | May require higher sequencing depth for optimal performance.[3] |
| HLA-HD | >95% at 50x (2nd field)[3] | >100x for >90% accuracy at the third field level[3][4] | High accuracy, particularly at higher resolutions.[3][4] | Can be computationally intensive.[6] |
| Kourami | Variable, lower for some loci | Not explicitly stated, but >100x recommended for all genes[1] | Higher typing accuracy for rare alleles.[1] | Lower call rate and accuracy for some common alleles.[1] |
| Polysolver | ~96.4% (4-digit resolution)[5] | >100x[5] | One of the earlier, well-established tools. | Accuracy can fluctuate with sequencing depth.[5] |
| PHLAT | ~97% (4-digit resolution)[5] | >200x[5] | Good performance on RNA-seq data in some studies.[7] | Accuracy is sensitive to sequencing depth.[5] |
Note: Accuracy can vary based on the sequencing platform, data type (WES, WGS, RNA-seq), sequencing depth, and the specific HLA allele. The "P group" resolution focuses on the peptide-binding region, which is functionally important.[1][2] Second and third-field resolutions refer to the level of detail in the allele designation, with higher fields indicating greater specificity.[3][4]
Experimental Protocols
The benchmarking studies from which the above data is derived generally follow a similar experimental workflow. Below is a detailed description of a typical protocol for evaluating HLA typing software.
1. Sample and Data Acquisition:
-
Sample Source: Publicly available datasets such as the 1000 Genomes Project are often used, providing a large and diverse cohort.[1][2] For clinical validation, patient samples with gold-standard HLA types determined by methods like Sanger sequencing-based typing (SBT) are utilized.[8][9]
-
Sequencing Data: Whole-exome sequencing (WES) is a common data source due to its cost-effectiveness and wide availability in clinical settings.[2] Whole-genome sequencing (WGS) and RNA-seq data are also used for benchmarking.[7][10]
2. Data Preprocessing:
-
Raw sequencing reads (in FASTQ format) are typically aligned to a human reference genome (e.g., hg19 or hg38).
-
Standard bioinformatics pipelines are used for quality control, including adapter trimming and removal of low-quality reads.
3. HLA Genotyping:
-
The preprocessed sequencing data is then used as input for the various HLA typing software tools being evaluated.
-
Each software is generally run using its default parameters to ensure a fair comparison, although some studies may also explore optimized settings.[9]
4. Performance Evaluation:
-
Accuracy Calculation: The HLA genotypes predicted by the software are compared against the reference (gold-standard) genotypes. The accuracy is calculated as the percentage of correctly identified alleles out of the total number of alleles.[9]
-
Call Rate: This metric represents the percentage of alleles for which a given tool provides a prediction.[2]
-
Impact of Sequencing Depth: To assess robustness, studies often downsample the sequencing data to various depths of coverage (e.g., 10x, 20x, 50x, 100x) and re-run the HLA typing to determine the minimum depth required for accurate calls.[1][3][4]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the typical experimental workflow and the logical relationship in HLA typing.
Caption: A generalized workflow for benchmarking HLA typing software.
Caption: Logical relationship of inputs and outputs in HLA typing.
Conclusion
The choice of HLA typing software has a significant impact on the accuracy of genotype calls.[3] For HLA-A, and by extension HLA-A33:01, tools like OptiType demonstrate very high accuracy, particularly for Class I genes.[1][2] HLA LA provides excellent overall performance across both Class I and Class II loci.[1][2] For studies where high resolution is critical, HISAT-genotype and HLA-HD are strong contenders, though they may require greater sequencing depth.[3][4]
Researchers should consider the specific requirements of their study, including the type of sequencing data available, the required resolution of HLA typing, and the computational resources at their disposal. For clinical applications, using normal tissue samples for HLA typing is recommended to avoid inaccuracies caused by tumor-specific genomic alterations.[5] It is also advisable to ensure a sufficient sequencing depth, with a minimum of 20x for some tools, and over 100x being optimal for achieving high accuracy at higher resolutions with others.[3][5] This guide provides a starting point for making an informed decision, and researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Benchmarking freely available HLA typing algorithms across varying genes, coverages and typing resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Benchmarking freely available HLA typing algorithms across varying genes, coverages and typing resolutions [frontiersin.org]
- 3. Benchmarking the Human Leukocyte Antigen Typing Performance of Three Assays and Seven Next-Generation Sequencing-Based Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Benchmarking the Human Leukocyte Antigen Typing Performance of Three Assays and Seven Next-Generation Sequencing-Based Algorithms [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of computational programs to predict HLA genotypes from genomic sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking of 5 algorithms for high-resolution genotyping of human leukocyte antigen class I genes from blood and tissue samples - Xin - Annals of Translational Medicine [atm.amegroups.org]
- 9. Benchmarking of 5 algorithms for high-resolution genotyping of human leukocyte antigen class I genes from blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of computational programs to predict HLA genotypes from genomic sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A General Protocol
The identifier "A3301" does not correspond to a standard, publicly indexed chemical substance. It is most commonly associated with HLA-A3301, a human leukocyte antigen allele, which is a biological entity rather than a chemical compound requiring a traditional disposal procedure. In the absence of a specific Safety Data Sheet (SDS) for a chemical named A*3301, it is imperative to treat the substance as unknown and handle it with the utmost caution. This guide provides a general, step-by-step protocol for the safe handling and disposal of unidentified chemicals in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining environmental compliance.
Immediate Safety and Operational Plan
When encountering an unidentified substance, the primary objective is to prevent exposure and environmental contamination. The following steps outline the immediate actions to be taken.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Assume the Worst: Treat the unknown substance as highly hazardous. This includes assuming it could be toxic, flammable, corrosive, and reactive.
-
Consult a Supervisor and Environmental Health & Safety (EHS): Immediately notify your laboratory supervisor and your institution's EHS department. They are the primary resource for guidance on handling and disposing of unknown materials.
-
Select Appropriate PPE: At a minimum, full PPE should be worn. This includes:
-
Chemical splash goggles and a face shield.
-
A properly fitted laboratory coat.
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for heavier-duty gloves like butyl rubber or neoprene if the substance's properties are entirely unknown).
-
Long pants and closed-toe shoes.
-
In cases of volatile or powdered unknowns, a fume hood should be used, and respiratory protection may be necessary as determined by your EHS department.
-
2. Segregation and Labeling:
-
Isolate the Material: If it is safe to do so, move the container with the unknown substance to a designated, secure, and well-ventilated area, such as a chemical fume hood.
-
Label Clearly: The container must be clearly labeled as "Unknown Chemical - Pending Identification and Disposal." Include the date it was found and the location.
-
Do Not Mix: Never mix an unknown chemical with any other waste. Mixing could lead to a dangerous chemical reaction.
Disposal Procedures for Unidentified Chemicals
The disposal of an unknown chemical is a multi-step process that requires careful planning and execution in close collaboration with your institution's EHS department.
1. Characterization and Identification:
-
Gather Information: Collect any available information about the substance. This could include the process that generated it, its physical appearance (color, state), and any markings on the container.
-
Analytical Testing: Your EHS department will likely need to arrange for analytical testing to identify the unknown substance. This is a critical step in determining the proper disposal route. Do not attempt to analyze the substance yourself without explicit approval and a safe protocol from your EHS department.
2. Waste Categorization and Storage:
-
Provisional Categorization: Based on any available information and in consultation with EHS, the waste may be provisionally categorized. However, it should be stored separately from all other waste streams until its identity is confirmed.
-
Secure Storage: The container should be stored in a secondary containment bin in a designated hazardous waste accumulation area.
3. Final Disposal:
-
EHS Coordination: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final removal and disposal of the substance once it has been identified.
-
Documentation: Ensure all steps taken, from discovery to final disposal, are well-documented.
Quantitative Data Summary for Handling Unknown Chemicals
Since "this compound" is not a known chemical, the following table provides general guidelines for handling unidentified substances.
| Parameter | Guideline |
| Storage Temperature | Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Follow any temperature requirements indicated by the generating process. |
| pH Range | Assume the substance could be highly acidic or basic. Handle with appropriate corrosive-resistant PPE. |
| Exposure Limits | Assume the lowest possible exposure limits. Handle in a chemical fume hood to minimize inhalation risk. |
| Waste Container | Use a chemically compatible and properly sealed container. Do not overfill. Leave at least 10% headspace. |
| Secondary Containment | The secondary containment bin should be large enough to hold 110% of the volume of the largest container or 10% of the total volume of all containers, whichever is greater. |
Experimental Workflow for Unidentified Chemical Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of an unknown chemical substance.
By following this comprehensive protocol, researchers, scientists, and drug development professionals can ensure that unidentified substances are managed in a safe, compliant, and responsible manner, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Handling Protocols for Biological Materials Containing HLA-A*33:01
Disclaimer: The following information provides general guidelines for handling human-derived biological materials. It is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable institutional and regulatory safety protocols.
While HLA-A*33:01 is an allele and not an inherently hazardous substance, its presence in biological samples necessitates appropriate handling procedures to mitigate risks associated with human-derived materials. All human-derived biological samples should be treated as potentially infectious and handled in accordance with the appropriate Biosafety Level (BSL) guidelines. The specific personal protective equipment (PPE) and handling protocols are determined by a thorough risk assessment of the material type and the experimental procedures involved.
Risk Assessment and Biosafety Levels
A critical first step is to conduct a risk assessment to determine the appropriate Biosafety Level for your experiments. This assessment should consider factors such as the type of biological material (e.g., blood, tissue, cell lines), the potential for generating aerosols, the volume of material being handled, and the nature of the experimental procedures.
-
BSL-1: Suitable for work with well-characterized agents not known to consistently cause disease in immunocompetent adult humans.
-
BSL-2: Applicable to work involving agents that pose a moderate potential hazard to personnel and the environment. This is the most common BSL for handling human-derived materials.
-
BSL-3: For work with indigenous or exotic agents that may cause serious or potentially lethal disease through inhalation.
-
BSL-4: Required for work with dangerous and exotic agents that pose a high individual risk of aerosol-transmitted laboratory infections and life-threatening disease.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling human-derived biological materials at BSL-1 and BSL-2, which are the most common scenarios for research involving HLA-A*33:01 positive samples.
| Biosafety Level | Gloves | Lab Coat/Gown | Eye Protection | Respiratory Protection |
| BSL-1 | Required | Required | Required (as needed) | Not Required |
| BSL-2 | Required (double-gloving may be necessary) | Required (solid-front, back-closing gown) | Required (safety glasses, goggles, or face shield) | Required for procedures with high aerosol potential |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of materials is crucial for maintaining a safe laboratory environment.
Operational Workflow for Handling Human-Derived Samples
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
